ONC212
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONC212: A Technical Guide to the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ONC212 is a second-generation imipridone, a fluorinated analog of the clinical-stage anti-cancer compound ONC201, exhibiting significantly enhanced potency and a broad spectrum of activity across preclinical models of solid and hematological malignancies.[1][2] Its mechanism of action is multifactorial, converging on the induction of integrated cellular stress and the disruption of key cancer survival pathways. This document provides an in-depth technical overview of this compound's molecular targets, the signaling cascades it modulates, and the ultimate cellular fates it determines in cancer cells. It consolidates key quantitative data and outlines the experimental protocols used to elucidate its complex mechanism.
Core Mechanism of Action: Dual Target Engagement
This compound's anti-neoplastic activity is initiated through the direct engagement of two distinct protein targets, leading to a cascade of downstream events that culminate in cancer cell death.[3]
Activation of Mitochondrial Protease ClpP
A primary intracellular target of this compound is the Caseinolytic mitochondrial matrix peptidase chaperone subunit P (ClpP).[4][5] In normal physiology, ClpP is an ATP-dependent protease that maintains mitochondrial protein quality control by degrading misfolded or damaged proteins, a process tightly regulated by its ATPase partner, ClpX.
This compound acts as a direct agonist, binding to and hyperactivating ClpP in an ATP-independent manner. This forced activation leads to the suppression and dissociation of the regulatory ClpX subunit. The resulting uncontrolled proteolytic activity of ClpP leads to the degradation of numerous mitochondrial proteins, including essential components of the electron transport chain involved in oxidative phosphorylation (OXPHOS). This profound disruption of mitochondrial bioenergetics results in decreased ATP production, metabolic stress, and the initiation of apoptosis. The cytotoxicity of this compound is dependent on ClpP expression, as knockdown of the protease confers resistance to the compound.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimerix.com [chimerix.com]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
ONC212: A Technical Guide to the Dual Agonist of ClpP and GPR132
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212 is a second-generation small molecule of the imipridone class, demonstrating potent anti-cancer activity across a broad spectrum of solid and hematological malignancies.[1][2][3] Its unique mechanism of action stems from its function as a dual agonist, simultaneously targeting the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled receptor 132 (GPR132).[1] Engagement of these two distinct targets initiates parallel and complementary signaling cascades that converge to induce profound cellular stress, metabolic disruption, and ultimately, apoptotic cell death in cancer cells. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Dual Agonism
This compound exerts its anti-neoplastic effects by concurrently activating two distinct proteins that are often overexpressed or dysregulated in cancer cells: the mitochondrial protease ClpP and the cell surface receptor GPR132.[1]
ClpP Hyperactivation and Mitochondrial Dysfunction
The human mitochondrial ClpP protease, in conjunction with its regulatory ATPase chaperone ClpX, forms the ClpXP complex. This complex is essential for maintaining mitochondrial proteostasis by degrading misfolded or damaged proteins.
This compound acts as a potent allosteric agonist of ClpP. It binds directly to the ClpP barrel, inducing a conformational change that hyperactivates its proteolytic function, bypassing the need for the ClpX chaperone. This uncontrolled activation leads to the indiscriminate degradation of various mitochondrial protein substrates, including essential components of the electron transport chain (ETC) and proteins involved in oxidative phosphorylation (OXPHOS).
The downstream consequences of ClpP hyperactivation are severe mitochondrial dysfunction, characterized by:
-
Impaired oxidative phosphorylation and decreased ATP production.
-
Disruption of mitochondrial structure and function.
-
Induction of the mitochondrial unfolded protein response and integrated stress response (ISR).
-
Initiation of the intrinsic apoptotic pathway.
This mechanism selectively targets cancer cells, which are often more reliant on oxidative phosphorylation and have higher levels of mitochondrial stress, providing a therapeutic window.
GPR132 Agonism and Integrated Stress Response
GPR132, also known as G2A, is an orphan G protein-coupled receptor that functions as a sensor for extracellular signals like lactate and pH changes. It has been identified as a tumor suppressor in certain contexts, and its expression is often elevated in hematological malignancies like acute myeloid leukemia (AML).
This compound is a selective and potent agonist of GPR132, binding to and activating the receptor at nanomolar concentrations. GPR132 activation by this compound primarily initiates Gαq signaling. This triggers a cascade of downstream events, most notably the powerful induction of the Integrated Stress Response (ISR). The ISR is a central cellular pathway that responds to various stressors and, when persistently activated, can lead to apoptosis. Key effectors in this pathway induced by this compound include ATF4 and its downstream target CHOP, which promotes cell death.
Convergent Signaling and Synergistic Cytotoxicity
The dual engagement of ClpP and GPR132 by this compound creates a powerful, multi-pronged attack on cancer cells. The mitochondrial stress induced by ClpP hyperactivation and the broader cellular stress from GPR132-mediated ISR activation converge to overwhelm cellular survival mechanisms. This dual-pathway activation leads to synergistic anti-cancer effects, including the inhibition of pro-survival Ras signaling and a profound induction of apoptosis. The requirement for both targets is underscored by findings that knockout of either ClpP or GPR132 can confer resistance to this compound.
Quantitative Data
This compound demonstrates significantly greater potency than its parent compound, ONC201. Its anti-proliferative effects are typically observed in the nanomolar range across a wide variety of cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | This compound Value (µM) | ONC201 Value (µM) | Reference |
| Panel of 7 lines | Pancreatic Cancer | GI₅₀ | 0.1 - 0.4 | 4.0 - 9.0 | |
| SW480 | Colon Cancer | IC₅₀ | ~0.1 | >3.0 | |
| MV4-11 | Acute Myeloid Leukemia | IC₅₀ | ~0.1 | >3.0 | |
| MOLM-13 | Acute Myeloid Leukemia | IC₅₀ | ~0.1 | >3.0 |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values are highly dependent on the specific assay conditions and duration of treatment.
Experimental Protocols
ClpP Activation Assay (In Vitro Fluorometric Assay)
This protocol assesses the ability of a compound to directly activate the proteolytic activity of recombinant human ClpP.
-
Principle: In the absence of its ClpX chaperone, ClpP has minimal activity against peptide substrates. An activating compound like this compound will induce ClpP's catalytic function, causing it to cleave a fluorogenic substrate and produce a measurable fluorescent signal.
-
Reagents & Materials:
-
Recombinant human ClpP protein.
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or Suc-LLVY-AMC).
-
Assay Buffer (e.g., 50 mM Tris, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).
-
Test compound (this compound) and vehicle control (DMSO).
-
Black 96-well or 384-well microplates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the recombinant ClpP enzyme to the wells containing either the test compound or vehicle control.
-
Some protocols call for a pre-incubation step (e.g., 60 minutes at 37°C) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths (e.g., 350 nm Ex / 460 nm Em for AMC-based substrates).
-
Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase (slope of the linear portion of the curve) is proportional to ClpP activity.
-
Plot the rate of reaction against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) for ClpP activation.
-
GPR132 Agonism Assay (IP-One HTRF Assay)
This protocol measures the activation of the Gαq signaling pathway downstream of GPR132.
-
Principle: GPR132 couples to Gαq, which activates phospholipase C, leading to the production of inositol phosphates. This assay quantifies the accumulation of a stable downstream metabolite, inositol monophosphate (IP-1), using Homogeneous Time-Resolved FRET (HTRF).
-
Reagents & Materials:
-
CHO-K1 or HEK293 cells stably overexpressing human GPR132.
-
IP-One HTRF assay kit (containing IP-1-d2 acceptor and anti-IP-1-Tb cryptate donor).
-
Stimulation buffer and lysis buffer (provided with kit).
-
Test compound (this compound) and vehicle control (DMSO).
-
White 384-well microplates.
-
HTRF-compatible plate reader.
-
-
Methodology:
-
Seed the GPR132-expressing cells into a 384-well plate and incubate overnight.
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add serial dilutions of this compound (or control) to the cells and incubate for a specified period (e.g., 90 minutes at 37°C) to allow for IP-1 accumulation.
-
Lyse the cells by adding the HTRF detection reagents (IP-1-d2 and anti-IP-1-Tb) prepared in lysis buffer.
-
Incubate the plate at room temperature (e.g., overnight) to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring fluorescence emission at 665 nm and 620 nm following excitation at 340 nm.
-
Calculate the HTRF ratio (665nm / 620nm * 10,000). The ratio is proportional to the amount of IP-1 produced. Use a standard curve to quantify IP-1 concentration and determine the EC₅₀ for GPR132 activation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP signifies cytotoxic or cytostatic effects.
-
Reagents & Materials:
-
Cancer cell lines of interest.
-
Appropriate cell culture medium and supplements.
-
Test compound (this compound) and vehicle control (DMSO).
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well or 384-well plates.
-
Luminometer.
-
-
Methodology:
-
Seed cells at an appropriate density in an opaque-walled multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control cells and plot the percentage of viability against the drug concentration to calculate the GI₅₀ or IC₅₀ value.
-
Conclusion
This compound represents a novel therapeutic agent with a compelling and unique dual mechanism of action. By simultaneously hyperactivating the mitochondrial protease ClpP and stimulating the GPR132-ISR signaling axis, it induces a potent and synergistic anti-cancer effect. This multi-targeted approach creates a robust cellular stress state that is highly effective in killing cancer cells, including those resistant to other therapies. The preclinical data strongly supports its continued development, with its efficacy in models of pancreatic cancer, leukemia, and other malignancies highlighting its potential as a next-generation oncology therapeutic.
References
- 1. chimerix.com [chimerix.com]
- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the difference between ONC212 and ONC201?
An In-depth Technical Guide to the Core Differences Between ONC201 and ONC212
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONC201 and this compound are foundational members of the imipridone class of anti-cancer compounds, sharing a unique tri-heterocyclic core structure. While related, they exhibit critical differences in their mechanism of action, potency, and clinical development trajectory. ONC201, the first-in-class imipridone, is a selective antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP, and is in late-stage clinical development for H3 K27M-mutant gliomas.[1][2][3] this compound is a second-generation, fluorinated analogue with significantly greater potency.[4][5] It does not engage dopamine receptors, but instead functions as a dual agonist of ClpP and the orphan G-protein coupled receptor GPR132. These molecular distinctions result in different preclinical activity profiles and position the two compounds for distinct therapeutic applications in oncology.
Chemical Structure
Both molecules are built upon an angular [3,4-e] imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one core, which has been confirmed by NMR and X-ray crystallography to be the biologically active isomer. This compound is a fluorinated derivative of ONC201, a modification that contributes to its increased potency.
-
ONC201 (Dordaviprone): 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.
-
This compound: A fluorinated analogue of ONC201.
Comparative Mechanism of Action
The primary divergence between ONC201 and this compound lies in their engagement of G-protein coupled receptors (GPCRs). This difference dictates their downstream signaling and spectrum of activity.
Shared Mechanism: ClpP Agonism and Integrated Stress Response
Both compounds directly bind to and activate the mitochondrial caseinolytic protease ClpP. Hyperactivation of ClpP leads to the degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation (OXPHOS), mitochondrial dysfunction, and a decrease in ATP production. This metabolic crisis triggers the Integrated Stress Response (ISR), a key signaling hub in their anti-cancer effect. ISR activation leads to the upregulation of transcription factor ATF4 and its target CHOP, which in turn increases the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its Death Receptor 5 (DR5), culminating in selective apoptosis of cancer cells.
Divergent Mechanism: GPCR Targeting
-
ONC201: Dopamine Receptor D2/D3 Antagonism ONC201 is a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3, with a Ki of approximately 3 μM. It functions as a negative allosteric modulator, binding to a site distinct from the dopamine binding pocket. In cancers like glioblastoma, where DRD2 is often overexpressed and linked to poor prognosis, this antagonism is crucial. Blocking DRD2 signaling inhibits pro-survival pathways such as Akt and ERK, which complements the pro-apoptotic signaling from the ISR.
-
This compound: GPR132 Agonism In contrast, this compound does not engage dopamine receptors. It is a selective and potent agonist for the orphan GPCR, GPR132 (also known as G2A), which is considered a tumor suppressor. This compound binding to GPR132 at nanomolar concentrations activates Gαq signaling and the ISR, contributing to its anti-leukemic effects. This distinct GPCR target expands the utility of the imipridone platform to different cancer types, particularly those with high GPR132 expression.
Signaling Pathway Diagrams
Caption: ONC201 dual-targeting of DRD2/DRD3 and ClpP converges on apoptosis.
Caption: this compound dual-targeting of GPR132 and ClpP induces metabolic crisis.
Potency and Pharmacokinetics
A significant differentiator is the superior potency of this compound. Preclinical studies consistently show that this compound achieves anti-cancer effects at nanomolar concentrations, whereas ONC201 is active in the low micromolar range. In pancreatic cancer cell lines, this compound demonstrated GI50 values that were at least ten-fold lower than those of ONC201.
| Parameter | ONC201 | This compound | Source |
| Potency (GI50) | ~4 - 9 µM (Pancreatic Cancer) | ~0.1 - 0.4 µM (Pancreatic Cancer) | |
| Low Micromolar | Low Nanomolar | ||
| Half-Life (T1/2) | ~6.4 hours (25 mg/kg, oral, mouse) | ~4.3 hours (125 mg/kg, oral, mouse) | |
| Cmax | Not consistently reported | ~1.4 µg/mL (125 mg/kg, oral, mouse) | |
| Bioavailability | Orally Bioavailable | Orally Bioavailable |
Preclinical and Clinical Development Status
The distinct mechanisms and potency profiles have led ONC201 and this compound down different development paths.
| Aspect | ONC201 (Dordaviprone) | This compound | Source |
| Development Stage | Phase 3 Clinical Trials | Preclinical / IND-enabling | |
| Primary Indication | H3 K27M-mutant Diffuse Midline Glioma | Pancreatic Cancer, AML, Melanoma (Preclinical) | |
| Key Clinical Trial | ACTION (NCT05580562) | N/A | |
| Safety Profile | Well-tolerated in humans; most common adverse event is fatigue. | Well-tolerated in preclinical models up to 250 mg/kg. | |
| Efficacy | Durable objective responses in recurrent H3 K27M-mutant glioma. | Potent anti-tumor effects in xenograft models, including some resistant to ONC201. |
Key Experimental Protocols
The following outlines a standard methodology used to assess the differential potency of ONC201 and this compound in vitro.
Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., pancreatic, glioma) are seeded into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: ONC201 and this compound are serially diluted in cell culture medium to a range of concentrations (e.g., 0.01 µM to 50 µM). The medium in the plates is replaced with the drug-containing medium. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
ATP Measurement: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol.
-
Luminescence Reading: The contents are mixed on an orbital shaker to induce cell lysis. After a 10-minute incubation to stabilize the luminescent signal, the luminescence is read on a plate-reading luminometer.
-
Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. Dose-response curves are generated, and the half-maximal growth inhibitory concentration (GI50) is calculated using non-linear regression analysis (e.g., using GraphPad Prism or CompuSyn software).
Caption: Workflow for determining cell viability and GI50 values.
Conclusion
ONC201 and this compound represent a successful evolution within the imipridone class of anti-cancer agents. While sharing a common mechanism of ClpP activation and ISR induction, their key distinction lies in their primary GPCR targets. ONC201's antagonism of DRD2/DRD3 has established a clear clinical path in H3 K27M-mutant gliomas. This compound, a more potent analogue, bypasses the dopaminergic system to act as an agonist of the tumor suppressor GPR132. This fundamental difference in pharmacology gives this compound a distinct and broad preclinical efficacy profile in solid tumors and hematological malignancies, positioning it as a promising candidate for clinical development in indications beyond those targeted by ONC201.
References
- 1. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimerix.com [chimerix.com]
- 3. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ONC212: Target Engagement and Downstream Signaling
Executive Summary: ONC212 is a second-generation imipridone, a novel class of anti-cancer agents, demonstrating broad-spectrum preclinical efficacy at nanomolar concentrations across various solid and hematological malignancies.[1][2] Its mechanism of action is multifactorial, stemming from the dual engagement of two distinct molecular targets: the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled receptor GPR132.[3] This dual engagement triggers a cascade of downstream signaling events, primarily centered on the induction of the Integrated Stress Response (ISR), profound mitochondrial dysfunction, and modulation of key pro-survival pathways, ultimately culminating in tumor cell apoptosis.[1][4] This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.
Target Engagement
This compound's unique anti-neoplastic activity is initiated by its direct interaction with two key proteins located in different cellular compartments.
Mitochondrial Protease (ClpP)
A primary intracellular target of this compound is the caseinolytic protease P (ClpP), a highly conserved serine protease located in the mitochondrial matrix. In normal physiology, ClpP associates with the ATPase chaperone ClpX to form the ClpXP complex, which is crucial for mitochondrial protein quality control.
This compound acts as a ClpP agonist, binding to and hyperactivating the protease ectopically, meaning it induces proteolytic activity without the need for the ClpX chaperone. This uncontrolled activation leads to the degradation of the regulatory subunit ClpX and various mitochondrial proteins, including components of the oxidative phosphorylation (OXPHOS) machinery. The binding of this compound alters the structural conformation of ClpP, leading to this dysregulated function. The cytotoxic effects of this compound are dependent on ClpP, as knockdown of the protease rescues cancer cells from this compound-induced death.
G-Protein Coupled Receptor (GPR132)
In addition to its mitochondrial target, this compound functions as an agonist for GPR132 (also known as G2A), an orphan G protein-coupled receptor. Comprehensive GPCR screening identified that this compound activates GPR132 at nanomolar concentrations, subsequently triggering Gαq signaling. GPR132 is often dysregulated in malignancies and can function as a tumor suppressor. Engagement of GPR132 is associated with the anti-leukemic effects of this compound and contributes to the induction of the Integrated Stress Response.
Downstream Signaling Pathways
The dual engagement of ClpP and GPR132 by this compound converges on several critical downstream pathways that collectively drive cancer cells toward apoptosis.
Induction of the Integrated Stress Response (ISR)
A central consequence of this compound activity is the potent induction of the Integrated Stress Response (ISR), a key cellular program for managing stress. This compound treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a central node of the ISR. This event globally attenuates protein synthesis but selectively upregulates the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).
ATF4, a master regulator of the stress response, subsequently drives the transcription of a suite of pro-apoptotic genes, including:
-
CHOP (DDIT3): A key transcription factor in ER stress-induced apoptosis.
-
DR5 (TRAIL-R2): The death receptor for TRAIL, linking the ISR to the extrinsic apoptosis pathway.
-
GADD34: A regulatory subunit of a phosphatase that dephosphorylates eIF2α, acting as a negative feedback mechanism.
-
TRIB3: A pseudokinase that can inhibit pro-survival pathways like Akt.
The upregulation of these ISR effector proteins is a consistent finding across multiple cancer types treated with this compound.
Mitochondrial Dysfunction and Metabolic Reprogramming
By hyperactivating ClpP, this compound effectively turns the protease against the mitochondrion itself. This leads to the degradation of essential proteins involved in OXPHOS, such as NDUFA12 (Complex I) and SDH-A/B (Complex II). The consequence is a significant impairment of mitochondrial respiration and a sharp decrease in ATP production derived from mitochondria.
This collapse of mitochondrial function forces a metabolic reprogramming.
-
OXPHOS-Dependent Cells: Cancer cells that rely heavily on oxidative phosphorylation for energy are highly sensitive to this compound and readily undergo apoptosis.
-
Glycolytic Cells: Cells that are more dependent on glycolysis can survive by upregulating glucose catabolism to compensate for the loss of mitochondrial ATP. This creates a therapeutic vulnerability, as combining this compound with glycolysis inhibitors (like 2-deoxy-D-glucose) results in synergistic cancer cell death.
Modulation of Pro-Survival Pathways
This compound has been shown to inhibit pro-growth and survival signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways. Suppression of ERK and Akt phosphorylation is observed following this compound treatment. In some contexts, particularly in glycolytic cells that resist apoptosis, the maintenance of ERK1/2 activity is a survival mechanism, and its inhibition by this compound is a critical determinant of cell fate. Furthermore, this compound treatment has been associated with a reduction in the levels of anti-apoptotic proteins from the BCL2 family, such as MCL-1 and BCL-xL, further tilting the balance toward cell death.
Induction of Apoptosis
The various signaling arms activated by this compound converge to induce apoptosis. This occurs through multiple mechanisms:
-
Extrinsic Pathway: Upregulation of DR5 via the ISR sensitizes cells to apoptosis induced by its ligand, TRAIL.
-
Intrinsic Pathway: Severe mitochondrial dysfunction and energy depletion can trigger the intrinsic (mitochondrial) apoptosis pathway.
-
Unconventional Caspase-3 Activation: Recent studies suggest this compound can induce caspase-3 activation and apoptosis independently of canonical mitochondrial events (like cytochrome c release) and initiator caspase-8 or caspase-9 activation.
-
Inhibition of Survival Signals: Downregulation of Akt/ERK and anti-apoptotic BCL2 family proteins removes critical survival inputs, lowering the threshold for apoptosis.
Quantitative Data Summary
The potency of this compound varies across different cancer types and cell lines, reflecting differences in target expression and metabolic dependencies.
| Cell Line | Cancer Type | Assay | Endpoint | This compound Potency | Reference |
| AsPC-1 | Pancreatic Cancer | CellTiter-Glo | GI50 | 0.09 µM | |
| HPAF-II | Pancreatic Cancer | CellTiter-Glo | GI50 | ~0.1 µM | |
| PANC-1 | Pancreatic Cancer | CellTiter-Glo | GI50 | 0.47 µM | |
| BxPC3 | Pancreatic Cancer | CellTiter-Glo | GI50 | ~0.5 µM | |
| OCI-AML3 | Acute Myeloid Leukemia | Annexin V | Apoptosis | 250 nM (treatment dose) | |
| MOLM13 | Acute Myeloid Leukemia | Annexin V | Apoptosis | 250 nM (treatment dose) | |
| HeLa | Cervical Cancer | MTT Assay | IC50 | 16 µM | |
| A549 | Lung Cancer | MTT Assay | IC50 | 54 µM |
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.
| Parameter | Cell Lines | Treatment | Fold Change (Relative to Control) | Reference |
| CHOP (DDIT3) mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~2 to 12-fold increase | |
| DR5 mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~1.5 to 5-fold increase | |
| GADD34 mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~2 to 10-fold increase | |
| TRIB3 mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~3 to 15-fold increase |
Table 2: Quantitative Gene Expression Changes Induced by this compound in AML Cell Lines.
Key Experimental Methodologies
Reproducing the findings related to this compound's mechanism of action requires specific experimental techniques.
Western Blotting for Signaling Protein Analysis
This protocol is used to detect changes in protein expression and phosphorylation status following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1, OCI-AML3) at a density of 1-2 x 10^6 cells per 60 mm dish. Allow cells to adhere overnight. Treat with vehicle control or specified concentrations of this compound (e.g., 0.1-1 µM for pancreatic cells, 250 nM for AML cells) for desired time points (e.g., 6, 12, 24, 48 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Normalize protein amounts for all samples (typically 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on a 4-20% Tris-Glycine polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-eIF2α, ATF4, CHOP, DR5, ClpP, ClpX, cleaved PARP, cleaved Caspase-3, p-Akt, p-ERK, and β-actin (as a loading control).
-
Wash membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash membrane three times with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, providing data for GI50/IC50 calculations.
Methodology:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well. Allow to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated control wells. Calculate GI50 (concentration for 50% growth inhibition) values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Extracellular Flux Analysis (Seahorse XF)
This method measures mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR) in real-time.
Methodology:
-
Cell Plating: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
Treatment: Treat cells with this compound for a predetermined time (e.g., 24-48 hours) prior to the assay.
-
Assay Preparation: One day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Load the sensor cartridge ports with mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (protonophore), and Rotenone/Antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure OCR and ECAR.
-
Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.
Conclusion
This compound is a potent, dual-target anti-cancer agent whose efficacy is rooted in its ability to simultaneously disrupt mitochondrial homeostasis and activate a potent cellular stress response. By engaging ClpP, it cripples mitochondrial bioenergetics, creating a metabolic vulnerability. Concurrently, its agonism of GPR132 contributes to the activation of the Integrated Stress Response, which pushes the cell towards apoptosis via the ATF4-CHOP-DR5 axis. This multifaceted mechanism of action, combining metabolic disruption with the induction of pro-apoptotic stress signaling, makes this compound a compelling candidate for further development, particularly in tumors exhibiting high ClpP or GPR132 expression or those with a metabolic dependency on oxidative phosphorylation.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimerix.com [chimerix.com]
- 4. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Preclinical Efficacy of ONC212 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212, a second-generation imipridone, has demonstrated significant preclinical anti-cancer activity across a broad spectrum of solid tumors. As an analog of the clinical-stage compound ONC201, this compound exhibits enhanced potency and more rapid induction of cell death pathways. This technical guide provides an in-depth overview of the preclinical efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in solid malignancies.
Introduction
This compound is a small molecule belonging to the imipridone class of anti-cancer compounds. It is a fluorinated analog of ONC201, a first-in-class drug currently in clinical trials.[1][2] Preclinical studies have revealed that this compound possesses broad-spectrum anti-tumor efficacy at nanomolar concentrations across a wide range of solid and hematological malignancies.[3][4] Notably, certain solid tumors, such as skin cancer, have shown greater sensitivity to this compound compared to its parent compound, ONC201.[5] This guide will delve into the preclinical data supporting the development of this compound as a promising therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that converges on the induction of cell stress and apoptosis.
2.1. Integrated Stress Response and TRAIL Pathway Activation
Similar to ONC201, this compound activates the integrated stress response (ISR), a key cellular stress signaling pathway. This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). The activation of the ISR is a critical step leading to the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) gene. Upregulation of TRAIL and its death receptor 5 (DR5) promotes extrinsic apoptosis in cancer cells.
2.2. Dual Inactivation of Akt/ERK Signaling
This compound acts as a dual inactivator of the pro-survival Akt and ERK signaling pathways. The inhibition of these pathways contributes to the suppression of cell proliferation and survival.
2.3. Mitochondrial Targeting and Metabolic Disruption
A key differentiator in the mechanism of this compound is its function as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132. Activation of ClpP disrupts mitochondrial bioenergetics and impairs oxidative phosphorylation (OXPHOS), leading to a collapse of mitochondrial function. This "mitocan" activity contributes significantly to its cytotoxic effects.
2.4. Signaling Pathway Diagram
Caption: this compound signaling pathway leading to apoptosis and reduced cell proliferation.
Quantitative Data on Preclinical Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound in various solid tumor models.
Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Various | >1000 Human Cancer Cell Lines | Efficacy | Broad-spectrum at nanomolar concentrations | |
| Skin Cancer Lines | Skin Cancer | Sensitivity vs. ONC201 | More sensitive to this compound | |
| Pancreatic Cancer Lines (AsPC-1, HPAF-II) | Pancreatic Cancer | GI50 | Low nanomolar range | |
| Pancreatic Cancer Lines (BxPC3, PANC-1) | Pancreatic Cancer | Response | Growth arrest | |
| AsPC-1 | Pancreatic Cancer | TRAIL Induction | Yes | |
| BxPC3 | Pancreatic Cancer | Apoptosis (Sub-G1) at 20 µM | Increased | |
| Capan-2 | Pancreatic Cancer | Apoptosis (Sub-G1) at 20 µM | Increased |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| BRAF V600E Melanoma (MALME, UAC-903) | Melanoma | Weekly oral dosing | Potent anti-tumor effects; more sensitive than to ONC201 | |
| Hep3B | Hepatocellular Carcinoma | Weekly oral dosing | Potent anti-tumor effects; more sensitive than to ONC201 | |
| HPAF-II | Pancreatic Cancer | 50 mg/kg, 3x/week | Significant tumor growth inhibition | |
| Capan-2 | Pancreatic Cancer | 50 mg/kg, 3x/week | Reduced tumor proliferation (Ki67 staining) | |
| BxPC3 | Pancreatic Cancer | Not specified | Synergistic apoptosis with 2-deoxy-D-glucose | |
| HPAF-II | Pancreatic Cancer | Not specified | Synergistic apoptosis with 2-deoxy-D-glucose |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.
4.1. In Vitro Assays
4.1.1. Cell Lines and Culture A diverse panel of human cancer cell lines is utilized, including but not limited to melanoma (MALME, UAC-903), hepatocellular carcinoma (Hep3B), and pancreatic cancer (AsPC-1, HPAF-II, BxPC3, Capan-2, PANC-1). Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
4.1.2. Cell Viability and Growth Inhibition (GI50) Assays Cell viability is commonly assessed using the CellTiter-Glo (CTG) assay. Cells are seeded in 96-well plates, treated with a range of this compound concentrations for a specified duration (e.g., 72 hours), and luminescence is measured to determine the number of viable cells. GI50 values are calculated using software such as PRISM (GraphPad).
4.1.3. Colony Formation Assay Cells are seeded at low density and treated with this compound. After a period of incubation (e.g., 10-14 days), colonies are fixed with methanol, stained with Coomassie blue, and enumerated. This assay assesses the long-term proliferative capacity of cells following drug treatment.
4.1.4. Apoptosis and Cell Cycle Analysis Apoptosis is quantified by measuring the sub-G1 cell population via propidium iodide (PI) staining and flow cytometry. Both floating and adherent cells are collected, fixed in ethanol, and stained with PI in the presence of RNase. Cell cycle distribution is analyzed from the same PI-stained samples.
4.1.5. Western Blot Analysis Standard western blotting techniques are used to assess changes in protein expression and signaling pathways. Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as PARP, cleaved PARP, p-ERK, ATF4, CHOP, DR5, ClpP, and ClpX.
4.1.6. Quantitative Real-Time PCR (qRT-PCR) RNA is isolated from treated and untreated cells, and cDNA is synthesized. qRT-PCR is performed using SYBR Green chemistry to quantify the relative mRNA expression of target genes, such as TRAIL, with GAPDH often used as an internal control.
4.2. In Vivo Xenograft Studies
4.2.1. Animal Models Immunocompromised mice, such as 6-week-old female athymic nu/nu mice, are commonly used for subcutaneous xenograft studies. All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
4.2.2. Tumor Implantation and Drug Administration Cancer cells (e.g., 1 x 10^6 cells) are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage.
4.2.3. Efficacy Evaluation Tumor volume is measured regularly using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry.
4.2.4. Immunohistochemistry (IHC) Tumor tissues are fixed, embedded in paraffin, and sectioned. IHC is performed to assess biomarkers of proliferation (e.g., Ki67) and apoptosis.
4.3. Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound efficacy.
Conclusion
The preclinical data for this compound strongly support its continued development as a potent anti-cancer agent for solid tumors. Its multifaceted mechanism of action, involving the induction of the integrated stress response, inhibition of key survival pathways, and disruption of mitochondrial function, provides a strong rationale for its efficacy across a range of cancer types. The enhanced potency and rapid kinetics of this compound compared to its predecessor, ONC201, further highlight its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future preclinical studies aimed at further elucidating the activity of this compound and identifying patient populations most likely to benefit from this promising therapeutic candidate.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the p53-Independent Apoptosis Induced by ONC212
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212 is a second-generation imipridone, a novel class of anti-cancer compounds, demonstrating potent and selective cytotoxicity against a range of malignancies. A significant attribute of its mechanism is the ability to induce apoptosis independently of the tumor suppressor p53, a protein commonly mutated and inactivated in human cancers. This circumvents a frequent mechanism of therapeutic resistance. This technical guide delineates the core molecular pathways activated by this compound, focusing on its dual agonism of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132, which converges on the Integrated Stress Response (ISR) and the extrinsic apoptosis pathway. We provide a summary of its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the key signaling cascades.
Core Mechanism of Action: A Dual-Targeting Strategy
This compound's p53-independent mechanism is multifaceted, stemming from its engagement with two primary targets: the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled receptor GPR132.[1][2] This dual agonism initiates a cascade of events that culminates in programmed cell death.
-
Mitochondrial Targeting via ClpP Hyperactivation: this compound binds to and hyperactivates the mitochondrial protease ClpP.[3] ClpP is a key regulator of mitochondrial protein quality control.[3] In its natural state, ClpP's proteolytic activity is tightly regulated by its chaperone, ClpX. This compound allosterically activates ClpP, leading to uncontrolled degradation of mitochondrial proteins, including those involved in oxidative phosphorylation (OXPHOS).[4] This disruption of mitochondrial bioenergetics and homeostasis is a critical stress signal. Notably, this compound treatment leads to the suppression of the regulatory partner ClpX, further promoting uncontrolled ClpP activity. The cytotoxic effects of this compound are dependent on the presence of ClpP, as cells with ClpP knocked out exhibit resistance.
-
Integrated Stress Response (ISR) Activation: this compound is a potent inducer of the Integrated Stress Response (ISR), a central cellular pathway activated by various stressors, including mitochondrial dysfunction. The ISR is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but selectively enhances the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a master transcriptional regulator that, under prolonged stress, promotes the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP), also known as DDIT3.
-
Induction of the Extrinsic Apoptosis Pathway: The activation of the ATF4-CHOP axis is a pivotal link between the ISR and the induction of apoptosis. CHOP directly binds to the promoter of the Death Receptor 5 (DR5) gene, leading to its transcriptional upregulation. DR5 is the receptor for the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Increased cell surface expression of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis. This extrinsic pathway activation, initiated by intracellular stress, effectively bypasses the need for p53 to signal for cell death.
The following diagram illustrates the primary signaling cascade initiated by this compound.
Quantitative Data Presentation
The anti-cancer efficacy of this compound varies across different cancer cell lines, which is partly attributed to their metabolic phenotype. Cells that are more dependent on oxidative phosphorylation (OXPHOS) tend to be more sensitive to this compound-induced apoptosis.
Table 1: this compound Growth Inhibition (GI₅₀) in Pancreatic Cancer Cell Lines
| Cell Line | Metabolic Phenotype | GI₅₀ (72h treatment) | Apoptotic Response | Reference |
|---|---|---|---|---|
| AsPC-1 | OXPHOS-dependent | Low (Sensitive) | Apoptosis | |
| HPAF-II | OXPHOS-dependent | Low (Sensitive) | Apoptosis | |
| BxPC3 | Glycolysis-dependent | High (Less Sensitive) | Growth Arrest |
| PANC-1 | Glycolysis-dependent | High (Less Sensitive) | Growth Arrest | |
Table 2: Molecular Markers Modulated by this compound
| Marker | Change upon this compound Treatment | Pathway | Significance | Reference(s) |
|---|---|---|---|---|
| p-eIF2α | Increased | ISR | ISR Activation | |
| ATF4 | Increased | ISR | Key ISR transcription factor | |
| CHOP | Increased | ISR / Apoptosis | Pro-apoptotic transcription factor | |
| DR5 | Increased | Extrinsic Apoptosis | TRAIL death receptor | |
| Cleaved PARP | Increased | Apoptosis | Marker of apoptosis execution | |
| ClpX | Decreased | Mitochondrial Homeostasis | ClpP regulatory subunit |
| p-ERK | Decreased | Pro-survival Signaling | Inhibition of survival pathway | |
Experimental Protocols
Verifying the mechanism of action of this compound involves a series of standard cell and molecular biology techniques.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Marker Analysis (Western Blot)
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
Protocol Steps:
-
Sample Preparation: Treat cells with this compound for the desired time (e.g., 48 hours). Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody targeting a protein of interest (e.g., Cleaved Caspase-3, Cleaved PARP, ATF4, CHOP, DR5) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize to a loading control like β-actin or GAPDH.
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol Steps:
-
Cell Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the combined cell population with ice-cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a promising therapeutic agent that induces cancer cell death through a robust, p53-independent mechanism. By simultaneously targeting mitochondrial function via ClpP and activating the Integrated Stress Response, it triggers the extrinsic apoptosis pathway through the ATF4-CHOP-DR5 axis. This dual-pronged attack provides a powerful strategy for treating tumors that have developed resistance to conventional therapies that rely on a functional p53 pathway. The experimental protocols detailed herein provide a framework for researchers to further investigate and validate the unique mechanism of this compound in various preclinical cancer models.
References
- 1. chimerix.com [chimerix.com]
- 2. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 3. news-medical.net [news-medical.net]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ONC212's Impact on Ras Signaling Pathways in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212, a second-generation imipridone, is a promising anti-cancer agent with a multifaceted mechanism of action. While initially recognized for its ability to induce the integrated stress response (ISR), emerging evidence reveals a significant impact on the pivotal Ras signaling pathways, which are frequently dysregulated in cancer. This technical guide provides an in-depth analysis of this compound's core mechanisms, its effects on Ras signaling, and detailed experimental protocols for researchers investigating this novel therapeutic.
Core Mechanism of Action: ClpP Activation and the Integrated Stress Response
This compound's primary intracellular target is the mitochondrial caseinolytic protease P (ClpP). By binding to and activating ClpP, this compound triggers the degradation of various mitochondrial proteins, including components of the respiratory chain. This disruption of mitochondrial homeostasis initiates a cellular stress program known as the Integrated Stress Response (ISR).
The ISR is a signaling network that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to a global reduction in protein synthesis while selectively promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5), a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). The upregulation of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis.[1]
Impact on Ras Signaling Pathways
The Ras family of small GTPases (KRAS, NRAS, HRAS) are central regulators of cell growth, proliferation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Ras activation triggers two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway.
Inhibition of Downstream Effectors: p-ERK and p-AKT
While not a direct inhibitor of Ras itself, studies have shown that this compound treatment can lead to a significant reduction in the phosphorylation of key downstream effectors of the Ras pathway. Specifically, in chronic lymphocytic leukemia cells, this compound has been observed to attenuate the phosphorylation of both AKT and ERK1/2. This suggests that this compound can functionally impair the signaling output of the Ras cascade. The precise mechanism linking the ISR to the dephosphorylation of ERK and AKT is an area of active investigation but may involve the regulation of phosphatases or the disruption of upstream signaling components.
Synergy with KRAS Inhibitors
Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with direct inhibitors of mutant KRAS, such as the KRAS G12D inhibitor MRTX1133. This synergy is observed in colorectal and pancreatic cancer cell lines, regardless of the specific KRAS mutation. The combination of this compound and a KRAS inhibitor leads to a more profound suppression of phosphorylated ERK (p-ERK) than either agent alone, suggesting that the distinct mechanisms of these drugs converge to effectively shut down the MAPK pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| HPAF-II | Pancreatic Cancer | ~0.2 - 0.8 | [2] |
| PANC-1 | Pancreatic Cancer | ~0.2 - 0.8 | [2] |
| Colorectal Cancer Lines | Colorectal Cancer | 0.2 - 0.8 | [2] |
Table 2: Synergistic Activity of this compound with KRAS G12D Inhibitor (MRTX1133)
| Cell Line Combination | Cancer Type | Combination Index (CI) | Observation | Reference |
| This compound + MRTX1133 | Colorectal & Pancreatic Cancer | <0.5 | Strong Synergy | [2] |
Experimental Protocols
Western Blot Analysis of Ras Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the Ras signaling pathway following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Treatment: Culture cancer cells to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer and scrape cells.
-
Incubate lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis to quantify band intensity.
-
Ras Activation Assay (Raf-RBD Pulldown)
This assay measures the amount of active, GTP-bound Ras in cells.
Materials:
-
Ras Activation Assay Kit (containing Raf-1-RBD agarose beads)
-
Cell lysates prepared as in the Western blot protocol
-
GTPγS (positive control) and GDP (negative control)
-
Wash buffer
-
Anti-Ras antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates as described previously.
-
Control Preparation: In parallel, treat a portion of the lysate with GTPγS (to lock Ras in the active state) and another with GDP (for the inactive state).
-
Pulldown:
-
Incubate cell lysates with Raf-1-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Pellet the beads by centrifugation.
-
Wash the beads three times with wash buffer.
-
-
Elution and Detection:
-
Resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes.
-
Analyze the supernatant by Western blotting using an anti-Ras antibody.
-
Conclusion
This compound represents a novel therapeutic strategy with a dual mechanism of action that impacts both the Integrated Stress Response and key oncogenic signaling pathways. Its ability to induce apoptosis via ATF4/CHOP/DR5 and concurrently inhibit Ras downstream effectors, p-ERK and p-AKT, makes it a compelling candidate for further investigation, particularly in Ras-driven malignancies. The synergistic effects observed with direct KRAS inhibitors highlight the potential for powerful combination therapies. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate interplay between this compound and Ras signaling, paving the way for its clinical translation.
References
Foundational Research on the Imipridone Class of Compounds: A Technical Guide
Abstract
The imipridone class of small molecule compounds represents a novel therapeutic approach in oncology. Spearheaded by the first-in-class agent ONC201, these compounds have demonstrated a unique mechanism of action that engages multiple anti-cancer signaling pathways, leading to promising preclinical and clinical activity across a range of malignancies, including notoriously difficult-to-treat central nervous system (CNS) tumors.[1][2][3] This technical guide provides an in-depth overview of the foundational research on imipridones, detailing their core mechanisms, presenting key quantitative data, outlining essential experimental protocols, and visualizing the complex biological processes they modulate.
Core Mechanism of Action: A Dual-Target Approach
Imipridones exert their anti-cancer effects primarily through a dual-target mechanism involving the G protein-coupled receptor (GPCR) Dopamine Receptor D2 (DRD2) and the mitochondrial protease ClpP.[2][4]
-
DRD2 Antagonism: ONC201 and its analogs function as selective antagonists of DRD2. DRD2 is overexpressed in various malignancies, and its antagonism by imipridones leads to the inactivation of critical pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inactivation results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, a key event that upregulates the expression of the pro-apoptotic ligand TRAIL.
-
ClpP Agonism: Imipridones are also potent agonists of the mitochondrial caseinolytic protease P (ClpP). The activation of ClpP disrupts mitochondrial protein homeostasis and function, leading to impaired tumor cell metabolism and induction of the integrated stress response (ISR).
The convergence of these two upstream events—DRD2 antagonism and ClpP agonism—triggers a coordinated signaling cascade that culminates in cancer cell death.
The Integrated Stress Response (ISR) and TRAIL-Mediated Apoptosis
A key consequence of imipridone activity is the potent activation of the ISR. This cellular stress pathway is engaged through the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP and Death Receptor 5 (DR5), the cognate receptor for TRAIL.
The dual action of imipridones creates a powerful pro-apoptotic scenario:
-
Upregulation of the Ligand (TRAIL): Mediated by DRD2 antagonism and subsequent FOXO3a activation.
-
Upregulation of the Receptor (DR5): Mediated by ClpP agonism and subsequent ISR/ATF4 activation.
This coordinated upregulation of both TRAIL and DR5 significantly enhances the extrinsic apoptosis pathway, leading to robust and selective killing of tumor cells while sparing normal cells.
Caption: Imipridone core signaling pathway from dual-target engagement to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical research on the imipridone class.
Table 1: Preclinical In Vitro Efficacy of Imipridone Compounds
| Compound | Cell Line | Cancer Type | Metric | Value | Reference |
| ONC201 | IMR-32 | Neuroblastoma | Proliferation Inhibition | ~5 µM | |
| ONC206 | IMR-32 | Neuroblastoma | Proliferation Inhibition | ~0.5 µM | |
| ONC201 | Myeloma Cell Lines | Multiple Myeloma | IC50 | 1 to 1.5 µM | |
| ONC206 | Endometrial Cancer Lines | Endometrial Cancer | IC50 | 0.21 - 0.32 µM | |
| ONC201 | Endometrial Cancer Lines | Endometrial Cancer | IC50 | 2.14 - 3.53 µM |
Table 2: Preclinical Pharmacokinetics (PK) in Mice
| Compound | Dose & Route | T½ (Half-life) | Cmax (Max Concentration) | Reference |
| ONC201 | 25 mg/kg, Oral | 6.42 hours | Not Specified | |
| ONC212 | 125 mg/kg, Oral | 4.3 hours | 1.4 µg/mL |
Table 3: Clinical Trial Data for ONC201 in Recurrent Glioblastoma
| Parameter | Value | Clinical Trial Context | Reference |
| Recommended Phase II Dose | 625 mg | Orally, every three weeks | |
| Median Overall Survival (OS) | 41.6 weeks | Phase II, bevacizumab-naïve, IDH1/2 WT patients | |
| 6-Month Progression-Free Survival (PFS6) | 11.8% | Phase II, bevacizumab-naïve, IDH1/2 WT patients | |
| Plasma PK (2 hours post-dose) | 2.6 µg/mL | Phase II, 625 mg dose |
Table 4: Apoptosis Induction in Neuroblastoma Cells (72h post-treatment)
| Cell Line | Treatment | Apoptosis Rate | Control Apoptosis Rate | Reference |
| SK-N-SH | ONC201 | 31% | 11.5% | |
| SK-N-SH | ONC206 | 41% | 11.5% | |
| IMR-32 | ONC201 | 35% | 12% | |
| IMR-32 | ONC206 | 40% | 12% |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in imipridone research.
Cell Viability / Proliferation Assay (MTT or WST-1 based)
This protocol assesses the effect of imipridone compounds on cell metabolic activity, a proxy for viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the imipridone compound (e.g., ONC201, ONC206) or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48, 72 hours).
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50/GI50 values using non-linear regression analysis.
Western Immunoblotting
This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways by imipridones.
-
Cell Lysis: Treat cells with the imipridone compound for a specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., DR5, DRD2, p-Akt, p-ERK, cleaved Caspase-3, ATF4, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Transwell Invasion/Migration Assay
This assay measures the ability of cancer cells to move through a porous membrane, indicating their invasive or migratory potential.
-
Chamber Preparation: Rehydrate Matrigel-coated (for invasion) or uncoated (for migration) transwell inserts (typically with 8 µm pores) in a 24-well plate.
-
Cell Seeding: Suspend cancer cells in serum-free media and seed them into the upper chamber of the transwell insert.
-
Chemoattractant & Treatment: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. The imipridone compound can be added to either or both chambers, depending on the experimental design.
-
Incubation: Incubate the plate for 16-48 hours at 37°C to allow cells to migrate/invade through the membrane.
-
Cell Removal & Fixation: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix the cells on the bottom surface of the membrane with methanol.
-
Staining and Visualization: Stain the migrated/invaded cells with a crystal violet solution. Visualize and count the stained cells under a microscope.
-
Quantification: Quantify the results by counting cells in several representative fields of view or by eluting the stain and measuring its absorbance.
Caption: A generalized experimental workflow for preclinical and clinical evaluation.
Conclusion and Future Directions
The foundational research on imipridones has established a novel class of anti-cancer agents with a unique dual-target mechanism of action. By antagonizing DRD2 and activating ClpP, compounds like ONC201 and ONC206 induce a powerful, coordinated anti-tumor response through the integrated stress response and TRAIL-mediated apoptosis. Their ability to cross the blood-brain barrier and demonstrate efficacy in aggressive brain tumors highlights their significant therapeutic potential.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to imipridone therapy.
-
Combination Therapies: Exploring synergistic combinations with radiation, chemotherapy, and immunotherapy to enhance efficacy.
-
Next-Generation Analogs: Developing new imipridone analogs with improved potency, selectivity, and pharmacokinetic profiles.
The continued investigation of this compound class holds considerable promise for advancing cancer treatment, particularly for patients with high unmet medical needs.
References
A Technical Guide to the Initial Preclinical Cytotoxicity of ONC212 in Pancreatic Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge, with a five-year survival rate under 10%.[1] The need for novel therapeutic agents is urgent. ONC212, a fluorinated analogue of the first-in-class imipridone ONC201, has emerged as a promising preclinical candidate, demonstrating significantly more potent anti-cancer activity in pancreatic models.[2][3] This document provides a detailed overview of the initial in vitro studies on this compound's cytotoxicity, focusing on its mechanism of action, quantitative anti-proliferative effects, and the experimental methodologies used for its evaluation. This compound engages multiple pathways, including the integrated stress response (ISR) and mitochondrial metabolism, to induce cell cycle arrest and apoptosis in pancreatic cancer cells.[2][4] Its efficacy is observed in the nanomolar range, representing a substantial improvement over its predecessor, ONC201.
Core Mechanisms of this compound Cytotoxicity
This compound's anti-cancer activity is not attributed to a single target but rather to a complex interplay of signaling events that culminate in either apoptosis or growth arrest, depending on the cellular context. The primary identified targets are the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.
2.1 Mitochondrial Targeting and Metabolic Disruption A key mechanism of this compound is the engagement of the mitochondrial caseinolytic protease P (ClpP). In pancreatic cancer cells, which express high levels of ClpP, this compound treatment leads to the suppression of ClpX, the regulatory partner of ClpP. This uncontrolled ClpP activity results in significant mitochondrial dysfunction, characterized by the impairment of oxidative phosphorylation (OXPHOS) and a decrease in mitochondrial ATP production. The cellular outcome of this metabolic insult is dependent on the cell's metabolic phenotype.
-
OXPHOS-Dependent Cells: Cells that rely heavily on oxidative phosphorylation undergo apoptosis following this compound-induced mitochondrial collapse.
-
Glycolytic Cells: Cells that are more dependent on glycolysis can survive the initial mitochondrial insult by upregulating glucose catabolism, which prevents ERK1/2 inhibition and leads to growth arrest rather than apoptosis.
2.2 Induction of the Integrated Stress Response (ISR) Similar to its parent compound ONC201, this compound is a potent inducer of cellular stress pathways. It activates the integrated stress response (ISR), leading to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, CHOP. This pathway is critical in promoting apoptosis, partly through the increased expression of the TRAIL death receptor DR5. This compound also triggers the Unfolded Protein Response (UPR) due to the accumulation of unfolded proteins, further contributing to cellular stress.
2.3 GPR132 Engagement and Downstream Signaling this compound acts as a dual agonist for GPR132, a receptor that is also considered a pH and lactic acid sensor. Engagement of GPR132 by this compound contributes to its cytotoxicity, particularly within the acidic tumor microenvironment. Downstream effects include the suppression of pro-growth and survival signaling through the Akt and ERK pathways. Inhibition of Akt and ERK phosphorylation is observed within hours of this compound treatment, disrupting key survival signals in pancreatic cancer cells, which often have constitutive Ras mutations.
2.4 Induction of the TRAIL Pathway and Apoptosis The induction of the ISR by this compound directly links to the extrinsic apoptosis pathway. Upregulation of DR5 primes cells for apoptosis. In sensitive pancreatic cancer cell lines, this compound treatment leads to increased cell-surface expression of the death ligand TRAIL. This engagement of the TRAIL/DR5 axis results in the cleavage of caspase-8 and downstream executioner caspases, ultimately leading to PARP cleavage and programmed cell death. This compound induces apoptosis at significantly lower concentrations and at earlier time points compared to ONC201.
Quantitative Cytotoxicity Data
This compound demonstrates substantially higher potency than ONC201 across a wide panel of human pancreatic cancer cell lines, including those derived from patient-derived xenografts (PDX). Studies consistently show that this compound achieves 50% growth inhibition (GI50) at concentrations at least 10-fold lower than ONC201.
Table 1: Comparative Anti-Proliferative Activity (GI50) of this compound vs. ONC201
| Cell Line | This compound GI50 (µM) | ONC201 GI50 (µM) | Reference |
|---|---|---|---|
| AsPC-1 | 0.09 - 0.47 (range for panel) | 4 - 9 (range for panel) | |
| HPAF-II | 0.09 - 0.47 (range for panel) | 4 - 9 (range for panel) | |
| BxPC-3 | 0.09 - 0.47 (range for panel) | 4 - 9 (range for panel) | |
| CAPAN-2 | 0.09 - 0.47 (range for panel) | 4 - 9 (range for panel) |
| PANC-1 | 0.09 - 0.47 (range for panel) | 4 - 9 (range for panel) | |
Note: The GI50 values are presented as a range as reported in studies covering a panel of up to 16 cell lines.
In addition to growth inhibition, this compound is a more potent inducer of apoptosis. In sensitive cell lines like AsPC-1, a tenfold lower concentration of this compound was required to induce cell-surface TRAIL expression compared to ONC201. This translates to earlier and more robust induction of apoptosis, as measured by PARP cleavage and the appearance of a sub-G1 cell population.
Experimental Protocols
The characterization of this compound's cytotoxicity relies on a standard set of in vitro assays to measure cell viability, proliferation, and the induction of apoptosis.
4.1 Cell Viability and Proliferation Assays
-
Methodology: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a primary method used. Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a dose range of this compound (or ONC201 for comparison) for a specified period, typically 72 hours. The CTG reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Luminescence is read on a plate reader, and data is normalized to vehicle-treated controls to calculate GI50 values.
-
Alternative Method: The MTT assay is also used, which measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases.
-
Long-Term Proliferation: Colony formation assays are performed to assess long-term effects on cell proliferation. Cells are treated with this compound for a set period, then seeded at low density and allowed to grow for 10-14 days. Colonies are fixed, stained (e.g., with crystal violet), and counted.
4.2 Apoptosis and Cell Cycle Analysis
-
Methodology (Flow Cytometry): To quantify apoptosis, cells are treated with this compound for 24-72 hours. Both adherent and floating cells are collected, washed, and fixed (e.g., in 70% ethanol). Cells are then stained with propidium iodide (PI), which intercalates with DNA. The DNA content is analyzed by flow cytometry. Cells in the sub-G1 phase of the cell cycle are considered apoptotic due to DNA fragmentation.
-
Methodology (Western Blot): A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for full-length and cleaved PARP. The appearance of the cleaved PARP fragment is a definitive indicator of caspase-mediated apoptosis.
4.3 Protein Expression and Signaling Pathway Analysis
-
Methodology (Western Blot): To investigate the mechanism of action, western blotting is used extensively. Lysates from this compound-treated cells are probed with a panel of antibodies against key signaling proteins. This includes proteins in the ISR (ATF4, CHOP), mitochondrial function (ClpP, ClpX, OXPHOS subunits), and pro-survival pathways (p-Akt, p-ERK, Mcl-1). This allows for the direct observation of this compound's effect on these critical pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of ONC212: A Technical Guide to a Novel Imipridone Cancer Therapeutic
Abstract
ONC212 is a next-generation small molecule of the imipridone class, currently advancing through preclinical and clinical development as a potent anti-cancer agent. As a fluorinated analog of the first-in-class compound ONC201, this compound demonstrates significantly enhanced potency and a distinct pharmacological profile. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical efficacy, and development pathway of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key biological pathways and workflows.
Discovery and Development Rationale
This compound was identified through a medicinal chemistry program aimed at optimizing the therapeutic properties of its parent compound, ONC201.[1] ONC201, the founding member of the imipridone class, is known to induce the integrated stress response (ISR) and inactivate Akt/ERK signaling, leading to tumor cell death.[1][2] The goal was to synthesize analogs with improved potency and distinct pharmacological characteristics.
This compound, a trifluoromethylbenzyl imipridone, was prioritized for further development based on its superior in vitro potency across a wide array of human cancer cell lines and its rapid kinetics of activity compared to ONC201.[1][3] Preclinical evaluation revealed that this compound possesses broad-spectrum anti-cancer efficacy at nanomolar concentrations, a favorable pharmacokinetic profile, and potent anti-tumor effects when administered orally, justifying its advancement toward clinical investigation.
Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-faceted mechanism that converges on critical cell survival and death pathways. Its primary targets are the G protein-coupled receptor GPR132 and the mitochondrial caseinolytic protease ClpP.
Key Signaling Pathways:
-
Dual Agonism of GPR132 and ClpP: this compound is a dual agonist of GPR132, an orphan GPCR that functions as a pH sensor, and ClpP, a mitochondrial protease often overexpressed in cancer. This dual engagement is a unique feature of its mechanism.
-
Integrated Stress Response (ISR) Activation: Similar to ONC201, this compound activates the ISR, a key cellular stress pathway. This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP).
-
Induction of TRAIL-Mediated Apoptosis: The activation of the ATF4-CHOP axis results in the increased expression of the death receptor DR5, sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.
-
Inhibition of Pro-Survival Signaling: this compound acts as a dual inactivator of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cancer cell proliferation and survival.
-
Mitochondrial Dysfunction: As a mitocan, this compound's activation of ClpP leads to the degradation of its binding partner ClpX and disrupts mitochondrial protein homeostasis. This impairs oxidative phosphorylation (OXPHOS) and decreases mitochondrial ATP production, leading to apoptosis in OXPHOS-dependent cells or growth arrest in glycolysis-dependent cells.
-
Unfolded Protein Response (UPR): The cellular stress induced by this compound also engages the UPR. In sensitive cell lines, this leads to a pro-apoptotic response, while resistant cells may upregulate pro-survival chaperones like GRP78/BIP.
Preclinical Efficacy
This compound has demonstrated robust anti-cancer activity in a broad range of preclinical models, including solid tumors and hematological malignancies.
In Vitro Efficacy
This compound exhibits potent cytotoxic and anti-proliferative effects across numerous cancer cell lines, with GI50 (50% growth inhibition) and ED50 (50% effective dose) values frequently in the nanomolar range. This represents a significant potency advantage over ONC201.
| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| Pancreatic | AsPC-1 | GI50 | 0.09 | |
| Pancreatic | HPAF-II | GI50 | 0.11 | |
| Pancreatic | Multiple Lines | GI50 Range | 0.1 - 0.4 | |
| AML | OCI-AML3 | ED50 | 0.141 | |
| AML | MOLM13 | ED50 | 0.106 | |
| MCL | JeKo-1 (p53-null) | ED50 | 0.265 | |
| Pancreatic | PANC-1 | GI50 | ~0.47 |
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.
In Vivo Efficacy
Oral administration of this compound leads to significant anti-tumor activity in various xenograft models, including those less sensitive to ONC201. The compound is well-tolerated at efficacious doses, indicating a broad therapeutic window.
| Cancer Type | Xenograft Model | Dosing Schedule | Key Outcomes | Reference |
| Melanoma (BRAF V600E) | MALME-3M, UACC-903 | 50-100 mg/kg, weekly, oral | Potent anti-tumor effects; more sensitive than to ONC201. | |
| Hepatocellular Carcinoma | Hep3B | 50 mg/kg, weekly, oral | Significant tumor growth inhibition. | |
| Pancreatic Cancer | HPAF-II, Capan-2 | 50 mg/kg, 3x/week, oral | Significant tumor growth inhibition; superior to ONC201 in Capan-2 model. | |
| Pancreatic Cancer (Resistant) | BxPC3 | 50 mg/kg this compound + 2-DG | Combination halted tumor growth where single agents did not. |
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.
Clinical Development Status
This compound is advancing towards clinical trials for several oncology indications. GLP-toxicology studies have been successfully completed, and an Investigational New Drug (IND) application is being prepared. Key areas of clinical focus include pancreatic cancer and acute myeloid leukemia (AML), malignancies where high expression of the drug's targets (GPR132 and/or ClpP) is observed. An alliance between MD Anderson and Oncoceutics is in place for a future Phase I/II clinical trial in refractory AML.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of this compound, synthesized from published studies.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cells are harvested during the logarithmic growth phase. A cell suspension is prepared, and 5 x 10³ cells in 100 µL of complete medium are seeded into each well of an opaque-walled 96-well plate.
-
Incubation: The plate is incubated overnight at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Drug Treatment: A serial dilution of this compound is prepared. The medium is removed from the wells and replaced with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are treated for a specified period, typically 72 hours.
-
ATP Measurement: The plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells. Percent viability is calculated relative to vehicle-treated control cells. GI50 values are determined using non-linear regression analysis (e.g., in GraphPad Prism).
In Vivo Xenograft Tumor Model
This protocol describes the establishment and treatment of subcutaneous tumors in immunodeficient mice to evaluate in vivo efficacy.
-
Animal Model: Six-to-seven-week-old female athymic nu/nu mice are used. Animals are allowed to acclimate for at least one week before the study begins.
-
Cell Preparation and Implantation: Tumor cells (e.g., 5 x 10⁶ BxPC3 cells) are suspended in 50 µL of sterile PBS and mixed with 50 µL of Matrigel®. The 100 µL cell suspension is injected subcutaneously into the rear flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured three times per week using digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 * Length * (Width)². Mouse body weight is monitored weekly as a measure of general health and toxicity.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment or control groups.
-
Drug Administration: this compound is formulated in a vehicle solution (e.g., 10% DMSO, 20% Kolliphor® EL, 70% PBS). The drug is administered via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, three times per week). The control group receives the vehicle solution.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a defined treatment period.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (cleaved Caspase-3) markers.
Conclusion
This compound is a highly potent imipridone with a unique dual-agonist mechanism of action targeting GPR132 and ClpP. Its ability to concurrently activate the integrated stress response, inhibit critical pro-survival signaling, and disrupt mitochondrial metabolism provides a multi-pronged attack on cancer cells. Extensive preclinical data have demonstrated its broad-spectrum efficacy and favorable safety profile, both as a single agent and in combination with other therapies. As this compound progresses into clinical trials, it holds significant promise as a novel therapeutic for patients with difficult-to-treat malignancies, including pancreatic cancer and hematological neoplasms.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of ONC212: A Technical Guide to a Novel Dual-Targeting Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a second-generation member of the imipridone class of small molecules, a group of anti-cancer compounds characterized by a unique tri-heterocyclic core structure.[1] As a fluorinated analogue of the first-in-class compound ONC201, this compound (benzyl-4-trifluoromethylbenzyl-imipridone) exhibits significantly enhanced potency, with broad-spectrum efficacy at nanomolar concentrations across a range of solid tumors and hematological malignancies.[1][2] Its unique pharmacophore allows for oral administration, chemical stability, and the ability to penetrate the blood-brain barrier.[2][3] This guide provides an in-depth analysis of the this compound pharmacophore, its molecular targets, mechanisms of action, and the experimental methodologies used for its characterization.
Core Pharmacophore and Structure-Activity Relationship (SAR)
The anticancer activity of the imipridone class is intrinsically linked to its core chemical scaffold. SAR studies have revealed critical structural features governing the potency and target selectivity of these molecules.
-
The Imipridone Core : The unique tri-heterocyclic core structure is essential for the biological activity of this compound and other imipridones. Altering the core, for instance, by switching from an angular to a linear isomer, results in a loss of G protein-coupled receptor (GPCR) engagement and a corresponding impairment of anti-cancer effects.
-
Peripheral Benzyl Rings : Modifications to the two peripheral benzyl rings dramatically influence the compound's potency and target specificity.
-
The addition of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group on the benzyl ring of this compound, significantly enhances the potency for both GPCR engagement and anti-cancer activity. Other halide substitutions also increase potency.
-
Conversely, derivatization or loss of the other benzyl ring impairs the compound's anti-cancer efficacy.
-
These structural elements define this compound as a highly potent and selective agent, distinguishing it from its parent compound, ONC201.
Dual-Target Mechanism of Action
This compound exerts its potent anti-tumor effects through a multi-faceted mechanism of action centered on the dual agonism of two distinct proteins: the G protein-coupled receptor GPR132 and the mitochondrial protease ClpP.
GPR132 Agonism and Downstream Signaling
This compound is a selective and potent agonist of GPR132, an orphan GPCR that functions as a tumor suppressor in certain malignancies, including acute myeloid leukemia (AML). This compound binds to and activates GPR132 at nanomolar concentrations. This engagement is a critical component of its therapeutic action, and GPR132 expression levels positively correlate with sensitivity to this compound in cancer cell lines.
ClpP Activation and Mitochondrial Dysfunction
A key mechanism of this compound-induced cell death is the allosteric activation of the mitochondrial caseinolytic protease P (ClpP).
-
Hyperactivation of ClpP : In normal physiology, ClpP's proteolytic activity is tightly regulated by its chaperone, ClpX. This compound binds to ClpP, causing a conformational change that leads to its hyperactivation and the degradation of its binding partner ClpX.
-
Mitochondrial Disruption : This uncontrolled proteolytic activity results in the degradation of various mitochondrial proteins, including subunits of the respiratory chain complexes. This disruption impairs oxidative phosphorylation (OXPHOS), decreases mitochondrial ATP production, and ultimately leads to mitochondrial dysfunction and cell death. The cytotoxicity of this compound is dependent on the presence of ClpP.
The combined action on GPR132 and ClpP triggers a cascade of downstream cellular stress responses that converge to induce apoptosis.
Key Cellular Stress Response Pathways
The activation of GPR132 and ClpP by this compound initiates several interconnected stress signaling pathways within the cancer cell, ultimately leading to apoptosis.
The Integrated Stress Response (ISR)
This compound is a potent inducer of the Integrated Stress Response (ISR), a central cellular pathway activated by various stressors. This activation is a key downstream consequence of both GPR132 and ClpP engagement. The ISR is initiated by the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to the preferential translation of specific stress-related mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including Death Receptor 5 (DR5) and CHOP.
The Unfolded Protein Response (UPR)
Treatment with this compound also engages the Unfolded Protein Response (UPR), a pathway triggered by endoplasmic reticulum (ER) stress. In sensitive cancer cells, this compound treatment leads to the upregulation of pro-apoptotic UPR components like ATF4 and CHOP, while reducing the expression of pro-survival chaperones such as BiP/GRP78. In resistant cells, an upregulation of all three branches of the UPR and increased BiP expression may serve as a survival mechanism.
TRAIL/DR5-Mediated Apoptosis
A major consequence of ISR activation by this compound is the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, DR5. This engagement of the extrinsic apoptosis pathway leads to the cleavage and activation of caspase-8 and caspase-3, executing the apoptotic program. This compound induces apoptosis at significantly lower doses and at earlier time points compared to ONC201.
Quantitative Data
This compound demonstrates potent anti-cancer activity across a wide array of cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values typically in the nanomolar range.
| Cell Line | Cancer Type | This compound GI₅₀ (µM) | ONC201 GI₅₀ (µM) | Reference |
| HPAF-II | Pancreatic Cancer | ~0.1 - 0.4 | ~4 - 9 | |
| AsPC-1 | Pancreatic Cancer | ~0.1 - 0.4 | ~4 - 9 | |
| PANC-1 | Pancreatic Cancer | ~0.1 - 0.4 | ~4 - 9 | |
| BxPC3 | Pancreatic Cancer | ~0.1 - 0.4 | ~4 - 9 | |
| Capan-2 | Pancreatic Cancer | ~0.1 - 0.4 | ~4 - 9 | |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.25 | ~5 | |
| MOLM13 | Acute Myeloid Leukemia | ~0.25 | ~5 | |
| HL-60 | Acute Myeloid Leukemia | ~0.25 | ~5 | |
| HCT116 | Colorectal Cancer | ~0.05 | ~2.5 | |
| Table 1: Comparative GI₅₀ values of this compound and ONC201 in various cancer cell lines after 72-hour treatment. |
| Cell Line Panel | Finding | Reference |
| GDSC (>1000) | Broad-spectrum nanomolar inhibition of cancer cell viability. GPR132 expression predicts this compound efficacy. | |
| Table 2: Summary of large-scale screening of this compound. |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to elucidate the pharmacophore and mechanism of action of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate GI₅₀ values using appropriate software (e.g., GraphPad Prism).
Western Blotting for ISR and Apoptosis Markers
Western blotting is used to detect and quantify changes in protein expression levels, such as the induction of ISR markers (p-eIF2α, ATF4) and apoptosis markers (cleaved PARP).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-eIF2α, anti-ATF4, anti-cleaved PARP, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
GPCR Engagement Assay (β-Arrestin Recruitment)
This assay measures the recruitment of β-arrestin to a GPCR upon ligand binding, a hallmark of GPCR activation.
Protocol:
-
Cell Line: Utilize a cell line engineered to co-express the GPCR of interest (e.g., GPR132) fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Agonist-Induced Recruitment: If this compound is an agonist, it will bind to GPR132, inducing a conformational change that promotes the recruitment of the β-arrestin fusion protein.
-
Enzyme Complementation: The proximity of the two fusion proteins allows the enzyme fragments to form a functional enzyme.
-
Signal Detection: Add a chemiluminescent substrate for the reporter enzyme and measure the light output. The signal intensity is directly proportional to the extent of β-arrestin recruitment and, therefore, GPCR activation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound dual-target mechanism and downstream stress signaling pathways.
Caption: Experimental workflow for a cell viability (CellTiter-Glo®) assay.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique imipridone pharmacophore enables a dual-targeting mechanism that simultaneously engages the GPR132 and ClpP pathways. This multifaceted approach triggers robust and interconnected cellular stress responses, leading to potent, nanomolar-range anti-cancer activity in a wide variety of preclinical models. The favorable structure-activity relationship, characterized by the essential tri-heterocyclic core and potency-enhancing peripheral substitutions, underscores the potential of the imipridone scaffold for future drug development. Further investigation into the nuanced interplay between the GPR132, ClpP, ISR, and UPR pathways will continue to refine our understanding of this compound and inform its clinical translation for the treatment of advanced cancers.
References
In-depth Technical Guide: The Metabolic Reprogramming of Tumor Cells by ONC212
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanisms and metabolic consequences of treating tumor cells with ONC212, a novel anti-cancer agent. It consolidates key preclinical findings, outlines experimental methodologies, and presents quantitative data to support the understanding of this compound's function as a potent mitocan.
Executive Summary
This compound is a small molecule of the imipridone class that has demonstrated significant preclinical efficacy against a broad range of malignancies.[1][2][3][4][5] Its primary mechanism of action involves the hyperactivation of the mitochondrial protease Caseinolytic Protease P (ClpP), leading to a profound disruption of mitochondrial function. This activity classifies this compound as a "mitocan"—a compound that selectively targets the mitochondria of cancer cells. The downstream effects of ClpP hyperactivation are a cascade of events that culminate in the impairment of oxidative phosphorylation (OXPHOS) and a subsequent metabolic reprogramming of the tumor cell. The ultimate fate of the cancer cell—apoptosis or growth arrest—is intrinsically linked to its baseline metabolic phenotype, specifically its reliance on either OXPHOS or glycolysis for energy production. This guide will delve into the core mechanisms of this compound, the signaling pathways it modulates, and the experimental evidence that underpins our current understanding of its effects on tumor cell metabolism.
Core Mechanism of Action: ClpP Hyperactivation and Mitochondrial Disruption
This compound's anti-cancer activity is initiated by its direct binding to and allosteric activation of the mitochondrial matrix protease ClpP.
-
ClpXP Complex Dysregulation: In normal mitochondrial homeostasis, ClpP forms a complex with its regulatory ATPase, ClpX. The ClpXP complex is responsible for mitochondrial protein quality control by degrading misfolded or damaged proteins. This compound treatment leads to the hyperactivation of the ClpP catalytic subunit, which causes the dissociation and subsequent degradation of the ClpX regulatory subunit.
-
Indiscriminate Proteolysis and OXPHOS Collapse: The hyperactivated, ClpX-unbound ClpP engages in unregulated proteolysis of various mitochondrial proteins. Among the key substrates for this degradation are essential components of the electron transport chain (ETC). This leads to a breakdown of the ETC complexes, impairing oxidative phosphorylation and severely reducing mitochondrial ATP production.
The following diagram illustrates the central mechanism of this compound-induced mitochondrial disruption.
Caption: this compound disrupts the ClpXP complex, leading to hyperactivation of ClpP and degradation of ETC proteins.
Metabolic Reprogramming and Cell Fate Determination
The collapse of mitochondrial function forces a metabolic rewiring within the tumor cell. The cellular response is highly dependent on the cell's intrinsic metabolic wiring.
-
OXPHOS-Dependent (Oxidative) Cells: Tumor cells that primarily rely on mitochondrial respiration for energy are highly sensitive to this compound. The severe reduction in ATP production leads to energetic stress that triggers pro-apoptotic signaling pathways, resulting in cell death.
-
Glycolysis-Dependent (Glycolytic) Cells: Cancer cells that are adapted to a glycolytic metabolism are more resistant to this compound-induced apoptosis. These cells compensate for the loss of mitochondrial ATP by upregulating glycolysis. This metabolic shift, while preventing immediate cell death, often results in growth arrest. This differential response highlights a key therapeutic vulnerability.
The following workflow outlines the divergent cell fates following this compound treatment based on metabolic phenotype.
Caption: Cell fate after this compound treatment depends on the tumor's metabolic phenotype.
Key Signaling Pathways Modulated by this compound
The metabolic crisis induced by this compound activates several stress-responsive signaling pathways.
The Integrated Stress Response (ISR)
This compound is a potent inducer of the Integrated Stress Response (ISR), a central pathway in the cellular response to various stresses, including mitochondrial dysfunction.
-
eIF2α Phosphorylation: Mitochondrial stress leads to the activation of stress-sensing kinases (such as HRI and PKR) that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).
-
ATF4 Translation: Phosphorylated eIF2α globally inhibits protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).
-
Pro-Apoptotic Gene Expression: ATF4 is a transcription factor that upregulates the expression of pro-apoptotic genes, including CHOP (DDIT3) and the death receptor DR5 (TRAIL-R2). This upregulation is a critical step in this compound-induced apoptosis.
Caption: The this compound-induced Integrated Stress Response (ISR) pathway leading to apoptosis.
AMPK Activation
The decrease in the cellular ATP/AMP ratio resulting from OXPHOS inhibition leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK activation is a marker of the energetic stress induced by this compound.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various pancreatic cancer cell lines, demonstrating a range of sensitivities that correlate with their metabolic profiles.
Table 1: In Vitro Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Metabolic Phenotype | GI₅₀ (μmol/L) after 72h | Reference |
| AsPC-1 | Oxidative (Sensitive) | 0.09 | |
| HPAF-II | Oxidative (Sensitive) | 0.11 | |
| Capan-2 | Mixed | 0.21 | |
| PANC-1 | Glycolytic (Resistant) | 0.29 | |
| BxPC3 | Glycolytic (Resistant) | 0.47 |
Data synthesized from studies demonstrating a correlation between OXPHOS-dependency and lower GI₅₀ values.
Table 2: Effect of this compound on Mitochondrial Function
| Parameter | Effect | Cellular Consequence | Reference |
| Mitochondrial ATP Production | Decreased | Energetic stress, AMPK activation | |
| Oxidative Phosphorylation (OCR) | Impaired | Shift towards glycolysis | |
| ClpX Protein Levels | Suppressed | Unregulated ClpP activity | |
| ETC Complex Subunits | Decreased | Disrupted electron transport |
Overcoming Resistance: Synergistic Combination with Glycolysis Inhibition
The upregulation of glycolysis serves as a primary escape mechanism for tumor cells treated with this compound. This provides a clear rationale for a combination therapy strategy.
-
Dual Metabolic Blockade: Co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), creates a dual metabolic blockade. This strategy prevents the cell from compensating for the loss of OXPHOS, leading to a severe energy crisis and promoting apoptosis even in resistant, glycolytic cells. This synergistic effect has been demonstrated both in vitro and in vivo.
Experimental Protocols
The following are summaries of key methodologies used to investigate the metabolic effects of this compound.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
-
Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate GI₅₀ values from dose-response curves.
-
Extracellular Flux Analysis (Seahorse XF)
-
Principle: Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells to determine real-time rates of mitochondrial respiration and glycolysis, respectively.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat with this compound for the desired duration (e.g., 24-48 hours) prior to the assay.
-
Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator.
-
Replace culture media with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with compounds for injection (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Calibrate the instrument and run the assay, measuring baseline OCR and ECAR, followed by measurements after sequential injection of metabolic modulators.
-
Analyze data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
-
Western Blotting
-
Principle: Detects specific proteins in a sample to quantify changes in their expression levels or post-translational modifications.
-
Methodology:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., antibodies against ClpP, ClpX, PARP, p-ERK, ATF4, CHOP, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This compound effectively targets tumor cell metabolism by hyperactivating mitochondrial ClpP, leading to the collapse of oxidative phosphorylation. This mechanism induces apoptosis in OXPHOS-dependent tumors and creates a metabolic vulnerability in glycolytic tumors that can be exploited through combination therapies. The differential response based on the cellular metabolic state underscores the importance of biomarker development to identify patient populations most likely to benefit from this compound. Future research should focus on elucidating the full range of ClpP substrates, exploring additional synergistic drug combinations, and translating the preclinical understanding of this compound's metabolic impact into effective clinical strategies.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: ONC212 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a small molecule of the imipridone class with demonstrated preclinical anti-cancer activity.[1] Initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), its mechanism of action is now understood to be more complex, involving the induction of an integrated stress response and the upregulation of TRAIL and its receptor DR5.[1][2] Furthermore, this compound has been identified as a mitocan that targets the mitochondrial protease ClpP, leading to impaired oxidative phosphorylation and a decrease in mitochondrial ATP production.[1] This document provides a detailed protocol for assessing the in vitro effects of this compound on cancer cell viability using the widely adopted CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action Signaling Pathway
References
Standard ONC212 Dosage for In Vitro Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212, a fluorinated imipridone, is a promising anti-cancer agent that has demonstrated potent preclinical activity across a broad spectrum of malignancies. As a next-generation analogue of ONC201, this compound exhibits enhanced potency, often in the nanomolar range.[1][2] Its mechanism of action is multifaceted, primarily involving the activation of the mitochondrial caseinolytic protease (ClpP), which leads to a collapse of mitochondrial function and subsequent apoptosis in cancer cells dependent on oxidative phosphorylation (OXPHOS).[1][3][4] Additionally, this compound induces the integrated stress response and the unfolded protein response (UPR), further contributing to its anti-neoplastic effects. This document provides detailed application notes and standardized protocols for the in vitro use of this compound in cancer cell line studies, designed to guide researchers in accurately assessing its efficacy and mechanism of action.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following tables summarize the effective dosages of this compound as a single agent in different cancer cell lines, primarily focusing on pancreatic cancer, where it has been extensively studied. The GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition) values are presented to facilitate comparison.
Table 1: this compound GI50 Values in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) | Treatment Duration |
| AsPC-1 | ~0.1 | 72 hours |
| HPAF-II | ~0.1 | 72 hours |
| BxPC-3 | ~0.2 | 72 hours |
| PANC-1 | ~0.4 | 72 hours |
| Capan-2 | ~0.4 | Not Specified |
Data compiled from studies demonstrating this compound's growth inhibitory effects.
Table 2: Comparison of this compound and ONC201 IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | ONC201 IC50 (µM) | Treatment Duration |
| HPAF-II | < 1 | ~5 | 72 hours |
| PANC-1 | ~1 | > 10 | 72 hours |
| BxPC-3 | ~1 | > 10 | 72 hours |
| Capan-2 | ~1 | > 10 | 72 hours |
| AsPC-1 | < 1 | ~5 | 72 hours |
| MIA PaCa-2 | ~1 | > 10 | 72 hours |
| SU.86.86 | ~1 | > 10 | 72 hours |
This table highlights the significantly lower IC50 values of this compound compared to its parent compound, ONC201, in a panel of pancreatic cancer cell lines.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound's primary mechanism involves the activation of the mitochondrial protease ClpP, leading to the degradation of mitochondrial proteins and impaired oxidative phosphorylation. This triggers a cascade of events including the integrated stress response and the unfolded protein response, ultimately leading to apoptosis in susceptible cancer cells. In some contexts, this compound has also been shown to inhibit pro-survival signaling pathways such as AKT and ERK.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vitro this compound Studies
A typical workflow to evaluate the in vitro efficacy of this compound involves determining its cytotoxic effects, assessing its impact on cell cycle and apoptosis, and investigating its molecular mechanism of action through protein expression analysis.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the dose-dependent effect of this compound on the viability of cancer cell lines and to calculate GI50/IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI50/IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis and Signaling Markers
This protocol is used to assess the effect of this compound on the expression of key proteins involved in apoptosis (e.g., cleaved PARP) and signaling pathways (e.g., p-ERK, p-AKT).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 to 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 to 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent anti-cancer agent with a well-defined in vitro mechanism of action. The provided protocols offer a standardized approach to investigate its efficacy and cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reproducible and reliable results. The nanomolar to low micromolar dosage range is a critical starting point for in vitro studies, with treatment durations of 48-72 hours being standard for observing significant effects on cell viability and apoptosis.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ClpP activator ONC‐212 (TR‐31) inhibits BCL2 and B‐cell receptor signaling in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONC212 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONC212 is a fluorinated analogue of the imipridone ONC201, demonstrating potent anti-cancer activity in a variety of preclinical models.[1][2][3] It functions as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[4] This dual engagement triggers a cascade of downstream effects, including the activation of the integrated stress response (ISR), modification of mitochondrial bioenergetics, and suppression of pro-survival Ras signaling, which collectively lead to apoptotic cell death.[4] Given its therapeutic potential, accurate and consistent preparation of this compound for in vitro and in vivo studies is critical. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₃F₃N₄O | |
| Molecular Weight | 440.46 g/mol | |
| Solubility in DMSO | ≥ 50 mg/mL (113.52 mM) | |
| Appearance | Solid | |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | |
| Storage (in Solvent) | -80°C (2 years), -20°C (1 year) |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Sterile pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for in vitro experiments.
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, are worn. It is recommended to work in a chemical fume hood.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (440.46 g/mol * 0.010 mol/L)
-
Volume (L) = 0.0002270 L
-
Volume (µL) = 227.0 µL
-
-
Dissolving this compound: Add 227.0 µL of high-purity DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO and to keep the stock bottle tightly sealed.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual agonistic activity and the subsequent downstream signaling pathways that lead to apoptosis in cancer cells.
Caption: this compound dual agonism and downstream effects.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the sequential steps for preparing the this compound stock solution as described in the protocol.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for ONC212 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a second-generation imipridone, a class of small molecules with potent anti-cancer activity. It functions as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] This dual engagement triggers a cascade of downstream effects, including the activation of the integrated stress response (ISR), alteration of mitochondrial bioenergetics, and inhibition of pro-survival signaling pathways such as Akt/ERK and Ras.[1][2][3] Preclinical studies have demonstrated the broad-spectrum efficacy of this compound in various solid and hematological malignancies, including pancreatic cancer, melanoma, and hepatocellular carcinoma, often exhibiting greater potency than its parent compound, ONC201.[2]
These application notes provide a detailed framework for designing and executing preclinical xenograft studies to evaluate the efficacy of this compound. The included protocols are based on established methodologies from published research.
Data Presentation: Summary of this compound Efficacy in Pancreatic Cancer Xenograft Models
The following table summarizes the anti-tumor activity of this compound in various human pancreatic cancer cell line-derived xenograft (CDX) models.
| Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| PANC-1 | Athymic Nude | 50 mg/kg this compound, daily, oral gavage | Significant growth inhibition compared to vehicle and ONC201. | This compound is more effective than ONC201 in this resistant model. | |
| Capan-2 | Athymic Nude | 50 mg/kg this compound, daily, oral gavage | Significant growth inhibition compared to vehicle and ONC201. | Reduced proliferation observed with this compound treatment. | |
| HPAF-II | Athymic Nude | 50 mg/kg this compound, three times a week, oral gavage | Significant growth inhibition, comparable to ONC201. | Both this compound and ONC201 effectively reduce tumor proliferation. | |
| BxPC3 | Athymic Nude | 50 mg/kg this compound, three times a week, oral gavage | Significant growth inhibition, comparable to ONC201. | Combination with 2-Deoxy-D-glucose (2-DG) halts tumor growth in this resistant model. |
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol describes the culture of human pancreatic cancer cell lines and their preparation for subcutaneous injection into immunodeficient mice.
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, Capan-2, HPAF-II, BxPC3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Matrigel® (optional, can enhance tumor take-rate)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Culture cancer cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
Keep the cell suspension on ice until injection.
Xenograft Tumor Implantation
This protocol details the subcutaneous implantation of cancer cells into immunodeficient mice.
Materials:
-
6-8 week old female athymic nude mice
-
Prepared cancer cell suspension
-
27-30 gauge needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Shave a small area on the rear flank of the mouse.
-
Disinfect the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension.
-
Monitor the mice for recovery from anesthesia.
-
Observe the mice regularly for tumor development.
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Sigma-Aldrich, catalog no. C5135)
-
Phosphate-Buffered Saline (PBS), sterile
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Sterile tubes for formulation
Protocol:
-
Prepare the vehicle solution consisting of 70% PBS, 10% DMSO, and 20% Kolliphor® EL.
-
Dissolve the this compound powder in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Administer the formulated this compound to the mice via oral gavage using a flexible-tipped gavage needle. The volume administered is typically 100-200 µL.
-
Treatment frequency can be daily or three times per week, depending on the experimental design.
Tumor Monitoring and Endpoint Analysis
This protocol outlines the procedures for monitoring tumor growth and collecting samples at the end of the study.
Materials:
-
Digital calipers
-
Scale for measuring body weight
-
Euthanasia supplies (e.g., CO₂, cervical dislocation tools)
-
Surgical tools for tumor excision
-
Formalin (10%) for tissue fixation
-
Cryovials for snap-freezing tissues
-
Liquid nitrogen
Protocol:
-
Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width² .
-
Monitor the body weight of the mice 1-2 times per week as an indicator of toxicity.
-
Euthanize the mice when tumors reach the predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the endpoint, excise the tumors.
-
For immunohistochemistry, fix a portion of the tumor in 10% formalin.
-
For Western blotting and other molecular analyses, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
Immunohistochemistry (IHC) for Ki67
This protocol provides a general procedure for staining tumor sections for the proliferation marker Ki67.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Citric Acid, pH 6.0)
-
Blocking solution (e.g., horse serum)
-
Primary antibody against Ki67
-
Biotinylated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by boiling the slides in 10 mM citric acid (pH 6.0).
-
Block non-specific antibody binding with horse serum.
-
Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply the DAB substrate to visualize the antibody staining.
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
-
Image the slides using a light microscope.
Western Blotting for Protein Expression
This protocol describes the analysis of protein expression in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ClpX, anti-PARP, anti-p-ERK, anti-ATF4, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for an this compound xenograft study.
References
Application Note: Western Blot Protocol for Detecting ONC212-Induced Apoptosis Markers
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONC212, a fluorinated imipridone, is a promising anti-cancer agent that has demonstrated potent preclinical efficacy against a range of malignancies, including pancreatic cancer.[1][2] Its mechanism of action involves the induction of programmed cell death, or apoptosis, through multiple signaling pathways. Western blotting is an indispensable immunodetection technique for elucidating the molecular mechanisms underlying this compound-induced apoptosis. It allows for the specific detection and semi-quantification of key protein markers involved in the apoptotic cascade, providing critical insights into the drug's efficacy and mechanism.[3] This document provides a detailed protocol for treating cancer cells with this compound and subsequently analyzing key apoptosis markers by Western blot.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis through at least two primary mechanisms:
-
Extrinsic Apoptosis Pathway: this compound upregulates the expression of TNF-Related Apoptosis-Inducing Ligand (TRAIL) and its corresponding death receptor, DR5.[1][4] This engagement of the extrinsic pathway leads to the activation of initiator caspase-8, which in turn activates executioner caspases, such as caspase-3 and -7.
-
Mitochondrial Dysfunction: this compound binds to the mitochondrial protease ClpP. This interaction impairs oxidative phosphorylation (OXPHOS), leading to mitochondrial dysfunction and metabolic stress, which can culminate in apoptosis, particularly in cancer cells dependent on OXPHOS.
Activated executioner caspases cleave numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Additionally, this compound has been shown to decrease the levels of anti-apoptotic proteins such as Mcl-1 and XIAP.
Visualizing the this compound-Induced Apoptosis Pathway
The signaling cascade initiated by this compound can be visualized to better understand the interplay between the different pathways leading to apoptosis.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ONC212 Efficacy Using the CellTiter-Glo® Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONC212 is a novel anti-cancer agent that has demonstrated preclinical efficacy in a variety of solid and hematological malignancies.[1][2] It functions as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[3] This dual engagement triggers a cascade of downstream events, including the activation of the integrated stress response (ISR), alteration of mitochondrial bioenergetics, and inhibition of pro-survival signaling pathways, ultimately culminating in tumor cell death.[3][4] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive method for quantifying viable cells in culture. The assay measures adenosine triphosphate (ATP), an indicator of metabolically active cells, making it an ideal tool for assessing the cytotoxic and cytostatic effects of compounds like this compound. This document provides detailed protocols and application notes for utilizing the CellTiter-Glo® assay to evaluate the efficacy of this compound.
Mechanism of Action of this compound and Principle of the CellTiter-Glo® Assay
This compound's primary mechanism involves the activation of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132. This leads to an integrated stress response, characterized by the upregulation of ATF4 and its downstream target CHOP. This response, coupled with the inhibition of pro-survival pathways such as AKT and MAPK-ERK1/2, pushes cancer cells towards apoptosis. Additionally, this compound has been shown to be involved with the unfolded protein response (UPR).
The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that determines the number of viable cells by quantifying ATP. The CellTiter-Glo® Reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and luciferin. When added to cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells. The stable "glow-type" signal allows for flexible measurement times.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., pancreatic, melanoma, or leukemia cell lines)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound treatment).
-
Carefully add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 48, 72, or 96 hours), depending on the cell line and experimental goals.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
The following tables provide representative data from a hypothetical experiment to determine the efficacy of this compound on a pancreatic cancer cell line (e.g., PANC-1) after 72 hours of treatment.
Table 1: Raw Luminescence Data
| This compound Conc. (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU |
| 0 (Vehicle) | 1,502,345 | 1,510,987 | 1,498,765 | 1,504,032 |
| 1 | 1,354,876 | 1,360,123 | 1,349,987 | 1,354,995 |
| 10 | 1,055,678 | 1,062,345 | 1,051,987 | 1,056,670 |
| 50 | 751,234 | 758,901 | 749,876 | 753,337 |
| 100 | 450,987 | 455,678 | 448,765 | 451,810 |
| 500 | 150,123 | 152,345 | 149,876 | 150,781 |
| 1000 | 75,678 | 76,543 | 75,123 | 75,781 |
| Background | 5,123 | 5,098 | 5,150 | 5,124 |
RLU: Relative Luminescence Units
Table 2: Calculated Percent Viability and IC50
| This compound Conc. (nM) | Average RLU (Corrected) | % Viability |
| 0 (Vehicle) | 1,498,908 | 100.0 |
| 1 | 1,349,871 | 90.1 |
| 10 | 1,051,546 | 70.2 |
| 50 | 748,213 | 49.9 |
| 100 | 446,686 | 29.8 |
| 500 | 145,657 | 9.7 |
| 1000 | 70,657 | 4.7 |
| IC50 (nM) | ~50 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the CellTiter-Glo® assay.
Troubleshooting and Considerations
-
Optimize Cell Seeding Density: It is crucial to determine the optimal cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the ATP levels are within the linear range of the assay.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. Always include a vehicle control to account for these effects.
-
Plate Type: Use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
Thorough Mixing: Ensure complete cell lysis by adequately mixing the plate after adding the CellTiter-Glo® Reagent, especially for adherent cell lines.
-
Reagent Stability: Follow the manufacturer's instructions for the storage and handling of the CellTiter-Glo® Reagent to ensure its stability and performance.
-
Kinetic Studies: this compound has been noted to have rapid kinetics of activity. Consider performing time-course experiments to determine the optimal treatment duration for your cell line of interest.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimerix.com [chimerix.com]
- 4. The ClpP activator ONC‐212 (TR‐31) inhibits BCL2 and B‐cell receptor signaling in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Combination of ONC212 and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing preclinical studies to evaluate the combination of ONC212 and 5-fluorouracil (5-FU). This compound is an investigational dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132, which induces the integrated stress response and apoptosis in cancer cells[1][2]. 5-fluorouracil is a widely used chemotherapeutic agent that primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair[3][4][5]. Preclinical evidence suggests a synergistic anti-cancer effect when these two agents are combined, particularly in pancreatic and colorectal cancer models.
These application notes and protocols outline the necessary methodologies to investigate this synergy, from initial in vitro cell viability assays to in vivo tumor growth inhibition studies. The provided information is intended to serve as a foundational framework that can be adapted to specific cancer types and research questions.
Data Presentation
Table 1: In Vitro Efficacy of this compound and 5-Fluorouracil as Single Agents
| Cell Line | Cancer Type | This compound IC50 | 5-FU IC50 |
| PANC-1 | Pancreatic | 0.2-0.8 µM | 7-12 µM |
| BxPC3 | Pancreatic | Not specified | Not specified |
| Capan-2 | Pancreatic | Not specified | Not specified |
| LS513 | Colorectal | Not specified | Not specified |
| HPAF-II | Pancreatic | >1,000 nM | Not specified |
| SNUC2B | Colorectal | >5,000 nM | Not specified |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a compilation from multiple sources for illustrative purposes. Researchers should determine these values empirically for their specific cell lines and assay conditions.
Table 2: Synergistic Effects of this compound and 5-Fluorouracil Combination
| Cell Line | Cancer Type | Combination Index (CI) | Interpretation |
| PANC-1 | Pancreatic | <1 | Synergy |
| BxPC3 | Pancreatic | <1 | Synergy |
| Capan-2 | Pancreatic | <1 | Synergy |
| Colorectal Cancer Lines | Colorectal | <0.5 | Strong Synergy |
Note: Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data is based on findings from preclinical studies.
Signaling Pathways and Experimental Workflows
Caption: Combined Signaling Pathways of this compound and 5-FU.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 5-FU individually and to assess their synergistic effect in combination.
Materials:
-
Cancer cell lines (e.g., PANC-1, BxPC3 for pancreatic cancer; HCT116, SW480 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
5-Fluorouracil
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and 5-FU in complete medium.
-
Treat cells with increasing concentrations of each drug individually for 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Combination Treatment:
-
Based on the IC50 values, design a dose-response matrix with varying concentrations of this compound and 5-FU.
-
Treat cells with the drug combinations for 72 hours.
-
-
Cell Viability Assessment:
-
After 72 hours, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression.
-
Use synergy analysis software to calculate the Combination Index (CI) for the drug combination. A CI value less than 1 indicates synergy.
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanism of cell death induced by the this compound and 5-FU combination by assessing the expression of key apoptosis-related proteins.
Materials:
-
Treated cell lysates from the in vitro study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis induction.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the this compound and 5-FU combination in a preclinical xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound and 5-FU formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, 5-FU alone, this compound + 5-FU).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for 5-FU). Dosing for this compound in mice has been effective at 50-100 mg/kg.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or until humane endpoints are met.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
- 1. chimerix.com [chimerix.com]
- 2. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
Application Notes and Protocols for In Vivo Administration of ONC212 by Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of the anti-cancer agent ONC212 via oral gavage, based on preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing in vivo efficacy and safety studies.
Introduction
This compound is a second-generation imipridone and a fluorinated analog of ONC201, a small molecule currently in clinical trials for various cancers.[1][2] this compound has demonstrated potent anti-cancer effects across a broad spectrum of solid tumors and hematological malignancies in preclinical models.[3][4][5] It exhibits a favorable pharmacokinetic profile and a wide therapeutic window when administered orally. This compound's mechanism of action is multi-faceted, involving the induction of the integrated stress response (ISR), dual inactivation of Akt/ERK signaling, and upregulation of the TRAIL pathway, ultimately leading to apoptosis in cancer cells. It also functions as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Cancer Cell Line | Dosing Schedule | Route of Administration | This compound Dose (mg/kg) | Outcome | Reference |
| HPAF-II | Three times a week | Oral Gavage | 50 | Significant tumor growth inhibition | |
| BxPC3 | Three times a week | Oral Gavage | 50 | Significant tumor growth inhibition | |
| PANC-1 | Daily | Oral Gavage | 50 | Significant tumor growth inhibition | |
| Capan-2 | Daily | Oral Gavage | 50 | Significant tumor growth inhibition |
Table 2: Comparative Efficacy of this compound and ONC201 in Pancreatic Cancer Xenograft Models
| Cancer Cell Line | Treatment | Dosing Schedule | Route of Administration | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| PANC-1 | ONC201 | Daily | Oral Gavage | 50 | No significant inhibition | |
| PANC-1 | This compound | Daily | Oral Gavage | 50 | Significant inhibition | |
| Capan-2 | ONC201 | Daily | Oral Gavage | 50 | No significant inhibition | |
| Capan-2 | This compound | Daily | Oral Gavage | 50 | Significant inhibition | |
| HPAF-II | ONC201 | Three times a week | Oral Gavage | 50 | Comparable to this compound | |
| HPAF-II | This compound | Three times a week | Oral Gavage | 50 | Comparable to ONC201 | |
| BxPC3 | ONC201 | Three times a week | Oral Gavage | 50 | Comparable to this compound | |
| BxPC3 | This compound | Three times a week | Oral Gavage | 50 | Comparable to ONC201 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Sigma-Aldrich, Cat. No. C5135)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Kolliphor® EL, and 70% PBS.
-
For 1 mL of vehicle, mix 100 µL of DMSO, 200 µL of Kolliphor® EL, and 700 µL of PBS.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Add the appropriate volume of the prepared vehicle to the this compound powder. For example, to prepare a 5 mg/mL solution, dissolve 5 mg of this compound in 1 mL of the vehicle.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
-
Storage:
-
Prepare the formulation fresh on the day of administration.
-
If temporary storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., athymic nu/nu)
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS and cell culture medium
-
Syringes and needles for cell injection
-
Oral gavage needles (stainless steel, flexible plastic, or disposable)
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound formulation and vehicle control
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups (n ≥ 5 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage according to the predetermined dose and schedule (e.g., 50 mg/kg, daily or three times per week).
-
The volume to be administered should be calculated based on the individual mouse's body weight.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Observe mice for any clinical signs of distress or toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Visualizations
Caption: Signaling pathway of this compound leading to cancer cell apoptosis.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of ONC212 in ONC201-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201 is a first-in-class small molecule inhibitor of the G-protein coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1] It has shown promising anti-cancer activity in a range of malignancies, particularly in H3K27M-mutant diffuse midline gliomas.[2][3] The mechanism of action of ONC201 involves the induction of the integrated stress response (ISR), leading to the upregulation of the pro-apoptotic protein TRAIL and subsequent cancer cell death. However, as with many targeted therapies, acquired resistance to ONC201 can emerge, limiting its long-term efficacy.
Mechanisms of resistance to ONC201 are an active area of investigation. Preclinical studies have implicated the upregulation of the PI3K/AKT/mTOR signaling pathway and EGFR-mediated metabolic and epigenetic alterations as potential drivers of resistance.[4]
ONC212 is a second-generation imipridone and a close analog of ONC201. It exhibits a more potent and broader anti-cancer activity, targeting not only DRD2 and ClpP but also the G protein-coupled receptor GPR132.[5] This broader mechanism of action suggests that this compound may overcome resistance to ONC201. Preclinical data has indicated that this compound can be effective in cancer models that are less sensitive to ONC201.
These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in ONC201-resistant cancer cell lines. The included protocols detail the generation of ONC201-resistant cell lines and subsequent in vitro and in vivo assays to compare the anti-cancer effects of this compound and ONC201.
Signaling Pathways
The following diagram illustrates the key signaling pathways of ONC201 and this compound, as well as known resistance mechanisms to ONC201.
Figure 1: Signaling pathways of ONC201, this compound, and ONC201 resistance.
Experimental Protocols
Generation of ONC201-Resistant Cell Lines
This protocol is adapted from established methods for generating drug-resistant cell lines.
Workflow:
Figure 2: Workflow for generating ONC201-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
ONC201 (dissolved in DMSO)
-
96-well and standard cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Determine the IC50 of ONC201 in the parental cell line:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a serial dilution of ONC201 for 72 hours.
-
Measure cell viability using a CellTiter-Glo® assay.
-
Calculate the IC50 value (the concentration of ONC201 that inhibits cell growth by 50%).
-
-
Initiate resistance induction:
-
Culture the parental cells in the presence of ONC201 at a starting concentration equal to the IC20 (the concentration that inhibits cell growth by 20%).
-
Maintain the cells in this concentration, changing the medium every 2-3 days.
-
-
Dose escalation:
-
When the cells have adapted and are proliferating steadily, increase the concentration of ONC201 by 1.5 to 2-fold.
-
Continue this stepwise increase in ONC201 concentration over several months. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
-
Confirmation of resistance:
-
Periodically determine the IC50 of ONC201 in the continuously treated cell population.
-
A significant increase in the IC50 (typically >3-fold) compared to the parental cell line indicates the development of resistance.
-
-
Maintenance of resistant cell line:
-
Once the desired level of resistance is achieved, the ONC201-resistant cell line should be continuously maintained in a medium containing a maintenance concentration of ONC201 (e.g., the IC50 of the resistant line) to preserve the resistant phenotype.
-
Cell Viability Assay
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Parental and ONC201-resistant cell lines
-
ONC201 and this compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed both parental and ONC201-resistant cells into opaque-walled 96-well plates at their optimal seeding densities.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of ONC201 and this compound for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each drug in both cell lines.
Apoptosis Assay
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Parental and ONC201-resistant cell lines
-
ONC201 and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with ONC201 and this compound at their respective IC50 concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Principle: To detect changes in the protein expression and phosphorylation status of key signaling molecules involved in ONC201 resistance.
Materials:
-
Parental and ONC201-resistant cell lines
-
ONC201 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-EGFR, anti-total-EGFR, anti-ClpP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blot imaging system
Procedure:
-
Treat cells with ONC201 and this compound at their IC50 concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Study
Workflow:
Figure 3: Workflow for in vivo xenograft study.
Materials:
-
ONC201-resistant cancer cells
-
Immunocompromised mice (e.g., nude mice)
-
ONC201 and this compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject ONC201-resistant cells into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ONC201, this compound).
-
Administer the drugs orally at predetermined doses and schedules.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Efficacy of ONC201 and this compound
| Cell Line | Drug | IC50 (µM) ± SD |
| Parental | ONC201 | [Insert Value] |
| This compound | [Insert Value] | |
| ONC201-Resistant | ONC201 | [Insert Value] |
| This compound | [Insert Value] |
Table 2: Induction of Apoptosis by ONC201 and this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| Parental | Vehicle | [Insert Value] |
| ONC201 | [Insert Value] | |
| This compound | [Insert Value] | |
| ONC201-Resistant | Vehicle | [Insert Value] |
| ONC201 | [Insert Value] | |
| This compound | [Insert Value] |
Table 3: In Vivo Efficacy of ONC201 and this compound in ONC201-Resistant Xenografts
| Treatment Group | Average Tumor Volume (mm³) at Day X ± SEM | % Tumor Growth Inhibition |
| Vehicle | [Insert Value] | N/A |
| ONC201 | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
Conclusion
This set of protocols provides a comprehensive framework for the preclinical evaluation of this compound in the context of ONC201 resistance. By systematically generating and characterizing ONC201-resistant cell lines and then assessing the efficacy of this compound through a series of in vitro and in vivo experiments, researchers can elucidate the potential of this second-generation imipridone to overcome acquired resistance to its predecessor. The investigation of key signaling pathways will further contribute to understanding the mechanisms of action and resistance, ultimately guiding the clinical development of this compound.
References
Application Notes and Protocols for GPR132 Binding Assay in ONC212 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR132, an orphan G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target in oncology. The small molecule ONC212, a second-generation imipridone, has been identified as a potent agonist of GPR132.[1][2] This interaction is critical for the anti-cancer activity of this compound, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][2] Validation of this compound's engagement with GPR132 is a crucial step in its preclinical and clinical development.
These application notes provide detailed protocols for assays to confirm the binding and functional activity of this compound at the GPR132 receptor. The described methods are essential for researchers aiming to validate this compound as a GPR132-targeting agent and to characterize its pharmacological properties.
GPR132 Signaling Pathway
This compound binding to GPR132 activates downstream signaling cascades that contribute to its anti-tumor effects. The primary signaling pathway involves the activation of Gαq proteins, leading to the induction of the Integrated Stress Response (ISR).[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with GPR132.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | β-Arrestin Recruitment | PathHunter | EC50 | ~400 nM | |
| This compound | β-Arrestin Recruitment | PathHunter | EC50 | 405 nM |
Experimental Protocols
Protocol 1: GPR132 Target Validation using a β-Arrestin Recruitment Assay
This protocol describes a functional assay to measure the agonistic activity of this compound on GPR132 by quantifying the recruitment of β-arrestin to the activated receptor. The PathHunter® β-arrestin assay is a well-established platform for this purpose.
Workflow Diagram:
Materials:
-
PathHunter® eXpress GPR132 β-Arrestin GPCR Assay (DiscoverX)
-
This compound
-
Assay medium (e.g., Opti-MEM)
-
384-well white, solid-bottom assay plates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Culture PathHunter® GPR132 cells according to the manufacturer's instructions.
-
On the day before the assay, plate the cells in a 384-well assay plate at the recommended density.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay medium to generate a dose-response curve. Include a vehicle control (DMSO in assay medium).
-
-
Agonist Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound solutions and vehicle control to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value of this compound.
-
Protocol 2: Competitive Radioligand Binding Assay for GPR132 (Theoretical Framework)
This protocol provides a generalized framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for GPR132. Note: As of the latest literature review, a specific, commercially available radioligand for GPR132 has not been identified. This protocol is therefore theoretical and would require the development or sourcing of a suitable radiolabeled GPR132 ligand.
Workflow Diagram:
Principle:
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to GPR132. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing GPR132. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: GPR132 membranes + radioligand + assay buffer.
-
Non-specific Binding: GPR132 membranes + radioligand + a high concentration of a known GPR132 ligand (or this compound) to saturate the receptors.
-
Competition: GPR132 membranes + radioligand + serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided protocols offer robust methods for the validation of this compound as a GPR132 agonist. The β-arrestin recruitment assay is a direct functional readout of GPR132 activation by this compound. While a direct competitive binding assay using a radioligand would provide a precise measure of binding affinity, the lack of a commercially available radioligand for GPR132 currently presents a challenge. The theoretical framework provided can guide the development of such an assay once a suitable radiolabeled probe becomes available. These assays are fundamental tools for the continued investigation and development of this compound as a targeted cancer therapeutic.
References
Application Notes and Protocols for Confirming ONC212 Engagement with ClpP
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a small molecule of the imipridone class that has demonstrated potent anti-cancer activity in a variety of preclinical models.[1][2] Its primary mechanism of action involves the ectopic activation of the mitochondrial caseinolytic protease ClpP.[3][4] In its normal physiological role, ClpP, in conjunction with its regulatory ATPase ClpX, is a key component of the mitochondrial unfolded protein response, responsible for maintaining protein homeostasis.[3] this compound binds directly to ClpP, causing its unregulated activation and leading to the degradation of numerous mitochondrial proteins. This results in mitochondrial dysfunction, metabolic stress, and ultimately, apoptosis in cancer cells that are dependent on oxidative phosphorylation.
Confirming the direct engagement of this compound with ClpP and quantifying its activity are crucial steps in preclinical drug development and for understanding its mechanism of action in various cellular contexts. These application notes provide detailed protocols for biochemical and cell-based assays to measure ClpP activity and confirm target engagement of this compound.
Biochemical ClpP Activity Assay
This assay directly measures the proteolytic activity of purified recombinant ClpP in the presence of this compound. The assay can be performed using either a fluorogenic peptide substrate or a full-length protein substrate.
Principle
This compound binding to ClpP induces a conformational change that allosterically activates the protease, enabling it to degrade substrates independent of its native activator, ClpX. This activation can be quantified by measuring the rate of cleavage of a specific substrate.
Experimental Protocol: Fluorogenic Peptide Substrate Assay
This protocol is adapted from methodologies described in the literature.
Materials:
-
Purified, recombinant human ClpP protein
-
This compound
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol
-
DMSO (for compound dilution)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Prepare reaction mixture: In each well of the 96-well plate, add the following components to a final volume of 100 µL:
-
Recombinant ClpP (final concentration, e.g., 1 µg/mL)
-
Varying concentrations of this compound or DMSO vehicle control.
-
-
Pre-incubation (Optional but recommended): Some protocols suggest pre-incubating the enzyme and compound for a period (e.g., 60 minutes at 37°C) before adding the substrate to allow for binding to reach equilibrium.
-
Initiate reaction: Add the fluorogenic substrate (e.g., Ac-WLA-AMC, final concentration 10 µM) to each well to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence at 350 nm excitation and 460 nm emission using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence signal over time).
-
Subtract the background rate from wells containing substrate and buffer only.
-
Plot the reaction rate against the this compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a dose-response curve.
-
Experimental Protocol: Casein Degradation Assay (Gel-Based)
This assay provides a qualitative or semi-quantitative visual confirmation of ClpP activation.
Materials:
-
Purified, recombinant human ClpP protein
-
This compound
-
α-casein (as substrate)
-
Assay Buffer (as described in 1.2)
-
SDS-PAGE gels and reagents
-
Silver stain or Coomassie Blue stain
Procedure:
-
Set up reactions: In microcentrifuge tubes, combine recombinant ClpP, assay buffer, and varying concentrations of this compound or DMSO vehicle control.
-
Add substrate: Add α-casein to each reaction tube.
-
Incubate: Incubate the reactions at 37°C for a defined period (e.g., 1-3 hours).
-
Stop reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze by SDS-PAGE: Resolve the protein samples on an SDS-PAGE gel.
-
Visualize: Stain the gel using silver stain or Coomassie Blue to visualize the protein bands.
-
Data analysis: Activation of ClpP by this compound will result in the degradation of the α-casein band. The extent of degradation can be compared across different this compound concentrations.
Data Presentation
The quantitative data from the fluorogenic peptide substrate assay can be summarized in a table.
| Compound | Substrate | EC₅₀ (µM) | Reference |
| This compound | Ac-WLA-AMC | 0.18 | |
| This compound | FITC-Casein | 0.46 | |
| ONC201 | Ac-WLA-AMC | 1.67 | |
| ONC201 | FITC-Casein | 0.85 |
Note: EC₅₀ values can vary depending on assay conditions (e.g., enzyme and substrate concentrations).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tₘ).
Principle
When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as this compound to ClpP, stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This thermal stabilization can be detected by measuring the amount of soluble ClpP remaining at different temperatures.
Experimental Protocol
Materials:
-
Cancer cell line known to express ClpP
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating blocks for temperature gradient
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-ClpP antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound at a desired concentration or vehicle (DMSO) for a specific duration (e.g., 1-4 hours) in complete medium.
-
Harvest Cells: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins, such as three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for ClpP.
-
Data Analysis:
-
Quantify the band intensities for ClpP at each temperature for both vehicle- and this compound-treated samples.
-
Normalize the intensity of each band to the unheated control (or the lowest temperature) for that treatment group.
-
Plot the normalized soluble ClpP fraction against the temperature to generate melting curves.
-
A shift in the melting curve to the right for this compound-treated samples compared to vehicle-treated samples indicates thermal stabilization and confirms target engagement.
-
Downstream Signaling Analysis
The engagement of this compound with ClpP leads to distinct downstream cellular effects that can serve as biomarkers of its activity.
Principle
This compound-activated ClpP degrades specific mitochondrial proteins, leading to impaired oxidative phosphorylation (OXPHOS) and the induction of the integrated stress response (ISR). Measuring these downstream events provides indirect but physiologically relevant evidence of target engagement.
Experimental Protocol: Western Blot for Downstream Markers
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points (e.g., 12, 24, 48 hours).
-
Prepare Lysates: Harvest cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting to detect changes in the expression levels of key proteins, including:
-
Integrated Stress Response: ATF4, CHOP
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Mitochondrial Proteins: ClpX (often downregulated), TFAM, TUFM
-
Cell Signaling: Phospho-ERK, Phospho-Akt (often suppressed)
-
-
Data Analysis: An increase in ISR markers (ATF4, CHOP) and apoptosis markers, along with a decrease in specific mitochondrial proteins and survival signaling, is consistent with this compound-mediated ClpP activation.
Data Presentation
Summarize the effects of this compound on various cell lines.
| Cell Line | This compound GI₅₀ | Downstream Effects Observed | Reference |
| AsPC-1 | 0.09 µM | PARP cleavage, p-Akt/p-ERK suppression | |
| HPAF-II | 0.12 µM | PARP cleavage, p-Akt/p-ERK suppression | |
| PANC-1 | 0.47 µM | p-Akt/p-ERK suppression | |
| NALM-6 | 0.05 µM | ClpP-dependent cell death |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds and activates mitochondrial ClpP, leading to mitochondrial dysfunction and apoptosis.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protease ClpP: Cancer Marker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by ONC212
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONC212 is a novel, orally active small molecule of the imipridone class with potent anti-cancer activity across a broad spectrum of malignancies, including solid tumors and hematological cancers.[1] It is a fluorinated analog of ONC201 and demonstrates significantly greater potency, often in the nanomolar range.[1][2][3] The primary mechanism of action for this compound involves the activation of the mitochondrial caseinolytic protease P (ClpP).[2] This activation leads to dysregulated degradation of mitochondrial proteins, impairment of oxidative phosphorylation (OXPHOS), and a subsequent collapse of mitochondrial function.
The cellular response to this compound-induced mitochondrial stress is context-dependent. In cancer cells reliant on OXPHOS for energy, this disruption typically leads to apoptosis. Conversely, in cells that can adapt by upregulating glycolysis, the primary outcome is growth inhibition characterized by cell cycle arrest. Studies in various cancer cell lines, particularly pancreatic cancer, have demonstrated that this compound can induce arrest at the G1 or G2/M phases of the cell cycle.
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), which binds stoichiometrically to DNA, the percentage of cells in the G0/G1, S, and G2/M phases can be accurately quantified based on fluorescence intensity. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using PI-based flow cytometry.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The following diagram illustrates the key steps in the signaling cascade initiated by this compound that leads to cell cycle arrest.
Quantitative Data Summary
The following table summarizes data from a study on pancreatic cancer cell lines treated with 20 µM this compound for 72 hours. The data illustrates the cell cycle arrest induced by the compound.
| Cell Line | Treatment | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Citation(s) |
| BxPC3 | Vehicle Control | 2.1 | 65.2 | 14.7 | 18.0 | |
| This compound (20 µM) | 3.5 | 78.1 | 7.9 | 10.5 | ||
| Capan-2 | Vehicle Control | 3.2 | 50.1 | 19.8 | 26.9 | |
| This compound (20 µM) | 4.9 | 35.4 | 15.2 | 44.5 |
Data adapted from published literature. Values are representative.
Interpretation:
-
In BxPC3 cells, this compound treatment leads to a significant increase in the G1 population, indicating a G1 phase arrest .
-
In Capan-2 cells, this compound treatment results in a substantial accumulation of cells in the G2/M phase, indicating a G2/M phase arrest .
-
The Sub-G1 peak, an indicator of apoptotic cells with fragmented DNA, shows minimal changes in these two cell lines, consistent with a cytostatic rather than a cytotoxic effect.
Detailed Experimental Protocol
This protocol provides a reliable method for preparing cancer cells treated with this compound for cell cycle analysis using propidium iodide staining and flow cytometry.
A. Materials and Reagents
-
Cells: Cancer cell line of interest.
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free, cold.
-
Cell Dissociation Reagent: Trypsin-EDTA.
-
Fixative: Ice-cold 70% ethanol.
-
PI Staining Solution:
-
Propidium Iodide (PI): 20-50 µg/mL
-
RNase A (DNase-free): 100 µg/mL
-
Triton X-100: 0.1% (v/v)
-
Prepared in PBS.
-
Note: This solution should be prepared fresh and protected from light.
-
-
Equipment:
-
Cell culture flasks or plates.
-
Incubator (37°C, 5% CO₂).
-
Centrifuge.
-
15 mL conical tubes.
-
Flow cytometry tubes (FACS tubes).
-
Flow cytometer.
-
B. Experimental Workflow Diagram
C. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. The final DMSO concentration should typically be ≤ 0.1%.
-
Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium. For adherent cells, wash once with PBS, then add trypsin-EDTA to detach the cells. For suspension cells, proceed directly to collection.
-
Collect the cell suspension into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuging again at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Fixation (Critical Step):
-
Resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to achieve a single-cell suspension to avoid clumps.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell aggregation.
-
Incubate the cells for fixation at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods if necessary.
-
-
Staining with Propidium Iodide:
-
Centrifuge the fixed cells at 300 x g for 5-10 minutes. Carefully decant the ethanol.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging again.
-
Resuspend the cell pellet in 0.5 - 1 mL of the freshly prepared PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light. The RNase A is essential for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes. If clumps are present, filter the suspension through a nylon mesh.
-
Analyze the samples on a flow cytometer.
-
Set up the instrument to measure the fluorescence signal from PI (typically in the FL2 or FL3 channel).
-
Use a linear scale for the DNA content histogram, as the fluorescence difference between G1 and G2/M is a direct 2-fold change.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a doublet discrimination gate (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates from the analysis, as a G2/M cell has the same DNA content as two G1 cells stuck together.
-
D. Data Analysis and Interpretation
-
The resulting data is displayed as a histogram of cell count versus DNA content (fluorescence intensity).
-
The histogram will show distinct peaks. The first and largest peak in a proliferating population represents cells in the G0/G1 phase (2n DNA content). The second, smaller peak represents cells in the G2/M phase (4n DNA content).
-
The region between these two peaks represents cells in the S phase, actively synthesizing DNA.
-
A peak to the left of G0/G1, known as the sub-G1 peak, represents apoptotic cells with fragmented DNA.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to apply mathematical models (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in each phase.
-
An accumulation of cells in the G1 or G2/M peak, coupled with a reduction in the S phase population in this compound-treated samples compared to the control, provides quantitative evidence of cell cycle arrest.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Measuring Mitochondrial Membrane Potential After ONC212 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a small molecule of the imipridone class of compounds with demonstrated anti-cancer activity in a variety of preclinical models.[1][2] Its primary mechanism of action involves the hyperactivation of the mitochondrial protease ClpP.[3][4] This leads to the degradation of mitochondrial proteins, impairment of oxidative phosphorylation (OXPHOS), and a subsequent decrease in mitochondrial-derived ATP production.[5] A key indicator of this mitochondrial dysfunction is the alteration of the mitochondrial membrane potential (ΔΨm). This document provides detailed application notes and protocols for measuring changes in ΔΨm in response to this compound treatment.
The mitochondrial membrane potential is a critical component of cellular energy metabolism, driving the synthesis of ATP through oxidative phosphorylation. In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This results in a negative charge within the mitochondrial matrix. A decrease or collapse of this potential is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis.
Several fluorescent probes are available for the measurement of ΔΨm, with Tetramethylrhodamine, Methyl Ester (TMRM) and JC-1 being two of the most widely used. These cationic dyes accumulate in the negatively charged mitochondrial matrix of healthy cells. A decrease in ΔΨm results in a reduced accumulation of these dyes, which can be quantified by measuring the change in fluorescence intensity.
Principle of Measurement
The methodologies described herein are based on the use of potentiometric fluorescent dyes that accumulate in the mitochondria in a manner dependent on the membrane potential.
-
TMRM (Tetramethylrhodamine, Methyl Ester): TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. In healthy cells, the high negative charge of the mitochondrial matrix drives the accumulation of the positively charged TMRM. A decrease in ΔΨm, as expected after this compound treatment, will lead to a decrease in TMRM accumulation and a corresponding decrease in fluorescence intensity. TMRM can be used in both non-quenching and quenching modes. In the non-quenching mode (low concentrations), the fluorescence intensity is directly proportional to the ΔΨm.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): JC-1 is a ratiometric dye that exhibits a potential-dependent accumulation in mitochondria, reflected by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high ΔΨm, JC-1 spontaneously forms aggregates (J-aggregates) that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial size, shape, and density. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of this compound leading to altered mitochondrial membrane potential.
Figure 2. General experimental workflow for measuring mitochondrial membrane potential after drug treatment.
Experimental Protocols
A. TMRM Assay for Mitochondrial Membrane Potential
This protocol is adapted for analysis by fluorescence microscopy, flow cytometry, and microplate reader.
Materials:
-
Cells of interest
-
This compound
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
-
DMSO (for dissolving compounds)
-
Black-walled, clear-bottom 96-well plates (for microplate reader)
-
Glass-bottom dishes or coverslips (for microscopy)
-
Flow cytometry tubes
Protocol:
-
Cell Seeding:
-
Microplate Reader/Microscopy: Seed cells in a 96-well black-walled, clear-bottom plate or on glass-bottom dishes/coverslips at a density that will result in 50-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Flow Cytometry: Seed cells in appropriate culture flasks or plates to have a sufficient number of cells for the experiment (e.g., 1 x 10^6 cells per condition).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in complete cell culture medium. It is recommended to perform a dose-response and time-course experiment.
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Positive control for depolarization: Treat cells with 10-20 µM FCCP for 10-30 minutes prior to or during the measurement.
-
-
Replace the culture medium with the medium containing this compound or controls and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
TMRM Staining:
-
Prepare a TMRM working solution by diluting the TMRM stock solution in pre-warmed complete cell culture medium or HBSS to a final concentration of 20-100 nM (non-quenching mode). The optimal concentration should be determined empirically for each cell type.
-
Remove the treatment medium from the cells.
-
Add the TMRM working solution to each well/dish/tube.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Fluorescence Microscopy:
-
After incubation, you can optionally wash the cells gently with pre-warmed PBS or imaging buffer to reduce background fluorescence.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission: ~548/574 nm).
-
-
Flow Cytometry:
-
After TMRM incubation, harvest the cells (if adherent).
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE or PE-Texas Red). A wash step is generally not required.
-
-
Microplate Reader:
-
After incubation, gently wash the cells with pre-warmed PBS.
-
Add 100 µL of pre-warmed PBS or imaging buffer to each well.
-
Read the fluorescence intensity using a microplate reader (Excitation/Emission: ~549/575 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each condition.
-
Normalize the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells.
-
The FCCP-treated cells should show a significant decrease in fluorescence, confirming the assay is working correctly.
B. JC-1 Assay for Mitochondrial Membrane Potential
This protocol is suitable for ratiometric analysis of ΔΨm.
Materials:
-
Cells of interest
-
This compound
-
JC-1 Assay Kit (contains JC-1 dye and assay buffer)
-
Complete cell culture medium
-
FCCP or CCCP
-
DMSO
Protocol:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the TMRM protocol.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions, typically at a final concentration of 1-10 µM in cell culture medium or the provided assay buffer.
-
Remove the treatment medium.
-
Add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Data Acquisition:
-
Fluorescence Microscopy:
-
After incubation, wash the cells with the provided assay buffer.
-
Image the cells immediately. Use filter sets to detect both the green monomers (Ex/Em ~485/535 nm) and the red J-aggregates (Ex/Em ~540/590 nm).
-
-
Flow Cytometry:
-
After staining, harvest the cells.
-
Resuspend in the provided assay buffer.
-
Analyze on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Microplate Reader:
-
After incubation, wash the cells.
-
Read the fluorescence at two wavelength pairs: one for the green monomers (e.g., Ex/Em ~485/530 nm) and one for the red J-aggregates (e.g., Ex/Em ~535/590 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample.
-
A decrease in the red/green ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
-
The FCCP-treated cells should exhibit a very low red/green ratio.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Example Data Summary for TMRM Assay
| Treatment Group | Concentration (µM) | Mean TMRM Fluorescence Intensity (Arbitrary Units) | % of Vehicle Control | Standard Deviation |
| Vehicle Control | 0 | 15,000 | 100% | ± 850 |
| This compound | 1 | 11,250 | 75% | ± 600 |
| This compound | 5 | 7,500 | 50% | ± 450 |
| This compound | 10 | 4,500 | 30% | ± 300 |
| FCCP (Positive Control) | 10 | 1,500 | 10% | ± 150 |
Table 2: Example Data Summary for JC-1 Assay
| Treatment Group | Concentration (µM) | Red Fluorescence (A.U.) | Green Fluorescence (A.U.) | Red/Green Ratio | % of Vehicle Control Ratio | Standard Deviation |
| Vehicle Control | 0 | 20,000 | 2,000 | 10.0 | 100% | ± 0.8 |
| This compound | 1 | 15,000 | 3,000 | 5.0 | 50% | ± 0.5 |
| This compound | 5 | 8,000 | 4,000 | 2.0 | 20% | ± 0.3 |
| This compound | 10 | 4,000 | 5,000 | 0.8 | 8% | ± 0.1 |
| FCCP (Positive Control) | 10 | 1,000 | 6,000 | 0.17 | 1.7% | ± 0.05 |
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect mitochondrial membrane potential.
-
Dye Concentration: The optimal concentration of TMRM or JC-1 can vary between cell types. It is crucial to perform a titration experiment to determine the optimal concentration that gives a bright signal with low background without causing toxicity.
-
Phototoxicity and Bleaching: Minimize the exposure of the fluorescent dyes to light to prevent phototoxicity and photobleaching, especially during microscopy.
-
Controls are Critical: Always include a vehicle control and a positive control for depolarization (FCCP or CCCP) to validate the assay results.
-
Kinetic Measurements: this compound-induced changes in ΔΨm may be time-dependent. Consider performing kinetic measurements to capture the dynamics of the response.
-
Complementary Assays: A decrease in ΔΨm can be an indicator of either apoptosis or general mitochondrial dysfunction. It is advisable to perform complementary assays, such as assays for ATP levels, oxygen consumption rate (OCR), or apoptosis markers (e.g., caspase activation, Annexin V staining), to gain a more comprehensive understanding of the effects of this compound.
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news-medical.net [news-medical.net]
- 4. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ONC212 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC212. The information below addresses common challenges related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[1] The recommended solvent for creating a high-concentration stock solution is DMSO.[1][2] It is advisable to purge the solvent with an inert gas before dissolving the compound.[1] For optimal storage, stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[3]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?
This is a common issue as this compound is sparingly soluble in aqueous buffers. To maximize solubility and prevent precipitation, it is crucial to first dissolve this compound in DMSO to create a stock solution before diluting it with your aqueous buffer of choice (e.g., PBS or cell culture media). If precipitation still occurs, consider the following troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may have off-target effects.
-
Sonication/Heating: Gentle warming of the solution to 37°C or brief sonication can aid in the dissolution of the compound.
-
Serial Dilution: Perform a serial dilution of your DMSO stock in the aqueous buffer, ensuring vigorous mixing after each step.
-
Co-solvents: For challenging applications, consider the use of co-solvents, though this is more common for in vivo formulations.
Q3: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous working solutions daily from a frozen DMSO stock. Storing aqueous solutions for more than one day is not recommended due to potential compound degradation or precipitation.
Solubility Data
The following tables summarize the solubility of this compound in various solvent systems.
| Solvent System | Approximate Solubility | Source |
| DMSO | ≥ 50 mg/mL (113.52 mM) | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
For In Vivo Formulations:
| Solvent System | Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.68 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.68 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.68 mM) | |
| 10% DMSO, 20% Cremophor EL, 70% ddH₂O | ≥ 2.5 mg/mL (5.68 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of this compound provided (Molecular Weight: 440.5 g/mol ).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the desired aqueous buffer (e.g., cell culture medium) to 37°C.
-
Dilution: Perform a serial dilution of the this compound stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).
-
Mixing: Mix thoroughly by gentle inversion or pipetting after each dilution step.
-
Application: Use the freshly prepared working solution for your experiment immediately. Do not store the aqueous working solution.
Visualized Guides
References
ONC212 Optimization for Cancer Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ONC212 across various cancer cell lines. It includes troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation imipridone, a class of small molecules with anti-cancer properties. It is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] The downstream effects of engaging these targets in tumor cells include the activation of the integrated stress response (ISR), alteration of mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, ultimately leading to cell death.[1] In some cancer types, this compound has been shown to induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), activating the extrinsic apoptosis pathway.[2][3][4]
Q2: How does this compound differ from its parent compound, ONC201?
This compound is a fluorinated analogue of ONC201 and generally exhibits greater potency, with effective concentrations in the nanomolar range, compared to the low micromolar range for ONC201. Studies have shown that this compound can be at least ten-fold more potent than ONC201 in achieving 50% growth inhibition (GI50) in various pancreatic cancer cell lines. Additionally, this compound may induce apoptosis at earlier time points and at lower concentrations than ONC201 in sensitive cell lines.
Q3: What is the typical effective concentration range for this compound?
The effective concentration of this compound is highly dependent on the cancer cell line. In preclinical studies, this compound has shown broad-spectrum efficacy at nanomolar concentrations across solid tumors and hematological malignancies. For pancreatic cancer cell lines, GI50 values have been reported to range from 0.09 to 0.47 μM after 72 hours of treatment. It is crucial to determine the optimal concentration for each specific cell line through dose-response experiments.
Q4: Which cancer cell lines are most sensitive to this compound?
Sensitivity to this compound varies among different cancer types and even between cell lines of the same cancer type. Pancreatic cancer cell lines such as AsPC-1 and HPAF-II have demonstrated high sensitivity. Skin cancer, particularly melanoma, has also been identified as a tumor type with high sensitivity to this compound. The expression levels of this compound targets, such as ClpP and GPR132, may influence sensitivity.
Q5: Can this compound be used in combination with other therapies?
Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. For instance, in pancreatic cancer models, this compound has shown synergy with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), standard chemotherapies such as 5-fluorouracil, oxaliplatin, and irinotecan, and targeted therapies like the RTK inhibitor crizotinib. Combining this compound with an IGF1-R inhibitor has also been shown to be effective in overcoming resistance.
Troubleshooting Guide
Issue 1: High variability in GI50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation time, or differences in reagent preparation.
-
Solution:
-
Ensure a consistent number of cells are seeded in each well.
-
Strictly adhere to the predetermined incubation time for drug treatment (e.g., 72 hours).
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Use a validated and consistent cell viability assay protocol.
-
Issue 2: My cell line of interest appears resistant to this compound.
-
Possible Cause:
-
Cell-intrinsic resistance: Some cell lines possess inherent resistance mechanisms. For example, in pancreatic cancer, resistance has been linked to the upregulation of all three branches of the unfolded protein response (UPR) and increased expression of the ER chaperone GRP78/BIP. High expression of Insulin-like Growth Factor 1 Receptor (IGF1-R) has also been correlated with resistance.
-
Metabolic phenotype: Cells that rely more on glycolysis may undergo growth arrest rather than apoptosis in response to this compound, which primarily targets oxidative phosphorylation.
-
-
Solution:
-
Confirm target expression: Verify the expression of this compound targets like ClpP in your cell line via Western blot or other methods.
-
Investigate resistance pathways: Assess the activation of the UPR and the expression of GRP78/BIP and IGF1-R.
-
Combination therapy: Consider combining this compound with inhibitors of pathways associated with resistance. For example, co-treatment with an IGF1-R inhibitor or a glycolysis inhibitor may sensitize resistant cells.
-
Explore alternative endpoints: In glycolytically active cells, assess for cell cycle arrest instead of or in addition to apoptosis.
-
Issue 3: Difficulty in detecting apoptosis after this compound treatment.
-
Possible Cause:
-
Incorrect timing: Apoptosis may be a later event in some cell lines.
-
Cell line-specific response: Some cell lines may undergo cell cycle arrest rather than apoptosis.
-
Sub-optimal this compound concentration: The concentration used may be cytostatic but not cytotoxic.
-
-
Solution:
-
Time-course experiment: Perform a time-course analysis (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.
-
Dose-response experiment: Test a range of this compound concentrations to ensure an apoptotic dose is being used.
-
Assess cell cycle: In addition to apoptosis assays, perform cell cycle analysis to check for arrest in G1 or G2/M phases.
-
Use multiple apoptosis markers: Confirm apoptosis using complementary assays, such as measuring caspase-3/7 activation and PARP cleavage by Western blot, in addition to Annexin V staining.
-
Data Summary
Table 1: GI50 Values of this compound in Various Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) after 72h Treatment |
| AsPC-1 | 0.09 |
| HPAF-II | 0.11 |
| BxPC3 | ~0.1-0.4 |
| PANC-1 | ~0.1-0.4 |
| Capan-2 | ~0.1-0.4 |
Note: GI50 values can vary based on experimental conditions and the specific viability assay used.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for determining cell viability after this compound treatment using an MTT-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. chimerix.com [chimerix.com]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ONC212 Technical Support Center: Managing Off-Target Effects in Experimental Models
Welcome to the ONC212 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of this compound in experimental models. The following information is curated to assist in troubleshooting and to answer frequently asked questions encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] Its engagement with these targets leads to a cascade of downstream effects including the activation of the integrated stress response (ISR), alterations in mitochondrial bioenergetics, and the inhibition of pro-survival signaling pathways like Ras.[1] This multi-faceted mechanism contributes to its anti-cancer activity in both solid and hematological malignancies.[1][2]
Q2: What are the known on-targets of this compound?
The primary, intended molecular targets of this compound are:
-
Caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP): this compound acts as an agonist, leading to hyperactivation of this mitochondrial protease. This results in the degradation of mitochondrial proteins, disrupting mitochondrial function and inducing apoptosis in cancer cells.[3]
-
G protein-coupled receptor 132 (GPR132): this compound is an agonist of this orphan receptor, which is implicated in the integrated stress response and can function as a tumor suppressor.
Q3: How does this compound selectively target cancer cells over normal cells?
While this compound's targets, ClpP and GPR132, are present in both cancerous and normal cells, its cytotoxic effects are predominantly observed in malignant cells. Several factors may contribute to this selectivity:
-
Metabolic Dependency: Many cancer cells are highly dependent on oxidative phosphorylation (OXPHOS) for energy production. This compound's disruption of mitochondrial function and OXPHOS is therefore more detrimental to these cells. Normal cells may have a greater metabolic flexibility, allowing them to survive the mitochondrial stress induced by this compound.
-
Expression Levels of On-Targets: Some cancer types, such as acute myeloid leukemia (AML) and lymphomas, exhibit high expression of GPR132, which correlates with sensitivity to this compound.
-
Differential Cellular Responses: In response to this compound-induced stress, cancer cells are more prone to undergo apoptosis, while normal cells may undergo growth arrest and are often more resistant. For example, studies have shown that normal fibroblast cell lines are resistant to this compound at concentrations that are cytotoxic to pancreatic cancer cells.
Q4: What are the potential off-target effects of this compound?
Currently, there is limited publicly available data from broad-panel screens (e.g., kinase or receptor panels) to definitively identify specific unintended molecular targets of this compound. The management of "off-target effects" in the context of this compound research primarily revolves around understanding and mitigating toxicity in non-cancerous cells and tissues. Preclinical studies have identified a broad therapeutic window.
In vivo studies in mice have established a Maximum Tolerated Dose (MTD) and identified potential dose-limiting toxicities. It is crucial for researchers to be aware of these potential toxicities when designing in vivo experiments.
Q5: What are the recommended in vitro models to assess this compound activity and potential toxicity?
A variety of in vitro models can be utilized:
-
Cancer Cell Lines: A broad range of cancer cell lines from different tissues of origin can be used to assess efficacy (e.g., GI50) and mechanism of action. Panels of cell lines with varying genetic backgrounds are recommended.
-
Normal (non-transformed) Cell Lines: To evaluate selectivity and potential cytotoxicity to non-cancerous cells, it is essential to include normal cell lines in parallel with cancer cell lines. Normal human fibroblast lines (e.g., MRC-5, WI-38) have been shown to be resistant to this compound.
-
3D Spheroid/Organoid Models: These models more closely mimic the in vivo tumor microenvironment and can provide more physiologically relevant data on efficacy and penetration.
-
Co-culture Systems: To study the impact on the tumor microenvironment, co-culture systems of cancer cells with stromal cells or immune cells can be employed.
Q6: What are the common in vivo models used for this compound studies?
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or NSG mice). These are widely used to assess anti-tumor efficacy.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunocompromised mice. These models are considered more representative of the patient's tumor heterogeneity and response to therapy.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same strain. These models are crucial for studying the interplay between the drug, the tumor, and the immune system.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation. |
| Assay Timing | Standardize the incubation time with this compound. Effects can be time-dependent. |
| Metabolic State of Cells | Ensure consistent culture conditions (media, serum, CO2 levels) as the metabolic state can influence sensitivity. |
| Assay Choice | Be aware that ATP-based assays (like CellTiter-Glo) might overestimate the antiproliferative effect of a mitochondrial toxicant. Consider orthogonal methods like crystal violet or cell counting. |
Issue 2: No significant anti-tumor effect observed in an in vivo model.
| Potential Cause | Troubleshooting Step |
| Drug Formulation/Delivery | Confirm the stability and proper formulation of this compound for oral gavage. Ensure accurate dosing and administration. |
| Tumor Model Resistance | The chosen cell line for the xenograft may be inherently resistant. Refer to in vitro GI50 data. Consider using a more sensitive model. |
| Dosing Schedule/Level | The dose or frequency of administration may be suboptimal. Refer to published studies for effective dosing regimens (e.g., 50 mg/kg). |
| Pharmacokinetics | The compound may not be reaching the tumor at sufficient concentrations. Consider a pilot PK study. |
| Tumor Microenvironment | In syngeneic models, the immune response might counteract the drug's effect. Analyze the tumor immune infiltrate. |
Issue 3: Unexpected toxicity observed in an in vivo study.
| Potential Cause | Troubleshooting Step |
| Dose Exceeds MTD | Ensure the administered dose is below the reported MTD of ~250 mg/kg in mice. Be aware that the MTD can vary between strains and species. |
| Vehicle Toxicity | Run a vehicle-only control group to rule out toxicity from the formulation. |
| Off-Target Effects | Monitor animals for known signs of toxicity such as gait issues, sweating, weight loss, and changes in behavior. Collect blood for liver enzyme analysis and tissues for histopathology at the end of the study. |
| Strain/Species Sensitivity | The specific mouse or rat strain being used may be more sensitive. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 0.09 | |
| HPAF-II | Pancreatic Cancer | 0.11 | |
| BxPC3 | Pancreatic Cancer | 0.1 - 0.4 | |
| PANC-1 | Pancreatic Cancer | 0.1 - 0.4 | |
| Capan-2 | Pancreatic Cancer | 0.1 - 0.4 | |
| Various Leukemia Lines | Leukemia | <0.078 - 0.456 | |
| Various Lymphoma Lines | Lymphoma | <0.078 - 0.261 |
Table 2: In Vivo Preclinical Safety Profile of this compound in Mice
| Parameter | Value | Observations | Reference |
| Maximum Tolerated Dose (MTD) | 250 mg/kg (oral or I.P.) | Noticeable gait issues and profuse sweating, which resolved within 24 hours. | |
| Lethal Dose | 300 mg/kg (oral or I.P.) | Splenic damage and elevated liver enzymes. | |
| Well-Tolerated Dose in Efficacy Studies | 50 mg/kg (oral gavage) | Used in multiple xenograft models with significant anti-tumor effect and no reported toxicity. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound in adherent cancer and normal cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Include a vehicle-only control (DMSO concentration matched to the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability by normalizing the luminescence signal of treated wells to the vehicle-only control wells.
-
Plot the dose-response curve and calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Assessing Downstream Signaling
This protocol is for detecting changes in protein expression and phosphorylation downstream of this compound's targets.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0.2 µM and 0.4 µM) or vehicle control for the specified time (e.g., 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-phospho-ERK, anti-ClpX) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Visualizations
References
Technical Support Center: Overcoming ONC212 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments with ONC212.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] Its anti-cancer effects are mediated through the activation of the integrated stress response (ISR), alteration of mitochondrial bioenergetics, and inhibition of pro-survival signaling pathways like Ras, ultimately leading to cancer cell death.[1]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line. What are the known mechanisms of resistance?
A2: Resistance to this compound has been linked to several mechanisms, primarily observed in pancreatic cancer models:
-
Metabolic Reprogramming: Cancer cells that are highly dependent on glycolysis for their energy production tend to be less sensitive to this compound.[2][3] These cells can upregulate glucose catabolism to counteract the mitochondrial dysfunction induced by this compound, thereby preventing apoptosis.[2]
-
Upregulation of Pro-Survival Pathways:
-
IGF-1R Signaling: High expression of the Insulin-like Growth Factor 1 Receptor (IGF-1R) is correlated with resistance to this compound.
-
Unfolded Protein Response (UPR): Resistant cells may activate the UPR and upregulate the endoplasmic reticulum (ER) chaperone GRP78/BIP, which promotes cell survival.
-
-
Autophagy: Autophagy may act as a survival mechanism for cancer cells treated with this compound.
Q3: Our this compound-sensitive cell line is showing an attenuated response. What could be the issue?
A3: Several factors could contribute to a reduced response in a previously sensitive cell line:
-
Cell Line Integrity: Ensure the cell line has not undergone significant genetic drift or contamination. Regular authentication of cell lines is recommended.
-
Experimental Conditions: Factors such as high glucose levels in the culture medium or hypoxic conditions can promote a metabolic shift towards glycolysis, rendering cells more resistant to this compound.
-
Passage Number: High passage numbers can lead to phenotypic and genotypic changes in cell lines, potentially altering their drug sensitivity.
Q4: Are there any known biomarkers that predict sensitivity or resistance to this compound?
A4: Yes, current research suggests the following as potential biomarkers:
-
High GPR132 and/or ClpP expression: These are the primary targets of this compound, and their high expression may indicate potential sensitivity.
-
Low IGF-1R expression: Cell lines with low levels of IGF-1R have been shown to be more sensitive to this compound-induced apoptosis.
-
Dependence on Oxidative Phosphorylation (OXPHOS): Cells that primarily rely on OXPHOS for energy are more susceptible to this compound.
Troubleshooting Guides
Issue 1: Suboptimal or No Apoptosis Observed in this compound-Treated Cells
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant (e.g., highly glycolytic). | 1. Characterize the metabolic profile of your cell line (e.g., using a Seahorse XF Analyzer). 2. Consider combination therapy with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG). |
| Upregulation of pro-survival pathways (IGF-1R, GRP78/BIP). | 1. Assess the expression levels of IGF-1R and GRP78/BIP via Western blot. 2. Test combination therapy with an IGF-1R inhibitor such as AG1024. |
| Inappropriate drug concentration or treatment duration. | 1. Perform a dose-response study to determine the GI50 for your specific cell line. 2. Conduct a time-course experiment to identify the optimal treatment duration for apoptosis induction. |
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
| Possible Cause | Troubleshooting Step |
| Suboptimal drug dosage or administration schedule. | 1. For pancreatic cancer xenograft models, a dosage of 50 mg/kg of this compound administered by oral gavage three times a week has shown efficacy. Adjustments may be necessary for different tumor models. |
| Tumor model exhibits resistance mechanisms. | 1. If using a model with known resistance characteristics (e.g., BxPC-3, which is more glycolytic), consider in vivo combination therapy. For example, this compound (50 mg/kg, 3x/week, oral gavage) with 2-DG (500 mg/kg, 3x/week, intraperitoneal injection). |
| Variability in tumor establishment and growth. | 1. Ensure consistent cell numbers and injection techniques. 2. Randomize animals into treatment groups once tumors reach a predetermined size (e.g., 100 mm³). |
Quantitative Data Summary
Table 1: In Vitro GI50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) | This compound Response | Reference |
| HPAF-II | 0.1 - 0.4 | Sensitive (Apoptosis) | |
| AsPC-1 | 0.1 - 0.4 | Sensitive (Apoptosis) | |
| BxPC-3 | 0.1 - 0.4 | Resistant (Growth Arrest) | |
| PANC-1 | 0.1 - 0.4 | Resistant (Growth Arrest) | |
| Capan-2 | 0.1 - 0.4 | Resistant (Growth Arrest) |
Table 2: Synergistic Combinations to Overcome this compound Resistance in Pancreatic Cancer Cell Lines
| Combination | Cell Line(s) | Effect | Reference |
| This compound + 2-deoxy-D-glucose (2-DG) | BxPC-3, PANC-1 | Strong synergism (CI < 0.5), induction of apoptosis | |
| This compound + AG1024 (IGF-1R inhibitor) | PANC-1, BxPC-3, Capan-2, HPAF-II | Synergistic (CI < 1), induction of apoptosis in PANC-1 | |
| This compound + Trametinib (MEK inhibitor) | BxPC-3, PANC-1, HPAF-II, AsPC-1 | Strong synergy | |
| This compound + 5-Fluorouracil | PANC-1, BxPC-3, Capan-2 | Synergistic | |
| This compound + Oxaliplatin | PANC-1, BxPC-3, Capan-2 | Synergistic | |
| This compound + Irinotecan | PANC-1, BxPC-3, Capan-2 | Synergistic |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for assessing the synergistic effects of drug combinations.
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug (e.g., 2-DG, AG1024, or trametinib). Include single-agent controls and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Western Blot Analysis of UPR Proteins and Apoptosis Markers
This protocol is for assessing changes in protein expression in response to this compound and combination therapies.
-
Cell Lysis: Treat cells with the desired drug concentrations for the specified duration (e.g., 48 or 72 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78/BIP, p-ERK, Cleaved PARP, Cleaved Caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model of Pancreatic Cancer
This protocol describes a subcutaneous xenograft model to evaluate the efficacy of this compound combination therapy.
-
Cell Preparation and Implantation: Harvest pancreatic cancer cells (e.g., BxPC-3) during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 3-5 x 10⁶ cells into the flank of 6- to 7-week-old female athymic nude mice.
-
Tumor Growth and Group Randomization: Monitor tumor growth by measuring with calipers. Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups.
-
Drug Administration:
-
This compound: Administer 50 mg/kg by oral gavage, three times a week.
-
2-DG (example combination): Administer 500 mg/kg by intraperitoneal injection, three times a week.
-
Include vehicle control and single-agent control groups.
-
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., three times a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic switch as a mechanism of this compound resistance.
Caption: IGF-1R and UPR-mediated resistance to this compound.
Caption: Workflow for assessing drug synergy.
References
Why are some cell lines resistant to ONC212-induced apoptosis?
Welcome to the technical support center for ONC212. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting resistance to this compound-induced apoptosis in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] Its engagement with these targets initiates a cascade of events including the activation of the integrated stress response (ISR), alteration of mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, which collectively lead to cancer cell death.[1] In sensitive cell lines, this compound has been shown to upregulate the TNF-related apoptosis-inducing ligand (TRAIL), triggering the extrinsic apoptosis pathway.[2][3]
Q2: We are observing a lack of apoptotic response to this compound in our cell line. What are the potential reasons for this resistance?
Several mechanisms can contribute to resistance to this compound-induced apoptosis. The most commonly observed are:
-
Activation of the Unfolded Protein Response (UPR) Survival Pathways: Resistant cells may upregulate pro-survival chaperones like GRP78/BIP, which helps to mitigate cellular stress and prevent apoptosis.[2]
-
Metabolic Phenotype: Cell lines that are heavily reliant on glycolysis may be less sensitive to this compound, as the drug primarily impairs oxidative phosphorylation (OXPHOS). These cells can compensate for the energy deficit by increasing glucose catabolism.
-
Upregulation of Pro-Survival Signaling: High expression or induction of the Insulin-like Growth Factor 1 Receptor (IGF1-R) is associated with resistance.
-
Autophagy as a Survival Mechanism: In some resistant cell lines, autophagy may be activated as a pro-survival response to this compound treatment.
Troubleshooting Guide
Issue: Cell line shows growth arrest but not apoptosis following this compound treatment.
Possible Cause 1: Dominant Glycolytic Metabolism
Cell lines that primarily rely on glycolysis for energy production can evade apoptosis by upregulating this pathway to compensate for this compound-induced mitochondrial dysfunction. This leads to growth arrest rather than cell death.
Troubleshooting Steps:
-
Assess the Metabolic Profile: Characterize the metabolic phenotype of your cell line (e.g., using a Seahorse XF Analyzer) to determine its reliance on OXPHOS versus glycolysis.
-
Co-treatment with a Glycolysis Inhibitor: If the cell line is highly glycolytic, consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), which has been shown to synergize with this compound to induce apoptosis in resistant cells.
Possible Cause 2: Upregulation of the Pro-Survival Unfolded Protein Response (UPR)
In some cell lines, this compound treatment can trigger a protective UPR that leads to the upregulation of pro-survival chaperones like GRP78/BIP, effectively blocking the apoptotic cascade.
Troubleshooting Steps:
-
Analyze UPR Markers: Perform Western blot or qRT-PCR analysis to measure the expression levels of key UPR proteins, including GRP78/BIP, ATF4, and CHOP, following this compound treatment. A significant increase in GRP78/BIP relative to pro-apoptotic markers may indicate a pro-survival UPR.
-
Targeting the UPR: Consider combining this compound with inhibitors of the UPR pathway to enhance its pro-apoptotic effects.
Possible Cause 3: High IGF1-R Expression
Elevated expression of IGF1-R is a known resistance mechanism to this compound.
Troubleshooting Steps:
-
Measure IGF1-R Expression: Determine the baseline expression of IGF1-R in your cell line via Western blot, flow cytometry, or qRT-PCR.
-
Co-treatment with an IGF1-R Inhibitor: If IGF1-R expression is high, co-treatment with an IGF1-R inhibitor, such as AG1024, may restore sensitivity to this compound.
Quantitative Data Summary
The following tables summarize the differential response of various pancreatic cancer cell lines to this compound.
Table 1: this compound Sensitivity in Pancreatic Cancer Cell Lines
| Cell Line | Sensitivity to this compound | GI50 (µM) | Apoptosis Induction |
| HPAF-II | Sensitive | 0.11 | Yes |
| AsPC-1 | Sensitive | 0.09 | Yes |
| PANC-1 | Resistant | 0.47 | No (Growth Arrest) |
| BxPC3 | Resistant | ~0.4 | No (Growth Arrest) |
| Capan-2 | Resistant | ~0.3 | No (Growth Arrest) |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Differential Protein Expression in Sensitive vs. Resistant Cell Lines Post-ONC212 Treatment
| Protein | HPAF-II (Sensitive) | PANC-1 (Resistant) | Implication for Resistance |
| Pro-Apoptotic UPR | |||
| p-EIF2α | Upregulated | Upregulated | |
| ATF4 | Upregulated | Upregulated | |
| CHOP | Upregulated | Substantially Upregulated | |
| Pro-Survival UPR | |||
| GRP78/BIP | Reduced | Increased | Upregulation promotes survival |
| p-IRE1α | Not Substantially Induced | Upregulated | Activation of this UPR branch promotes survival |
| ATF6 | Not Substantially Induced | Upregulated | Activation of this UPR branch promotes survival |
| Apoptosis Markers | |||
| Cleaved PARP | Induced | Not Induced | Lack of cleavage indicates no apoptosis |
| Survival Signaling | |||
| IGF1-R | Low | High | High expression correlates with resistance |
| p-ERK | Inhibition is bypassed in resistant cells | ||
| Autophagy Markers | |||
| LC3II | Suppressed | Not Suppressed | Maintenance of autophagy may promote survival |
| Beclin 1 | Suppressed | Not Suppressed | Maintenance of autophagy may promote survival |
Experimental Protocols
Western Blot Analysis of UPR and Apoptosis Markers
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound for the specified time (e.g., 48-72 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-GRP78/BIP, anti-ATF4, anti-CHOP, anti-cleaved PARP, anti-IGF1-R) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (and co-treatments if applicable) for 72 hours.
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, add the reagent to each well, mix, and incubate at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate GI50 values using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Diagrams
Caption: this compound signaling in sensitive cells leading to apoptosis.
Caption: Key resistance mechanisms to this compound-induced apoptosis.
References
Addressing inconsistent results in ONC212 cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell viability assays with the investigational anticancer agent ONC212.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule of the imipridone class with potent anticancer activity.[1] Its primary mechanism involves the hyperactivation of the mitochondrial protease Caseinolytic Protease P (ClpP).[2][3][4] This uncontrolled activation leads to the degradation of mitochondrial proteins, impairing oxidative phosphorylation (OXPHOS) and mitochondrial bioenergetics.[5] This disruption triggers the Integrated Stress Response (ISR), characterized by the upregulation of ATF4, which contributes to the compound's pro-apoptotic effects in cancer cells.
Q2: How does this compound-induced ClpP activation lead to cell death?
By forcing ClpP into an active conformational state, this compound causes the degradation of essential mitochondrial proteins. This leads to mitochondrial dysfunction, a decrease in ATP production derived from mitochondria, and ultimately apoptosis. The cellular response, however, can be context-dependent; cells that heavily rely on oxidative phosphorylation tend to undergo apoptosis, while those more dependent on glycolysis may undergo growth arrest. The activation of the ISR and subsequent upregulation of pro-apoptotic factors like CHOP and the death receptor DR5 are also key components of its cytotoxic effect.
Q3: Which cell viability assays are recommended for use with this compound?
Luminescence-based assays that quantify ATP levels, such as CellTiter-Glo®, are highly recommended. These assays directly measure the depletion of ATP resulting from this compound's impact on mitochondrial function. While colorimetric assays like MTT and MTS can be used, they are more susceptible to interference and may yield less consistent results. These assays measure metabolic activity through mitochondrial dehydrogenases, which can be indirectly affected by various factors.
Q4: What are the typical GI50 (50% growth inhibition) values for this compound?
The GI50 values for this compound are cell-line dependent but are typically in the nanomolar range. For example, in various pancreatic cancer cell lines, GI50 values have been reported to be in the range of 0.1-0.4 μM after 72 hours of treatment. This is at least a tenfold lower concentration than what is required for its analogue, ONC201, to achieve a similar effect.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell viability assays with this compound can be frustrating. This guide addresses common problems in a question-and-answer format to help you identify and resolve potential issues.
Issue 1: High variability between replicate wells.
Q: I'm observing significant differences in viability readings between my technical replicates treated with the same concentration of this compound. What could be the cause?
A: High replicate variability is often due to technical inconsistencies during the experimental setup.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette for plating if available. |
| "Edge Effects" | Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and media components, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Although this compound is more potent, solubility issues can arise at higher concentrations. Visually inspect the wells under a microscope after adding the compound to check for precipitates. Ensure the final DMSO concentration is consistent across all wells and as low as possible. |
| Incomplete Reagent Mixing | When adding the viability assay reagent (e.g., CellTiter-Glo®, MTT), ensure it is thoroughly mixed with the culture medium in each well. For ATP assays, a brief period of shaking on an orbital shaker can help ensure complete cell lysis. |
Issue 2: IC50/GI50 values are not reproducible between experiments.
Q: My calculated IC50 or GI50 value for this compound changes significantly from one experiment to the next. Why is this happening?
A: Fluctuations in IC50/GI50 values often point to subtle variations in experimental conditions or cell health.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variable Cell Health & Passage Number | Use cells from a consistent, low passage number for all experiments. Cells at high passage numbers can exhibit altered metabolic rates and drug sensitivities. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. |
| Inconsistent Incubation Time | The cytotoxic effects of this compound are time-dependent. Ensure that the incubation period (e.g., 48, 72 hours) is precisely the same for all experiments you wish to compare. |
| Assay Endpoint Timing | For metabolic assays like MTT, the timing of adding the solubilization solution and reading the plate is critical. Standardize this timing across all experiments. Luminescence assays are generally more stable, but reading times should still be consistent. |
| Reagent Quality | Use fresh assay reagents and ensure they are stored correctly. Aliquot reagents to avoid repeated freeze-thaw cycles. |
Issue 3: Discrepancy between different viability assays.
Q: I tested this compound with an MTT assay and got a certain result, but a CellTiter-Glo (ATP) assay gave a different potency value. What does this mean?
A: Different assays measure different cellular parameters, and discrepancies can arise, especially with compounds that target mitochondria.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Assay Mechanism Mismatch | This compound directly impairs mitochondrial OXPHOS and ATP production. An ATP-based assay (like CellTiter-Glo®) provides a direct readout of this mechanism. MTT/MTS assays measure the activity of mitochondrial reductases, which can be influenced by other cellular metabolic changes, potentially leading to an over- or underestimation of cell viability. |
| Chemical Interference with Assay | Some compounds can chemically interact with tetrazolium salts like MTT, causing non-enzymatic reduction and a false positive signal for viability. While less common for this compound, it's a known issue for certain classes of molecules. To check for this, run a control plate with compound and media but no cells. |
| Cytostatic vs. Cytotoxic Effects | At certain concentrations or in certain cell lines, this compound may be more cytostatic (inhibiting growth) than cytotoxic (killing cells). An ATP assay will show a drop in signal as proliferation stops, while an MTT assay might show continued metabolic activity in arrested, non-dividing cells. |
Visualizing Key Processes
To better understand the experimental and biological context, the following diagrams illustrate the mechanism of this compound, a typical workflow, and a troubleshooting decision tree.
This compound Signaling Pathway
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. chimerix.com [chimerix.com]
ONC212 Technical Support Center: Stock Solution Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ONC212 stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For in vitro studies, DMSO is commonly used to prepare concentrated stock solutions.[2][3][4] It is crucial to use anhydrous, high-purity DMSO to minimize moisture absorption, which can reduce solubility.[3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. However, typical solubilities are reported as follows:
| Solvent | Approximate Solubility | Reference |
| DMSO | ~1 mg/mL to 88 mg/mL | |
| DMF | ~1 mg/mL |
For achieving higher concentrations in DMSO, gentle warming and ultrasonication may be necessary.
Q3: What are the optimal long-term storage conditions for this compound stock solutions?
A3: For maximal stability, this compound stock solutions should be stored at low temperatures. The recommended storage conditions are summarized below:
| Storage Temperature | Duration | Stability |
| -20°C | Up to 1 year | ≥ 4 years (as solid) |
| -80°C | Up to 2 years |
To prevent degradation, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for more than one day. This compound is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, this compound is typically prepared in a vehicle solution immediately before use. Common formulations involve dissolving the compound first in DMSO, followed by dilution with other agents like PEG300, Tween-80, Cremophor EL, or corn oil to create a stable emulsion or solution suitable for oral gavage or other administration routes.
Troubleshooting Guide
Issue 1: Precipitation observed in the this compound stock solution upon thawing.
-
Possible Cause 1: Solvent absorbing moisture. DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to decreased solubility and precipitation of the compound.
-
Solution: Use anhydrous DMSO and ensure vials are tightly sealed. Allow the vial to come to room temperature before opening to minimize condensation.
-
-
Possible Cause 2: Exceeded solubility limit. The concentration of the stock solution may be too high for the storage temperature.
-
Solution: Gently warm the solution and use sonication to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
-
Possible Cause 1: Compound degradation. Repeated freeze-thaw cycles or improper long-term storage can lead to the degradation of this compound.
-
Solution: Always aliquot stock solutions into single-use vials. Prepare fresh dilutions for each experiment. If degradation is suspected, it is best to use a fresh vial of this compound.
-
-
Possible Cause 2: Inaccurate concentration. This could be due to errors in initial weighing, incomplete dissolution, or loss of compound during handling.
-
Solution: Ensure accurate weighing and complete dissolution when preparing the stock solution. A quality control check, such as HPLC, can be performed to verify the concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound (MW: 440.46 g/mol ) to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.405 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.405 mg of this compound.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the vial and sonicate until the this compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting inconsistent results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
ONC212 Technical Support Center: Optimizing Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ONC212 to induce apoptosis. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound induces apoptosis through a multi-faceted mechanism. Primarily, it activates the Integrated Stress Response (ISR), leading to the upregulation of transcription factor ATF4.[1][2][3] ATF4, in turn, can promote the expression of pro-apoptotic genes, including TRAIL (TNF-related apoptosis-inducing ligand) and its receptor DR5.[3][4] This engagement of the extrinsic apoptosis pathway is a key driver of cell death. Additionally, this compound functions as a "mitocan," targeting mitochondrial protease ClpP and impairing oxidative phosphorylation (OXPHOS), which can contribute to apoptosis in susceptible cells.
Q2: What is a recommended starting concentration and treatment duration for this compound to induce apoptosis?
A2: The optimal concentration and duration of this compound treatment are highly cell-line dependent. For initial experiments, a dose-response study is recommended. Based on preclinical studies, this compound has shown anti-cancer activity in the nanomolar range, with GI50 values reported to be as low as 0.09 to 0.47 µM in sensitive pancreatic cancer cell lines. A time-course experiment is also crucial, with typical durations ranging from 24 to 72 hours. Some sensitive cell lines show evidence of apoptosis, such as PARP cleavage, as early as 24-48 hours post-treatment.
Q3: How can I determine if my cells are undergoing apoptosis after this compound treatment?
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
Western Blotting: This technique is used to detect the cleavage of key apoptotic proteins such as caspase-3 and PARP. The appearance of cleaved fragments is a hallmark of apoptosis.
-
Caspase Activity Assays: Commercially available kits can measure the enzymatic activity of executioner caspases like caspase-3 and caspase-7.
-
Cell Viability Assays: Assays like CellTiter-Glo® can be used to determine the reduction in cell viability, which can be indicative of cell death.
Q4: Is the apoptotic response to this compound consistent across all cancer cell lines?
A4: No, the response to this compound is cell-context dependent. Pancreatic cancer cell lines dependent on oxidative phosphorylation (OXPHOS) are more likely to undergo apoptosis. In contrast, cell lines that rely more on glycolysis may undergo growth arrest rather than apoptosis. Therefore, it is essential to characterize the metabolic phenotype of your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant apoptosis observed after this compound treatment. | 1. Suboptimal Treatment Duration: The time point of analysis may be too early or too late. Apoptosis is a dynamic process. 2. Inappropriate this compound Concentration: The concentration used may be too low to induce apoptosis in your specific cell line. 3. Cell Line Resistance: The cell line may be inherently resistant to this compound-induced apoptosis, possibly due to a glycolytic metabolic phenotype. 4. Issues with Apoptosis Assay: Problems with reagents or experimental procedures can lead to false negatives. | 1. Perform a Time-Course Experiment: Assess apoptotic markers at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal window for apoptosis detection. 2. Conduct a Dose-Response Study: Titrate this compound across a range of concentrations (e.g., nanomolar to low micromolar) to determine the optimal effective dose. 3. Characterize Cell Line Metabolism: Assess the reliance of your cells on OXPHOS versus glycolysis. Consider combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) to potentially sensitize resistant cells. 4. Include Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to validate your apoptosis detection assay. Ensure proper handling and storage of all reagents. |
| High background in Annexin V staining. | 1. Excessive Reagent Concentration: Too much Annexin V or PI can lead to non-specific binding. 2. Inadequate Washing: Residual unbound reagents can increase background fluorescence. 3. Cell Clumping: Aggregated cells can trap reagents and lead to artificially high signals. | 1. Titrate Reagents: Determine the optimal concentration of Annexin V and PI for your cell type. 2. Optimize Wash Steps: Increase the number and/or duration of wash steps after staining. 3. Ensure Single-Cell Suspension: Gently pipette to break up clumps before analysis. Consider filtering the cell suspension if necessary. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media can affect the response to this compound. 2. Inconsistent this compound Preparation: Improper storage or handling of this compound can affect its potency. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Follow Manufacturer's Guidelines: Aliquot and store this compound as recommended to ensure its stability and activity. |
Quantitative Data Summary
Table 1: Time-Dependent Induction of Apoptotic Markers by this compound in Sensitive Pancreatic Cancer Cell Lines.
| Time Point | Cleaved Caspase-8 (CC8) | Cleaved Caspase-3 (CC3) | Cleaved PARP | Reference(s) |
| 24 hours | Increased | Increased | Increased | |
| 48 hours | Sustained Increase | Sustained Increase | Sustained Increase |
Data synthesized from studies on HPAF-II and AsPC-1 pancreatic cancer cell lines treated with 5 µM this compound.
Table 2: Comparative Potency of this compound and ONC201 in Pancreatic Cancer Cell Lines.
| Compound | Potency | Apoptosis Induction | Reference(s) |
| This compound | At least 10-fold more potent than ONC201 | Occurs at lower concentrations and earlier time points | |
| ONC201 | Less potent | Requires higher concentrations and longer incubation times (48-72 hours) |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the predetermined duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Carefully collect the cell culture supernatant, which may contain apoptotic cells that have detached. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and wash step.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 2: Detection of Apoptotic Markers by Western Blot
-
Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflow
Caption: this compound induces apoptosis via the ISR and TRAIL pathways.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. The integrated stress response in cancer progression: a force for plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Western Blot Signals for ONC212 Targets
Welcome to the technical support center for researchers utilizing ONC212. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the western blot analysis of this compound target proteins. Weak or absent signals can be a significant hurdle; this guide offers structured advice to help you obtain robust and reliable results.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: I am not seeing any signal or a very weak signal for my target protein after western blotting. What are the first things I should check?
A1: Start by verifying the basics of your western blot procedure. Confirm successful protein transfer from the gel to the membrane by Ponceau S staining. Ensure all your buffers (lysis, running, transfer, and washing) are fresh and correctly prepared. Also, verify that your primary and secondary antibodies are compatible and have been stored correctly to prevent loss of activity.[1]
Q2: Could my sample preparation be the cause of the weak signal?
A2: Absolutely. Inefficient protein extraction or low abundance of the target protein in your sample are common causes of weak signals.[2] Ensure you are using a lysis buffer appropriate for the subcellular localization of your target protein. For instance, a stronger lysis buffer like RIPA is often necessary for nuclear or mitochondrial proteins.[3] Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[2] It is also crucial to accurately quantify your protein concentration and load a sufficient amount onto the gel (typically 20-40 µg of total protein).[2]
Target-Specific Troubleshooting
Q3: I'm having trouble detecting the mitochondrial protein ClpP. Are there any specific recommendations?
A3: For mitochondrial proteins like ClpP, ensuring complete cell lysis to release mitochondrial contents is critical. Consider using a lysis buffer with a strong detergent (e.g., RIPA) and mechanical disruption methods like sonication. Since ClpP is located in the mitochondrial matrix, you may need to enrich the mitochondrial fraction from your cell lysate to increase the target protein concentration.
Q4: My signal for the G-protein coupled receptor GPR132 is very weak. How can I improve it?
A4: GPR132 is a seven-transmembrane protein, which can be challenging to detect via western blot due to its hydrophobic nature and potentially low expression levels. Use a lysis buffer specifically designed for membrane proteins, often containing stronger detergents like Triton X-100 or NP-40. To avoid protein aggregation, do not boil your samples before loading; instead, incubate them at a lower temperature (e.g., 37°C for 30 minutes). Consider immunoprecipitation to enrich for GPR132 before running the western blot.
Q5: I am trying to detect the transcription factors ATF4 and CHOP, but the signal is faint. What should I do?
A5: ATF4 and CHOP are nuclear proteins that are often induced upon cellular stress, such as treatment with this compound. Their basal expression levels might be low. Ensure you are using a nuclear extraction protocol to enrich for these proteins. The timing of your sample collection after this compound treatment is also crucial; you may need to perform a time-course experiment to determine the peak of their expression. For CHOP, some researchers have reported success with loading higher amounts of protein (60-90 µg) per lane.
Q6: The signal for the death receptor DR5 (TRAIL-R2) is weaker than expected. Any suggestions?
A6: DR5 is a transmembrane protein whose expression is upregulated by the integrated stress response. Similar to GPR132, using a membrane protein-friendly lysis buffer is recommended. Ensure your transfer conditions are optimized, especially if you are using a wet transfer system, as larger glycoproteins can be difficult to transfer efficiently. You can try adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer to aid in the transfer of membrane proteins.
Troubleshooting Workflow for Weak Signals
This compound Signaling Pathway
Quantitative Data Summary
| Target Protein | Subcellular Localization | Recommended Protein Load (µg) | Recommended Primary Antibody Dilution |
| ClpP | Mitochondrial Matrix | 30 - 50 | 1:1000 |
| GPR132 | Cell Membrane | 30 - 50 | 1:500 - 1:2000 |
| ATF4 | Nucleus, Cytoplasm | 20 - 40 | 1:1000 - 1:2000 |
| CHOP | Nucleus | 40 - 90 | 1:250 - 1:1000 |
| DR5 | Cell Membrane | 25 - 50 | 1:200 - 1:1000 |
Note: These are starting recommendations. Optimal conditions should be determined experimentally.
Detailed Experimental Protocols
Protein Extraction
a) For Cytoplasmic, Mitochondrial, and Membrane Proteins (ClpP, GPR132, DR5):
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer to a microcentrifuge tube.
-
For mitochondrial proteins like ClpP, sonicate the lysate on ice to ensure the release of mitochondrial contents.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b) For Nuclear Proteins (ATF4, CHOP):
-
Follow a nuclear/cytoplasmic fractionation protocol. Commercial kits are available and recommended for this purpose.
-
Alternatively, use a lysis buffer optimized for nuclear protein extraction.
SDS-PAGE and Protein Transfer
-
Quantify protein concentration using a BCA or Bradford assay.
-
Prepare samples by adding Laemmli sample buffer. For membrane proteins (GPR132, DR5), avoid boiling; incubate at 37°C for 30 minutes. For other targets, boil at 95°C for 5 minutes.
-
Load 20-90 µg of protein per well on an SDS-PAGE gel of an appropriate percentage for your target's molecular weight.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For membrane proteins, consider adding 0.05% SDS to the transfer buffer and extending the transfer time.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
Immunoblotting and Detection
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). For phospho-antibodies, BSA is recommended.
-
Incubate the membrane with the primary antibody at the recommended dilution (see table above) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system. Start with a short exposure and increase as needed to obtain an optimal signal.
References
Cell line-specific toxicity considerations for ONC212
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ONC212 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific toxicity to help you navigate potential challenges and optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] This dual engagement leads to several downstream effects in cancer cells, including the activation of the integrated stress response (ISR), alterations in mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, ultimately resulting in cell death.[1] In some cancer cell lines, particularly those of pancreatic origin, this compound has been shown to induce the unfolded protein response (UPR).[2]
Q2: We are observing high variability in the cytotoxic effect of this compound across different cancer cell lines. Why is this happening?
A2: The cytotoxic effect of this compound is highly cell-context dependent, primarily influenced by the metabolic state of the cancer cells.[3] Cells that are highly dependent on oxidative phosphorylation (OXPHOS) for their energy production are more likely to undergo apoptosis upon this compound treatment. In contrast, cancer cells that primarily rely on glycolysis may exhibit resistance to this compound-induced apoptosis and instead undergo cell cycle arrest. These resistant cells often upregulate glycolysis to compensate for the mitochondrial dysfunction induced by this compound.
Q3: Is there a known biomarker that can predict sensitivity to this compound?
A3: While research is ongoing to identify definitive predictive biomarkers, current evidence suggests that the metabolic phenotype of the cancer cell is a key determinant of sensitivity. High expression of GPR132 and/or ClpP may also be associated with sensitivity. Additionally, the status of the unfolded protein response (UPR) pathway can influence the outcome of this compound treatment.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other therapeutic agents. For instance, in pancreatic cancer models, this compound has shown synergy with standard chemotherapies like 5-fluorouracil, oxaliplatin, and irinotecan. Furthermore, combining this compound with inhibitors of glycolysis or receptor tyrosine kinases (such as the IGF-1R inhibitor AG1024) can enhance its anti-cancer activity, particularly in resistant cell lines.
Troubleshooting Guide
Issue 1: Reduced or No Cytotoxicity Observed in a Specific Cell Line
Possible Cause 1: Cell line is resistant to this compound-induced apoptosis.
-
Explanation: As detailed in the FAQs, some cancer cell lines, particularly those with a glycolytic phenotype, are resistant to the apoptotic effects of this compound and may instead undergo cell cycle arrest. In pancreatic cancer, resistance has been linked to the upregulation of the pro-survival chaperone GRP78/BIP as part of the unfolded protein response (UPR).
-
Recommendation:
-
Assess the cell cycle: Perform cell cycle analysis using propidium iodide staining and flow cytometry to determine if the cells are arresting in a particular phase (e.g., G1 or G2/M) instead of undergoing apoptosis (sub-G1 peak).
-
Investigate the UPR: Use western blotting to check the expression levels of UPR-related proteins, specifically looking for upregulation of GRP78/BIP in your treated cells compared to untreated controls.
-
Consider combination therapy: If resistance is observed, consider combining this compound with a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) to exploit the metabolic vulnerability of these cells. Alternatively, for pancreatic cancer cell lines, co-treatment with an IGF-1R inhibitor like AG1024 may overcome resistance by downregulating GRP78/BIP.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Explanation: The observed effect of this compound can be influenced by factors such as drug concentration, treatment duration, and cell seeding density.
-
Recommendation:
-
Perform a dose-response and time-course experiment: To determine the optimal concentration and incubation time for your specific cell line, we recommend a comprehensive dose-response study (e.g., from 0.1 µM to 20 µM) and a time-course experiment (e.g., 24, 48, and 72 hours).
-
Optimize cell seeding density: Ensure that you are using a consistent and appropriate cell seeding density for your viability assays. Overly confluent or sparse cultures can affect the cellular response to treatment.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Reagent stability and handling.
-
Explanation: Improper storage and handling of this compound can lead to degradation and loss of activity.
-
Recommendation:
-
Follow storage instructions: Store this compound stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of this compound from a stock solution to ensure consistent potency.
-
Possible Cause 2: Variability in cell culture conditions.
-
Explanation: Factors such as passage number, cell health, and mycoplasma contamination can significantly impact experimental outcomes.
-
Recommendation:
-
Use low-passage cells: Whenever possible, use cells with a low passage number to maintain their original characteristics.
-
Monitor cell health: Regularly assess the morphology and growth rate of your cell lines to ensure they are healthy.
-
Test for mycoplasma: Periodically test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs.
-
Quantitative Data
Table 1: GI50 Values of this compound in Human Pancreatic Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound in a panel of human pancreatic cancer cell lines after 72 hours of treatment. Data was obtained using the CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | GI50 (µM) | Response to this compound |
| HPAF-II | ~0.1-0.4 | Sensitive (Apoptosis) |
| AsPC-1 | ~0.1-0.4 | Sensitive (Apoptosis) |
| PANC-1 | ~0.1-0.4 | Resistant (Cell Cycle Arrest) |
| BxPC3 | ~0.1-0.4 | Resistant (Cell Cycle Arrest) |
| Capan-2 | ~0.1-0.4 | Resistant (Cell Cycle Arrest) |
| CFPAC-1 | ~0.1-0.4 | Not specified |
| Capan-1 | ~0.1-0.4 | Not specified |
Note: While the GI50 values are in a similar range, the cellular outcome (apoptosis vs. cell cycle arrest) distinguishes sensitive from resistant cell lines.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining cell viability by quantifying ATP, which is indicative of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Treat the cells with the desired concentrations of this compound. Include vehicle-treated wells as a control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.
Western Blotting for Apoptosis and UPR Markers
This protocol is for detecting changes in protein expression associated with apoptosis and the unfolded protein response.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-GRP78/BIP, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Visualizations
References
Technical Support Center: Controlling for DMSO Vehicle Effects in ONC212 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the investigational anti-cancer agent ONC212. The focus is on understanding and mitigating the potential confounding effects of the commonly used solvent, dimethyl sulfoxide (DMSO), to ensure the generation of accurate and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an effective vehicle for delivering this compound to cells in culture.[1][2] Its miscibility with cell culture media allows for the preparation of concentrated stock solutions that can be diluted to final working concentrations.
Q2: Can DMSO itself affect my experimental results?
A2: Yes, DMSO is not biologically inert and can exert its own effects on cells, particularly at higher concentrations. These effects can include alterations in cell viability, proliferation, differentiation, and gene expression.[1][3][4] Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from those of its vehicle.
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a critical experimental group that is treated with the same concentration of DMSO as the this compound-treated group, but without the this compound compound. This control allows researchers to attribute any observed biological effects specifically to this compound, by subtracting the background effects of the DMSO solvent.
Q4: What is the recommended final concentration of DMSO for in vitro this compound experiments?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72 hours) without significant cytotoxicity. However, the sensitivity to DMSO is highly cell-line specific. Therefore, it is strongly recommended to perform a DMSO tolerance assay for your specific cell line before initiating this compound experiments.
Q5: My vehicle control shows some level of apoptosis or changes in signaling pathways. Is this expected?
A5: It is possible for DMSO, even at low concentrations, to induce a cellular stress response, which may lead to low levels of apoptosis or alterations in signaling pathways. For instance, DMSO has been reported to induce markers of the integrated stress response in some cell types. This underscores the importance of always comparing the this compound-treated group directly to the vehicle-treated group, rather than to an untreated control group, to accurately determine the specific effects of this compound.
Troubleshooting Guide
Problem 1: High background cytotoxicity observed in the DMSO vehicle control group.
This can mask the true cytotoxic effect of this compound and lead to inaccurate IC50 values.
Table 1: Effect of DMSO Concentration on Cancer Cell Viability
| Cell Line | DMSO Concentration (% v/v) | Exposure Time (hours) | Percent Viability (%) | Reference |
| HepG2 | 2.5 | 24 | ~58.4 | |
| HT29 | 1.25 | 24 | ~57.7 | |
| SW480 | 2.5 | 48 | ~61 | |
| MCF-7 | 1.25 | 48 | ~60 | |
| MDA-MB-231 | 5.0 | 24 | ~47 |
Solutions:
-
Perform a DMSO Dose-Response Curve: Before starting your this compound experiments, determine the maximum concentration of DMSO that does not significantly affect the viability of your specific cell line.
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more concentrated stock solution of this compound.
-
Reduce Exposure Time: If experimentally feasible, reduce the duration of cell exposure to this compound and DMSO.
Problem 2: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western Blot for ATF4, CHOP, DR5).
DMSO can independently modulate cellular stress pathways, potentially confounding the interpretation of this compound's mechanism of action.
Table 2: Potential Effects of DMSO on this compound-Related Signaling Pathways
| Signaling Pathway | Key Proteins | Potential Effect of DMSO | Recommendations |
| Integrated Stress Response (ISR) | p-eIF2α, ATF4, CHOP | Can induce a mild stress response, potentially increasing baseline levels of these proteins. | Always normalize the this compound-treated sample to the corresponding DMSO vehicle control. Perform a time-course experiment to distinguish early this compound-specific effects from later, more general stress responses. |
| TRAIL-Mediated Apoptosis | DR5 | Some studies suggest that cellular stress can upregulate DR5 expression. | Compare DR5 levels in this compound-treated cells directly against the vehicle control. Consider using an untreated control to assess the baseline DR5 expression in your cell line. |
Solutions:
-
Strict Adherence to Vehicle Control: For every this compound experiment, include a parallel vehicle control with the exact same concentration of DMSO.
-
Dose-Response and Time-Course Studies: Analyze the expression of key signaling proteins at multiple concentrations of this compound and at various time points. This can help differentiate a specific, dose-dependent effect of this compound from a more general, non-specific effect of DMSO.
-
Literature Review for Cell-Specific Effects: Be aware of any published data on the specific effects of DMSO on your cell line of interest.
Experimental Protocols
DMSO Tolerance (Cell Viability) Assay
This protocol is essential for determining the maximum non-toxic concentration of DMSO for your specific cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 2.0% (v/v). Include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours), corresponding to your planned this compound experiments.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for subsequent experiments.
Western Blot Analysis of this compound-Induced Signaling
This protocol outlines the key steps for assessing the effect of this compound on the integrated stress response and TRAIL pathway proteins, while controlling for DMSO effects.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (dissolved in DMSO) and the corresponding DMSO vehicle control for the indicated time.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ATF4, CHOP, DR5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control. Crucially, for each this compound-treated sample, calculate the fold change relative to its corresponding DMSO vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound in cancer cells.
References
- 1. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating ONC212 Sensitivity: A Technical Guide to Interpreting Variable GI50 Values
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and interpreting the variable GI50 values of ONC212 across different cancer cell lines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of the latest findings on the mechanism of action of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation imipridone, a novel class of anti-cancer compounds. Its mechanism of action is multi-faceted, primarily involving:
-
Activation of the Integrated Stress Response (ISR): this compound induces cellular stress, leading to the phosphorylation of eIF2α and subsequent preferential translation of Activating Transcription Factor 4 (ATF4).[1] This signaling cascade plays a crucial role in the cellular response to various stressors.
-
Upregulation of the TRAIL Pathway: A key downstream effect of ATF4 activation is the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor 5 (DR5).[2] This promotes apoptosis, or programmed cell death, in cancer cells.
-
Targeting Mitochondrial Protease ClpP: this compound directly binds to and hyperactivates the mitochondrial protease ClpP.[3][4][5] This leads to the degradation of mitochondrial proteins, resulting in mitochondrial dysfunction and apoptosis.
Q2: What does the GI50 value represent?
The GI50 (Growth Inhibition 50) value is the concentration of a drug that causes a 50% reduction in the growth of a cell population compared to untreated controls. It is a common metric used to assess the potency of a cytotoxic agent in vitro.
Q3: Why do GI50 values for this compound vary significantly between different cancer cell lines?
The variability in this compound's GI50 values across different cell lines is a key aspect of its biological activity and is influenced by several factors:
-
Metabolic Phenotype: A primary determinant of sensitivity is the cell line's reliance on oxidative phosphorylation (OXPHOS) versus glycolysis for energy production.
-
OXPHOS-dependent (sensitive) cells: These cells are highly reliant on mitochondrial respiration and are more susceptible to this compound-induced mitochondrial dysfunction, leading to apoptosis.
-
Glycolysis-dependent (less sensitive) cells: These cells can compensate for mitochondrial impairment by upregulating glycolysis, which allows them to evade apoptosis and instead undergo growth arrest.
-
-
Expression of Key Proteins:
-
GRP78/BIP: Increased expression of the endoplasmic reticulum chaperone GRP78/BIP has been correlated with resistance to this compound.
-
IGF1-R: High expression levels of the Insulin-like Growth Factor 1 Receptor (IGF1-R) have also been associated with reduced sensitivity to this compound.
-
-
Activation of Pro-Survival Pathways: In less sensitive cells, the Unfolded Protein Response (UPR) can be activated in a manner that promotes cell survival rather than apoptosis.
Troubleshooting Guide for this compound GI50 Experiments
This guide addresses common issues encountered during the determination of this compound GI50 values.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples.- Use calibrated pipettes and consistent technique. |
| No dose-dependent effect observed | - Cell line is highly resistant to this compound.- Incorrect concentration range of this compound tested.- Insufficient incubation time. | - Confirm the metabolic phenotype of your cell line (OXPHOS vs. glycolytic).- Perform a wider range of serial dilutions.- Conduct a time-course experiment (e.g., 48, 72, 96 hours). |
| GI50 values are inconsistent with published data | - Differences in experimental protocols (e.g., cell density, serum concentration, assay type).- Cell line authenticity or passage number. | - Standardize your protocol with the details provided in the cited literature.- Regularly authenticate your cell lines and use a consistent passage number. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at higher concentrations. | - Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).- Prepare fresh dilutions for each experiment. |
Data Presentation: this compound GI50 Values in Pancreatic Cancer Cell Lines
The following table summarizes the GI50 values of this compound in a panel of human pancreatic cancer cell lines after a 72-hour treatment period, as determined by the CellTiter-Glo® assay.
| Cell Line | GI50 (µM) | Relative Sensitivity |
| HPAF-II | ~0.1 | Sensitive |
| AsPC-1 | ~0.1-0.2 | Sensitive |
| Capan-2 | ~0.2-0.3 | Moderately Sensitive |
| BxPC-3 | ~0.3-0.4 | Less Sensitive |
| PANC-1 | ~0.4 | Less Sensitive |
| MIA PaCa-2 | ~0.4 | Less Sensitive |
| SU.86.86 | ~0.4 | Less Sensitive |
Note: GI50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Key Experiment: Determination of GI50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the GI50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure a single-cell suspension.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control wells (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multi-pronged mechanism of action.
Caption: Experimental workflow for GI50 determination.
References
- 1. oncotarget.com [oncotarget.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Mitochondrial Protease ClpP: Cancer Marker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Refining ONC212 dosage and schedule in preclinical animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONC212 in preclinical animal models. The information is curated to assist in refining dosage and scheduling for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: A common and effective starting dose for this compound in various mouse xenograft models, particularly for pancreatic and melanoma tumors, is 50 mg/kg administered via oral gavage.[1][2] This dose has been shown to significantly inhibit tumor growth. Doses can be escalated up to 100 mg/kg for efficacy studies, as the maximum tolerated dose (MTD) is reported to be high.[3]
Q2: What is the optimal dosing schedule for this compound?
A2: The optimal dosing schedule can be tumor model-dependent. Commonly reported schedules include:
-
Three times a week: 50 mg/kg has been shown to be effective in pancreatic cancer models.[1][2]
-
Daily: In some pancreatic cancer models, daily dosing of 50 mg/kg has demonstrated significant growth inhibitory effects where less frequent dosing was not as effective.
-
Weekly: Weekly dosing has been effective in melanoma and hepatocellular carcinoma models.
Researchers should consider performing a preliminary study to determine the optimal schedule for their specific model.
Q3: How should this compound be formulated for oral administration in mice?
A3: A successfully used formulation for oral gavage in mice is a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132. This dual engagement leads to the activation of the integrated stress response (ISR), altered mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, ultimately resulting in tumor cell death. The activation of ClpP leads to the degradation of mitochondrial proteins and a loss of mitochondrial integrity.
Q5: What are the known pharmacokinetic parameters of this compound in mice?
A5: While this compound is described as having a favorable pharmacokinetic profile and a shorter half-life compared to its analog ONC201, specific quantitative data such as Cmax, Tmax, and oral bioavailability are not consistently reported across the literature. One study reported a half-life of 4.31 hours for this compound at a dose of 125 mg/kg administered orally. Researchers are advised to perform their own pharmacokinetic studies to determine these parameters in their specific experimental setup.
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Step |
| Insufficient Dose or Suboptimal Schedule | Increase the dose of this compound (up to 100 mg/kg) or increase the frequency of administration (e.g., from three times a week to daily). |
| Tumor Model Resistance | Some tumor cells, particularly those reliant on glycolysis, may exhibit resistance to this compound. This is because this compound impairs oxidative phosphorylation, and cells that can switch to glycolysis can survive. |
| Solution: Combine this compound with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG). A dose of 500 mg/kg of 2-DG administered intraperitoneally three times a week has been shown to synergize with this compound in resistant pancreatic cancer models. | |
| Poor Drug Formulation or Administration | Ensure this compound is completely solubilized in the vehicle (e.g., 70% PBS, 10% DMSO, 20% Kolliphor EL). Confirm accurate oral gavage technique to ensure the full dose is delivered to the stomach. |
Issue 2: Observed Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Dose is too high | Although the MTD is high (250 mg/kg), individual animal sensitivity can vary. Monitor mice for signs of toxicity such as significant weight loss (>15-20%), lethargy, or ruffled fur. |
| Solution: If toxicity is observed, reduce the dose or the frequency of administration. | |
| Vehicle Toxicity | While the recommended vehicle is generally well-tolerated, it is good practice to include a vehicle-only control group to rule out any adverse effects from the formulation itself. |
Data Presentation
Table 1: this compound Dosage and Administration in Preclinical Mouse Models
| Cancer Model | Cell Line | Dose | Administration Route | Schedule | Reference |
| Pancreatic Cancer | HPAF-II, BxPC3 | 50 mg/kg | Oral Gavage | Three times a week | |
| Pancreatic Cancer | PANC-1, Capan-2 | 50 mg/kg | Oral Gavage | Daily | |
| Pancreatic Cancer | BxPC3 | 50 mg/kg | Oral Gavage | Three times a week | |
| Melanoma | BRAF V600E MALME, UAC-903 | Not specified | Oral Gavage | Weekly | |
| Hepatocellular Carcinoma | Hep3B | Not specified | Oral Gavage | Weekly |
Table 2: Toxicity Data for this compound in Mice
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 250 mg/kg (single dose) | |
| Signs of Toxicity to Monitor | Weight loss (>15%), lethargy, ruffled fur |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., pancreatic, melanoma) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., in 70% PBS, 10% DMSO, 20% Kolliphor EL) fresh on each day of dosing.
-
Administer this compound via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, three times a week).
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically significant tumor growth inhibition in the treated group compared to the control group. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or if signs of severe toxicity are observed.
-
Mandatory Visualizations
Caption: this compound dual-targets GPR132 and ClpP to induce apoptosis.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ONC212 Demonstrates Superior Potency to ONC201 in Pancreatic Cancer Models
A comprehensive analysis of preclinical data reveals that the novel imipridone ONC212 surpasses its predecessor, ONC201, in anti-cancer activity against pancreatic cancer. This guide synthesizes the available experimental evidence, providing researchers, scientists, and drug development professionals with a detailed comparison of their potency, mechanisms of action, and therapeutic potential.
New preclinical research highlights this compound, a fluorinated analog of ONC201, as a more potent therapeutic candidate for pancreatic cancer, a malignancy with a dire need for novel treatment options.[1][2] Studies consistently show that this compound exhibits anti-cancer effects at nanomolar concentrations, whereas ONC201 is active in the low micromolar range.[1][3] This enhanced potency is observed across a range of pancreatic cancer cell lines, including patient-derived models, and is further validated in in-vivo xenograft studies where this compound demonstrated superior tumor growth inhibition.[4]
Comparative Efficacy: In Vitro Studies
A key differentiator between the two compounds is their effective concentration. In a panel of sixteen pancreatic cancer cell lines, including nine low-passage patient-derived lines, all were highly sensitive to this compound with IC50 values ranging from 1-40 µM. In contrast, only four of these cell lines showed high sensitivity to ONC201, with GI50 values of 1-4 µM. Further studies in a panel of human pancreatic cancer cell lines (AsPC1, HPAFII, BxPC3, CAPAN2, and PANC1) showed this compound inhibited cell growth with a GI50 ranging from 0.09 to 0.47 µM.
| Pancreatic Cancer Cell Line | This compound GI50 (µM) | ONC201 GI50 (µM) | Reference |
| AsPC1 | 0.09 - 0.47 | 1 - 4 (in sensitive lines) | |
| HPAFII | 0.09 - 0.47 | 1 - 4 (in sensitive lines) | |
| BxPC3 | 0.09 - 0.47 | > 4 (in less sensitive lines) | |
| CAPAN2 | 0.09 - 0.47 | > 4 (in less sensitive lines) | |
| PANC1 | 0.09 - 0.47 | > 4 (in less sensitive lines) | |
| Patient-Derived Lines (9 total) | 1 - 40 (IC50) | Varied, less potent |
In Vivo Xenograft Models
The enhanced efficacy of this compound is also evident in animal models of pancreatic cancer. In xenograft models using HPAF-II, PANC-1, Capan-2, and BxPC3 cell lines, this compound showed improved tumor growth inhibition compared to ONC201 at the same dosage. In two of the four models, the difference in efficacy was statistically significant.
Mechanism of Action: A Multi-faceted Approach
Both ONC201 and this compound belong to the imipridone class of anti-cancer compounds and share some mechanistic similarities, including the induction of the integrated stress response and modulation of the Akt/ERK pathway. However, the primary molecular target for these compounds has been identified as the mitochondrial protease ClpP. By activating ClpP, these drugs disrupt mitochondrial function and induce cancer cell death.
This compound is described as a novel "mitocan" that impairs oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial-derived ATP production. This collapse of mitochondrial function selectively induces apoptosis in OXPHOS-dependent pancreatic cancer cells.
The signaling pathways affected by these compounds are complex. ONC201 has been shown to inactivate the Akt/MAPK pathways and induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor DR5, leading to apoptosis. This compound also impacts these pathways but with greater potency. Furthermore, this compound's anti-cancer activity involves the unfolded protein response (UPR).
Below is a diagram illustrating the proposed signaling pathway for this compound in pancreatic cancer.
Caption: Proposed mechanism of this compound in pancreatic cancer.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to compare this compound and ONC201.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Pancreatic cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or ONC201 for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: The luminescent signal is measured using a plate reader. The GI50 or IC50 values are then calculated from dose-response curves.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blot Analysis
Western blotting is employed to detect specific proteins in a sample and assess the impact of the drugs on signaling pathways.
-
Protein Extraction: Pancreatic cancer cells are treated with this compound or ONC201 for a specified time. Whole-cell lysates are then prepared using a lysis buffer.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, PARP, ClpP). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human pancreatic cancer cells are subcutaneously injected into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups (e.g., vehicle control, ONC201, this compound). The drugs are administered, often by oral gavage, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical efficacy of new investigational drug ONC201 and analogs this compound and ONC206 against patient-derived pancreatic cancer cell lines. - ASCO [asco.org]
A Head-to-Head Comparison of ClpP Agonists: ONC212 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continuously evolving, with a growing focus on targeting mitochondrial metabolism. A promising class of molecules known as ClpP agonists has emerged, demonstrating potent anti-cancer activity across a range of malignancies. These agents hyperactivate the mitochondrial caseinolytic protease P (ClpP), leading to uncontrolled degradation of mitochondrial proteins, metabolic disruption, and ultimately, cancer cell death. This guide provides a detailed head-to-head comparison of the prominent ClpP agonist ONC212 with its predecessor ONC201 and the potent TR compound series, with a focus on TR-57.
Executive Summary
This compound, a second-generation imipridone, exhibits significantly greater potency and broader anti-cancer activity compared to the first-in-class molecule, ONC201. This enhanced efficacy is attributed to its dual agonistic activity on both ClpP and the G protein-coupled receptor GPR132. The TR series of compounds, including TR-57, represent a distinct chemical class of ClpP agonists that also demonstrate substantially higher potency than ONC201. This comparison will delve into the quantitative differences in their biological activities, their mechanisms of action, and the experimental approaches used to characterize these promising therapeutic agents.
Data Presentation: Quantitative Comparison of ClpP Agonists
The following tables summarize the key quantitative data from preclinical studies, highlighting the differences in potency and efficacy between this compound, ONC201, and TR-57.
Table 1: Comparative In Vitro Anti-Proliferative Activity (GI50/IC50)
| Compound | Cancer Type | Cell Line(s) | GI50/IC50 (µM) | Fold Difference vs. ONC201 | Reference(s) |
| This compound | Pancreatic Cancer | Panel of 7 lines | 0.1 - 0.4 | ~10-90x more potent | [1] |
| ONC201 | Pancreatic Cancer | Panel of 7 lines | 4 - 9 | - | [1] |
| This compound | Melanoma, Hepatocellular Carcinoma | Various | Nanomolar range | >10x more potent | [2] |
| ONC201 | Melanoma, Hepatocellular Carcinoma | Various | Micromolar range | - | [2] |
| TR-57 | Breast Cancer | SUM159 | ~0.015 | ~100x more potent | [3] |
| ONC201 | Breast Cancer | SUM159 | ~1.5 | - | |
| TR Compounds | Breast Cancer | MDA-MB-231 | Nanomolar range | >20x more potent | |
| ONC201 | Breast Cancer | MDA-MB-231 | Micromolar range | - |
Table 2: Comparative Potency in ClpP Activation and GPR132 Agonism
| Compound | Target | Assay | EC50 | Reference(s) |
| This compound | GPR132 | β-Arrestin Recruitment | 405 nM | |
| ONC201 | ClpP | Casein Proteolysis | ~1.25 µM | |
| TR-57 | ClpP | Casein Proteolysis | ~200 nM | |
| TR Compounds | ClpP | Binding Affinity | ~10-fold higher than ONC201 |
Table 3: Comparative Effects on Apoptosis Induction
| Compound | Cancer Type | Key Observations | Reference(s) |
| This compound | Pancreatic Cancer | Induces apoptosis at ~10-fold lower concentrations and at earlier time points (24h vs 48h) than ONC201. | |
| ONC201 | Pancreatic Cancer | Induces apoptosis at higher concentrations and later time points. | |
| This compound | Acute Myeloid Leukemia | Potently induces apoptosis in GPR132-high cells. | |
| TR-57 | Triple-Negative Breast Cancer | Primarily cytostatic, induces senescence rather than significant apoptosis in vitro. |
Mechanism of Action: A Deeper Dive
While all three compounds converge on the activation of ClpP, their broader mechanistic profiles differ, which may account for their varied biological activities.
This compound: The Dual Agonist
This compound's enhanced potency is not solely due to its ClpP agonism. It is also a selective agonist for GPR132, an orphan G protein-coupled receptor highly expressed in hematological malignancies and some solid tumors. This dual targeting is believed to contribute to its broad-spectrum efficacy. Activation of GPR132 by this compound is associated with the induction of an integrated stress response (ISR), which can lead to apoptosis in cancer cells.
Figure 1: Dual mechanism of action of this compound.
TR-57: The Potent ClpP Specialist
The TR series of compounds, including TR-57, are highly potent and specific activators of ClpP. Their mechanism of action is primarily driven by the hyperactivation of ClpP, leading to profound mitochondrial dysfunction. Studies have shown that the cytotoxic effects of TR-57 are significantly reduced in ClpP knockdown cells, confirming its on-target activity. Unlike this compound, a primary role for GPR132 or other receptors has not been established for TR-57.
Experimental Protocols: Key Methodologies
The following sections provide an overview of the key experimental protocols used to generate the comparative data presented in this guide.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the ClpP agonist that inhibits cancer cell growth by 50% (GI50 or IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the ClpP agonist (e.g., this compound, ONC201, TR-57) or vehicle control (DMSO).
-
After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or the MTT assay (measures metabolic activity).
-
Luminescence or absorbance is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and GI50/IC50 values are calculated using non-linear regression analysis.
-
Figure 2: Experimental workflow for cell viability assays.
In Vitro ClpP Protease Activity Assay
-
Objective: To directly measure the ability of compounds to activate the proteolytic activity of recombinant human ClpP.
-
Methodology:
-
Recombinant human ClpP is pre-incubated with the test compound (e.g., ONC201, TR-57) or DMSO control.
-
A fluorescently labeled substrate, such as casein-FITC or a short peptide substrate, is added to the reaction.
-
The reaction is incubated at 37°C, and the increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.
-
Alternatively, for non-fluorogenic substrates like casein, the reaction products are resolved by SDS-PAGE and visualized by silver staining.
-
The half-maximal effective concentration (EC50) for ClpP activation is determined by plotting the rate of substrate cleavage against the compound concentration.
-
Apoptosis Assays
-
Objective: To quantify the extent of apoptosis induced by ClpP agonists.
-
Methodology:
-
Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the ClpP agonist for a specified duration.
-
Both adherent and floating cells are collected and washed.
-
Cells are stained with FITC-conjugated Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different apoptotic stages.
-
-
Western Blotting for Apoptosis Markers:
-
Cell lysates are prepared from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key apoptosis markers such as cleaved PARP, cleaved caspase-3, and cleaved caspase-8.
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
-
-
Figure 3: Signaling pathway of apoptosis induced by ClpP agonists.
Conclusion
The development of ClpP agonists represents a significant advancement in targeting cancer metabolism. This compound and the TR series of compounds have demonstrated substantial improvements in potency over the first-in-class molecule, ONC201. This compound's dual agonism of ClpP and GPR132 provides a multi-pronged attack on cancer cells, while the high potency of TR-57 highlights the therapeutic potential of highly specific ClpP activation. The data presented in this guide underscore the importance of continued research into this promising class of anti-cancer agents and provide a framework for the evaluation of future ClpP agonists. The detailed experimental methodologies offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Imipridones: A Comparative Analysis of ONC212 and ONC201
For Researchers, Scientists, and Drug Development Professionals
The advent of the imipridone class of anti-cancer agents, with ONC201 as its first-in-class member, has opened new avenues in oncology research. As the clinical development of ONC201 progresses, understanding potential resistance mechanisms is paramount. This guide provides a comparative analysis of the cross-resistance between ONC201 and its more potent analog, ONC212, based on available preclinical data.
Executive Summary
ONC201 and this compound are orally active imipridones that induce the integrated stress response (ISR) and TRAIL-mediated apoptosis in cancer cells. This compound, a fluorinated analog of ONC201, generally exhibits greater potency across a wide range of cancer cell lines. Studies in pancreatic and colorectal cancer models have explored the potential for cross-resistance between these two compounds. The available data suggests that while this compound is more potent in ONC201-sensitive lines, its efficacy can be diminished in cells with acquired resistance to ONC201, indicating a degree of cross-resistance. Key mechanisms implicated in resistance to both agents involve the upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1-R) and the endoplasmic reticulum chaperone GRP78/BIP.
Quantitative Data on In Vitro Sensitivity
The following tables summarize the half-maximal growth inhibitory (GI50) and inhibitory (IC50) concentrations of ONC201 and this compound in various cancer cell lines, highlighting the increased potency of this compound and providing insights into their comparative efficacy.
Table 1: Comparative GI50 Values of ONC201 and this compound in Pancreatic Cancer Cell Lines [1][2]
| Cell Line | ONC201 GI50 (μM) | This compound GI50 (μM) | Fold Difference (approx.) |
| HPAF-II | ~5 | ~0.2 | 25x |
| AsPC-1 | ~6 | ~0.1 | 60x |
| PANC-1 | ~9 | ~0.4 | 22.5x |
| BxPC-3 | ~8 | ~0.3 | 26.7x |
| Capan-2 | ~7 | ~0.3 | 23.3x |
| MIA PaCa-2 | ~8 | ~0.4 | 20x |
| SU.86.86 | ~4 | ~0.2 | 20x |
Table 2: Comparative IC50 Values of ONC201 and this compound in Biliary Tract Cancer Cell Lines [3]
| Cell Line | ONC201 IC50 (μM) | This compound IC50 (nM) |
| RBE | 2.53 | 46.99 |
| HuCCT1 | 1.97 | 38.95 |
Evidence of Cross-Resistance
Direct evidence of cross-resistance has been observed in a colorectal cancer cell line with acquired resistance to ONC201. This resistant cell line, when treated with this compound, did not undergo cell cycle arrest, suggesting that the mechanism of acquired resistance to ONC201 confers resistance to this compound as well.
In pancreatic cancer, intrinsic resistance to both ONC201 and this compound has been correlated with high expression levels of IGF1-R and the ER chaperone GRP78/BIP.[1][4] Cell lines with lower sensitivity to ONC201 also tend to be less sensitive to this compound, albeit at a much lower concentration range due to this compound's higher potency. This suggests that tumors with inherent resistance to the mechanism of action of imipridones will likely show resistance to both agents.
Mechanisms of Action and Resistance
Both ONC201 and this compound exert their anti-cancer effects through a multi-faceted mechanism of action. Understanding these pathways is crucial for interpreting resistance patterns.
Resistance to both agents can arise from alterations in these pathways. Specifically, upregulation of survival signals can counteract the pro-apoptotic effects of the drugs.
Experimental Protocols
The following are generalized protocols for key experiments used to assess cross-resistance between ONC201 and this compound.
Generation of ONC201-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines involves continuous exposure to the drug over an extended period.
-
Initial Seeding: Plate parental cancer cells at a low density.
-
Dose Escalation: Treat cells with an initial, sub-lethal dose of ONC201. Once the cells recover and resume proliferation, the concentration is gradually increased.
-
Selection: This process of dose escalation and recovery selects for a population of cells that can survive and proliferate in the presence of high concentrations of ONC201.
-
Validation: The resistance of the resulting cell line is confirmed by comparing its ONC201 IC50 value to that of the parental line.
Cell Viability Assays for Cross-Resistance Assessment
To determine the sensitivity of ONC201-resistant cells to this compound, standard cell viability assays are employed.
-
Cell Seeding: Seed both parental and ONC201-resistant cells in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of both ONC201 and this compound.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Viability Measurement: Assess cell viability using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
CellTiter-Glo®: This assay quantifies ATP, an indicator of metabolically active cells.
-
MTT: This colorimetric assay measures the metabolic activity of cells by their ability to reduce MTT to formazan.
-
-
Data Analysis: Plot dose-response curves and calculate the GI50 or IC50 values for each drug in both cell lines. A significant increase in the IC50 for this compound in the resistant line compared to the parental line indicates cross-resistance.
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms of resistance, western blotting can be used to assess the expression and phosphorylation status of key proteins in the signaling pathways of ONC201 and this compound.
-
Protein Extraction: Lyse untreated and drug-treated parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, TRAIL, DR5, IGF1-R, GRP78/BIP) and a loading control (e.g., β-actin).
-
Detection: Use secondary antibodies conjugated to an enzyme for detection via chemiluminescence.
-
Analysis: Compare the protein expression levels between parental and resistant cells, with and without drug treatment, to identify alterations in signaling pathways that may contribute to resistance.
Conclusion and Future Directions
The available preclinical data indicate that while this compound is a more potent imipridone than ONC201, cross-resistance is a potential clinical challenge. The upregulation of pro-survival pathways, such as those mediated by IGF1-R, appears to be a key driver of resistance to this class of compounds. Further research is warranted to fully elucidate the mechanisms of cross-resistance and to develop rational combination strategies to overcome it. Investigating the efficacy of this compound in patients who have developed resistance to ONC201 will be a critical step in the clinical development of this promising new agent.
References
Validating GPR132's Role in ONC212's Anti-Leukemia Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemia agent ONC212, focusing on the validation of its target, the G protein-coupled receptor 132 (GPR132). We will explore the experimental data supporting this mechanism and compare this compound with alternative therapeutic strategies.
This compound: A Novel Agonist of the Orphan Receptor GPR132
This compound is a second-generation imipridone, a novel class of anti-cancer compounds, that has shown significant promise in preclinical studies for treating various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] A key aspect of its mechanism of action is the activation of GPR132, an orphan GPCR that has been identified as a tumor suppressor in acute leukemias.[1][2][3]
The GPR132 Signaling Pathway in this compound's Anti-Leukemia Action
This compound binds to and activates GPR132 at nanomolar concentrations, initiating a cascade of events that lead to cancer cell death. Activation of GPR132 by this compound triggers an integrated stress response (ISR) in leukemia cells. This stress response is a key contributor to the drug's apoptogenic effects. A significant downstream effect of this pathway is the reduction of Myeloid Cell Leukemia 1 (MCL-1) expression. MCL-1 is an anti-apoptotic protein and a known resistance factor for BCL-2 inhibitors like venetoclax (ABT-199). By downregulating MCL-1, this compound not only induces apoptosis on its own but also demonstrates synergistic effects when combined with BCL-2 inhibitors.
Experimental Validation of GPR132 as the Target of this compound
Several key experiments have been conducted to validate the role of GPR132 in mediating the anti-leukemic effects of this compound.
Experimental Workflow
The general workflow for validating GPR132 as the target of this compound involves a multi-pronged approach, starting from broad screening to specific genetic validation.
Key Experimental Protocols
-
GPCR Profiling: A comprehensive screening of G protein-coupled receptors identified GPR132 as a specific target of this compound. The PathHunter® β-Arrestin assay is a common method used for this purpose, which measures the interaction of β-arrestin with the activated GPCR.
-
Cell Viability Assays: The anti-leukemic activity of this compound was assessed across a large panel of leukemia cell lines. The CellTiter-Glo (CTG) luminescent cell viability assay is a standard method to determine the number of viable cells in culture based on ATP levels. These studies revealed that leukemia cell lines are highly sensitive to this compound, with GI50 values in the low nanomolar range.
-
Gene Expression Correlation: Analysis of gene expression data from large cell line panels, such as the Genomics of Drug Sensitivity in Cancer (GDSC), showed a positive correlation between GPR132 mRNA expression and sensitivity to this compound.
-
Genetic Knock-out Studies: To directly prove the dependency on GPR132, heterozygous knock-out of the GPR132 gene was performed in leukemia cells. These genetically modified cells showed a decreased sensitivity to the anti-leukemic effects of this compound, confirming that GPR132 is essential for the drug's activity.
-
In Vivo Xenograft Models: The efficacy of this compound was tested in vivo using mouse xenograft models with human AML cell lines. Oral administration of this compound led to the inhibition of tumor growth and improved overall survival of the mice.
-
Patient-Derived Xenograft (PDX) Models: To further validate the clinical relevance, this compound was tested in PDX models, where patient-derived AML cells are engrafted into immunodeficient mice. This compound was effective in abrogating the engraftment of these patient-derived cells.
Performance Comparison: this compound vs. Alternatives
This compound presents a novel mechanism of action compared to existing and emerging leukemia therapies.
| Therapeutic Agent | Primary Target(s) | Mechanism of Action | Reported Efficacy in AML | Limitations/Resistance |
| This compound | GPR132 , ClpP | GPR132 agonist, induces integrated stress response, downregulates MCL-1. | Potent in vitro activity (low nM GI50); In vivo tumor growth inhibition and improved survival. Synergistic with venetoclax. | Potential for reduced efficacy with low GPR132 expression. |
| Venetoclax (ABT-199) | BCL-2 | BCL-2 inhibitor, promotes apoptosis. | High response rates, especially in combination with hypomethylating agents. | Resistance can develop through MCL-1 upregulation. |
| FLT3 Inhibitors | FLT3 | Inhibit mutated and overactive FLT3 kinase. | Effective in patients with FLT3 mutations. | Development of resistance mutations in the FLT3 gene. |
| IDH1/2 Inhibitors | IDH1/IDH2 | Inhibit mutant IDH1/2 enzymes, reducing oncometabolite 2-HG. | Induce differentiation of leukemic cells. | Resistance can occur through various mechanisms, including isoform switching. |
| Cytarabine (AraC) | DNA Synthesis | Pyrimidine antagonist, inhibits DNA synthesis. | A cornerstone of AML chemotherapy for decades. | High rates of resistance and significant toxicity. |
| 8-Gingerol | GPR132 | GPR132 agonist, induces myeloid differentiation. | Promotes differentiation and reduces colony formation in AML cell lines. | Less potent than this compound. |
Logical Comparison of Therapeutic Strategies
The therapeutic landscape for leukemia is shifting towards targeted therapies. This compound's unique mechanism offers a distinct advantage, particularly in the context of resistance to other targeted agents.
Conclusion
The evidence strongly supports the role of GPR132 as a key mediator of this compound's anti-leukemia effects. The activation of the GPR132-mediated integrated stress response and subsequent downregulation of MCL-1 provides a novel and potent mechanism for inducing apoptosis in leukemia cells. This distinct mechanism of action, coupled with its synergy with other targeted agents like venetoclax, positions this compound as a promising therapeutic candidate for acute myeloid leukemia and other hematological malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
Unveiling the Synergistic Power of ONC212 in Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the synergistic effects of ONC212 with various chemotherapeutic agents. The data presented is compiled from peer-reviewed studies, offering a valuable resource for replicating and expanding upon this promising area of cancer research.
The small molecule imipridone this compound has demonstrated significant anti-cancer activity as a single agent in preclinical models.[1] Emerging research, however, highlights its potential to be even more effective when used in combination with standard chemotherapy and targeted agents. Studies have shown that this compound can act synergistically with several drugs, enhancing their therapeutic efficacy in cancer cell lines, particularly in pancreatic cancer.[1][2][3]
Synergistic Combinations with Conventional Chemotherapeutics in Pancreatic Cancer
In vitro studies have consistently demonstrated the synergistic potential of this compound with first-line chemotherapeutic agents used in the treatment of pancreatic cancer.[1] The combination of this compound with 5-fluorouracil, oxaliplatin, and irinotecan has been shown to be more effective at inhibiting the proliferation of pancreatic cancer cell lines than any of the agents alone.
Quantitative Analysis of Synergy
The synergy between this compound and chemotherapy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction. The following table summarizes the findings from a key study on pancreatic cancer cell lines.
| Cell Line | Combination Agent | Concentration Range (this compound) | Concentration Range (Chemotherapy) | Synergy (CI < 1) |
| PANC-1 | 5-Fluorouracil | 0-5 µM | 0-384 µM | Yes |
| BxPC3 | 5-Fluorouracil | 0-5 µM | 0-384 µM | Yes |
| Capan 2 | 5-Fluorouracil | 0-5 µM | 0-384 µM | Yes |
| PANC-1 | Oxaliplatin | 0-5 µM | 0-20 µM | Yes |
| BxPC3 | Oxaliplatin | 0-5 µM | 0-20 µM | Yes |
| Capan 2 | Oxaliplatin | 0-5 µM | 0-20 µM | Yes |
| PANC-1 | Irinotecan | 0-5 µM | 0-10 µM | Yes |
| BxPC3 | Irinotecan | 0-5 µM | 0-10 µM | Yes |
| Capan 2 | Irinotecan | 0-5 µM | 0-10 µM | Yes |
Broadening the Synergistic Landscape: Targeted and Metabolic Agents
The synergistic activity of this compound is not limited to conventional chemotherapy. Research has also revealed promising combinations with targeted therapies and metabolic inhibitors.
Synergy with Crizotinib
In pancreatic cancer cell lines with ALK overexpression, such as PANC-1, this compound has demonstrated striking synergy when combined with the ALK inhibitor crizotinib.
| Cell Line | Combination Agent | Concentration Range (this compound) | Concentration Range (Crizotinib) | Synergy (CI < 1) |
| PANC-1 | Crizotinib | 0-100 µM | 0-25 µM | Yes |
| BxPC3 | Crizotinib | 0-100 µM | 0-25 µM | No |
Synergy with Glycolysis Inhibition
This compound's mechanism of action involves the impairment of oxidative phosphorylation (OXPHOS) in cancer cells. In cells that adapt by upregulating glycolysis, a combination with the glycolytic inhibitor 2-deoxy-D-glucose (2-DG) has been shown to be synergistic, leading to apoptosis both in vitro and in vivo.
Experimental Protocols
To facilitate the replication of these findings, detailed experimental methodologies are provided below.
In Vitro Synergy Assessment with Chemotherapeutics
-
Cell Lines: PANC-1, BxPC3, and Capan 2 pancreatic cancer cell lines.
-
Treatment: Cells are treated with a range of concentrations of this compound (0-5 µM) in combination with varying concentrations of 5-fluorouracil (0-384 µM), oxaliplatin (0-20 µM), or irinotecan (0-10 µM).
-
Assay: Cell viability is measured 72 hours post-treatment using the CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The Combination Index (CI) is calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).
Caption: Workflow for in vitro synergy testing of this compound.
Signaling Pathways and Mechanisms of Action
This compound's primary target is the mitochondrial protease ClpP. Its binding to ClpP leads to the degradation of mitochondrial proteins, impairing oxidative phosphorylation (OXPHOS) and reducing ATP production. This disruption of mitochondrial function is a key driver of its anti-cancer effects.
References
ONC212: Overcoming Resistance in ONC201-Refractory Cancer Models
A Comparative Analysis of the Next-Generation Imipridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONC212 and its parent compound, ONC201, focusing on the efficacy of this compound in cancer models where ONC201 has demonstrated limited activity. The information presented is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the potential advantages of this compound in specific cancer contexts.
Executive Summary
ONC201, a first-in-class imipridone, has shown promise in clinical trials for various cancers. However, innate and acquired resistance has limited its efficacy in some cancer models. This compound, a fluorinated analog of ONC201, has been developed to overcome these limitations. Preclinical data robustly demonstrates that this compound exhibits superior potency and efficacy in cancer models, particularly in those that are less sensitive or resistant to ONC201. This guide summarizes the key comparative data, outlines the experimental methodologies used in these studies, and provides a visual representation of the signaling pathways involved.
Comparative Efficacy in ONC201-Resistant Models
Preclinical studies have highlighted the enhanced anti-cancer activity of this compound in models of pancreatic cancer and melanoma that show reduced sensitivity to ONC201.
Pancreatic Cancer
A significant challenge in pancreatic cancer treatment is intrinsic drug resistance. Studies have shown that while some pancreatic cancer cell lines are sensitive to ONC201, a larger proportion demonstrates resistance. In contrast, this compound has displayed broad and potent activity across a panel of pancreatic cancer cell lines.
Table 1: In Vitro Efficacy (GI50) of ONC201 vs. This compound in Pancreatic Cancer Cell Lines [1][2]
| Cell Line | ONC201 GI50 (μM) | This compound GI50 (μM) | Fold-Change in Potency (ONC201/ONC212) |
| HPAF-II | ~5 | ~0.2 | ~25 |
| PANC-1 | ~8 | ~0.4 | ~20 |
| BxPC3 | ~7 | ~0.3 | ~23 |
| Capan-2 | ~9 | ~0.4 | ~22.5 |
| AsPC-1 | ~4 | ~0.1 | ~40 |
| MIA PaCa-2 | ~6 | ~0.3 | ~20 |
| Hs 766T | ~8 | ~0.4 | ~20 |
Data is approximated from graphical representations in the cited source. GI50 (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth.
In vivo studies using xenograft models of human pancreatic cancer further substantiate the superior efficacy of this compound. In models where ONC201 showed minimal or no significant tumor growth inhibition, this compound demonstrated a marked anti-tumor effect[1][3].
Table 2: In Vivo Efficacy of ONC201 vs. This compound in Pancreatic Cancer Xenograft Models [1]
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| PANC-1 | ONC201 | 50 mg/kg, daily | No significant growth inhibition |
| This compound | 50 mg/kg, daily | Significant growth inhibition | |
| Capan-2 | ONC201 | 50 mg/kg, daily | No significant growth inhibition |
| This compound | 50 mg/kg, daily | Significant growth inhibition | |
| HPAF-II | ONC201 | 50 mg/kg, 3x/week | Significant growth inhibition |
| This compound | 50 mg/kg, 3x/week | Comparable growth inhibition to ONC201 | |
| BxPC3 | ONC201 | 50 mg/kg, 3x/week | Significant growth inhibition |
| This compound | 50 mg/kg, 3x/week | Comparable growth inhibition to ONC201 |
BRAF V600E Melanoma
This compound has also shown efficacy in BRAF V600E melanoma models that are less sensitive to ONC201, suggesting a broader therapeutic window for this second-generation imipridone.
Mechanisms of Action and Resistance
Both ONC201 and this compound share core mechanisms of action, including the induction of the integrated stress response (ISR) and inhibition of the Akt/ERK signaling pathways. However, key differences in their molecular targets and downstream effects likely contribute to the enhanced efficacy of this compound.
A primary target for both compounds is the mitochondrial protease ClpP. Activation of ClpP leads to the degradation of mitochondrial proteins, metabolic stress, and ultimately, apoptosis.
A key differentiator for this compound is its potent agonism of the G protein-coupled receptor GPR132. This activity, which is not a primary mechanism for ONC201, is associated with the anti-leukemic effects of this compound and may contribute to its broader efficacy.
Resistance to ONC201 has been linked to the activation of the EGFR signaling pathway in diffuse midline glioma. This pathway can counteract the pro-apoptotic effects of ONC201. The ability of this compound to overcome resistance in other cancer types suggests it may circumvent or more potently override such resistance mechanisms.
Caption: Comparative Signaling Pathways of ONC201 and this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of ONC201 and this compound. For specific details, please refer to the cited publications.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate pancreatic cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of ONC201 or this compound for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the GI50 values by fitting the data to a dose-response curve.
Caption: Workflow for Cell Viability Assay.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of compounds in a living organism.
-
Tumor Implantation: Subcutaneously inject human pancreatic cancer cells (e.g., PANC-1, Capan-2) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer ONC201 or this compound orally via gavage at the specified dose and schedule (e.g., 50 mg/kg, daily or 3 times per week).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Compare the tumor growth in treated groups to the vehicle control group to determine the extent of tumor growth inhibition.
Caption: Workflow for In Vivo Xenograft Study.
Conclusion
The preclinical evidence strongly suggests that this compound is a more potent and broadly effective imipridone compared to its predecessor, ONC201, particularly in cancer models demonstrating resistance to ONC201. The enhanced efficacy of this compound in pancreatic cancer and its activity in ONC201-less sensitive melanoma models, supported by its distinct mechanism involving GPR132 agonism, positions it as a promising candidate for further clinical investigation. These findings warrant the continued exploration of this compound in patient populations that have not responded to or have developed resistance to existing therapies, including ONC201.
References
Validating the Integrated Stress Response as a Biomarker for ONC212 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-cancer agent ONC212 with its alternatives, focusing on the Integrated Stress Response (ISR) as a predictive biomarker for its sensitivity. Experimental data, detailed protocols, and pathway visualizations are presented to support the validation of the ISR in this context.
The Integrated Stress Response (ISR) and this compound
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum.[1][2] The central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of specific mRNAs, including that of the activating transcription factor 4 (ATF4).[1] ATF4, in turn, orchestrates the expression of genes involved in stress adaptation and, in cases of prolonged or severe stress, can trigger apoptosis.[3][4]
This compound, a small molecule of the imipridone class, has demonstrated potent anti-cancer activity in preclinical models. Its mechanism of action involves the activation of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132, both of which can induce cellular stress and subsequently activate the ISR. This activation of the ISR is believed to be a key contributor to this compound's anti-tumor effects.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound as a single agent and in combination with other therapies, compared to its less potent analog, ONC201.
Table 1: Single-Agent Activity of this compound vs. ONC201 in Pancreatic Cancer Cell Lines
| Cell Line | This compound GI₅₀ (µM) | ONC201 GI₅₀ (µM) |
| AsPC-1 | 0.09 | ~4-9 |
| HPAF-II | 0.11 | ~4-9 |
| BxPC3 | ~0.1-0.4 | ~4-9 |
| PANC-1 | ~0.1-0.4 | ~4-9 |
| Capan-2 | ~0.1-0.4 | ~4-9 |
Data extracted from studies on pancreatic cancer cell lines, demonstrating the significantly lower GI₅₀ values of this compound compared to ONC201, indicating higher potency.
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in Pancreatic Cancer Cell Lines
| Cell Line | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration (µM) | Effect |
| PANC-1 | 5-Fluorouracil | 0-5 | 0-384 | Synergy |
| BxPC3 | 5-Fluorouracil | 0-5 | 0-384 | Synergy |
| Capan-2 | 5-Fluorouracil | 0-5 | 0-384 | Synergy |
| PANC-1 | Oxaliplatin | 0-5 | 0-20 | Synergy |
| BxPC3 | Oxaliplatin | 0-5 | 0-20 | Synergy |
| Capan-2 | Oxaliplatin | 0-5 | 0-20 | Synergy |
| PANC-1 | Irinotecan | 0-5 | 0-10 | Synergy |
| BxPC3 | Irinotecan | 0-5 | 0-10 | Synergy |
| Capan-2 | Irinotecan | 0-5 | 0-10 | Synergy |
This table highlights the synergistic anti-cancer activity of this compound when combined with standard chemotherapeutic drugs in pancreatic cancer cell lines that are relatively resistant to this compound as a single agent.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the ISR as a biomarker for this compound sensitivity are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values.
Western Blotting for ISR Markers
This protocol is used to detect the expression levels of key ISR proteins (p-eIF2α, ATF4, CHOP, and GADD34).
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-eIF2α, ATF4, CHOP, or GADD34 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for GADD34
This protocol is used to visualize the subcellular localization of GADD34.
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with a solution containing 3% FBS and 0.5% Tween 20 in DPBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against GADD34 for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with an anti-fade reagent and visualize using a fluorescence microscope.
Visualizing the ISR Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Alternatives and Future Directions
While this compound shows significant promise, particularly in cancers with a high level of basal or inducible ISR, some tumors may exhibit resistance. Potential resistance mechanisms could involve the upregulation of pro-survival pathways that counteract the pro-apoptotic effects of the ISR. For such cases, alternative therapeutic strategies may include:
-
Combination Therapies: As demonstrated, combining this compound with conventional chemotherapeutics can overcome resistance. Further investigation into combinations with other targeted agents is warranted.
-
Targeting Downstream ISR Components: For tumors with a dysfunctional ISR, therapies targeting downstream effectors or parallel pathways might be more effective.
-
Modulating the Tumor Microenvironment: The tumor microenvironment can influence drug sensitivity. Strategies to modulate the microenvironment in conjunction with this compound treatment could enhance its efficacy.
Future research should focus on prospective clinical trials that incorporate ISR biomarkers for patient stratification to definitively validate their predictive value for this compound sensitivity. Further elucidation of resistance mechanisms will also be crucial for the development of effective second-line therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
ONC212 Demonstrates Efficacy in Preclinical Xenograft Models, Highlighting Potential as a Novel Cancer Therapeutic
The investigational drug ONC212 has shown significant anti-tumor activity in patient-derived xenograft (PDX) and cell line-derived xenograft models, particularly in pancreatic cancer. As a dual agonist of the G protein-coupled receptor GPR132 and the mitochondrial protease ClpP, this compound activates the integrated stress response, leading to cancer cell death. This comparison guide provides an overview of its preclinical efficacy, mechanism of action, and compares its performance with an alternative treatment regimen.
Efficacy of this compound in Xenograft Models
This compound, a second-generation imipridone, has demonstrated superior potency compared to its parent compound, ONC201. In vivo studies using human pancreatic cancer xenograft models have shown that this compound can significantly inhibit tumor growth.
Comparison with ONC201
A key study investigated the single-agent efficacy of this compound in comparison to ONC201 in four different human pancreatic cancer xenograft models. The results indicated that this compound exhibited greater tumor growth inhibition in several models.[1]
| Xenograft Model | Treatment | Dosage and Administration | Outcome |
| PANC-1 | This compound | 50 mg/kg, daily, oral gavage | Significant tumor growth inhibition |
| PANC-1 | ONC201 | 50 mg/kg, daily, oral gavage | No significant tumor growth inhibition |
| Capan-2 | This compound | 50 mg/kg, daily, oral gavage | Significant tumor growth inhibition |
| Capan-2 | ONC201 | 50 mg/kg, daily, oral gavage | No significant tumor growth inhibition |
| HPAF-II | This compound | 50 mg/kg, three times a week, oral gavage | Significant tumor growth inhibition |
| HPAF-II | ONC201 | 50 mg/kg, three times a week, oral gavage | Significant tumor growth inhibition |
| BxPC3 | This compound | 50 mg/kg, three times a week, oral gavage | Significant tumor growth inhibition |
| BxPC3 | ONC201 | 50 mg/kg, three times a week, oral gavage | Significant tumor growth inhibition |
Immunohistochemical analysis of the proliferation marker Ki67 in the HPAF-II and Capan-2 xenograft models further supported these findings. In the HPAF-II model, both ONC201 and this compound led to reduced tumor cell proliferation. However, in the Capan-2 model, only this compound treatment resulted in a significant reduction in proliferation compared to the control group.[1]
Comparison with Standard-of-Care: FOLFIRINOX in PDX Models
While direct comparative studies of this compound against current standard-of-care treatments like FOLFIRINOX in the same PDX models are not yet available, data from separate studies provide insights into their respective efficacies. FOLFIRINOX, a combination chemotherapy regimen, is a first-line treatment for pancreatic ductal adenocarcinoma (PDAC).
A study utilizing PDX models of "Classical" and "Basal-like" subtypes of PDAC evaluated the efficacy of a modified FOLFIRINOX regimen. The results demonstrated a strong inhibitory effect on the growth of the Classical subtype tumors, while the Basal-like subtype tumors were resistant.
| PDX Subtype | Treatment | Mean Change in Tumor Volume (Treatment Group) | Mean Change in Tumor Volume (Control Group) |
| Classical | Modified FOLFIRINOX | -10% (shrinkage) to +5% (minimal growth) | +354% |
| Basal-like | Modified FOLFIRINOX | +421% | +436% |
These findings highlight the subtype-specific efficacy of FOLFIRINOX and underscore the importance of patient stratification in pancreatic cancer treatment.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a novel mechanism of action involving the dual activation of GPR132 and the mitochondrial protease ClpP.[2] This dual agonism triggers a cascade of downstream events culminating in apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
The binding of this compound to GPR132 and ClpP initiates the integrated stress response (ISR), a cellular program activated by various stress conditions.[2][3] The activation of ClpP also leads to the inhibition of oxidative phosphorylation (OXPHOS) in mitochondria, further contributing to cellular stress. This cascade ultimately leads to the activation of caspase-3, a key executioner of apoptosis, resulting in programmed cell death.
Experimental Protocols
The generation and utilization of patient-derived xenograft models for preclinical drug efficacy studies involve a series of meticulous steps to ensure the fidelity of the model to the original patient tumor.
Establishment of Pancreatic Cancer PDX Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection. The tissue is transported in a sterile medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (width² x length) / 2.
-
Passaging: Once the tumor reaches a specific size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion. A portion of the tumor is also cryopreserved and formalin-fixed for histological and molecular analysis to ensure it retains the characteristics of the original patient tumor.
Caption: Experimental workflow for PDX model generation and drug testing.
In Vivo Drug Efficacy Studies
-
Cohort Establishment: Once tumors in the PDX models reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., this compound) and the control vehicle are administered to the respective groups according to the specified dosage and schedule (e.g., oral gavage).
-
Data Collection: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and molecular profiling. The efficacy of the treatment is determined by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound has demonstrated promising preclinical efficacy in xenograft models of pancreatic cancer, showing superiority over its parent compound ONC201. Its unique mechanism of action, involving the dual activation of GPR132 and ClpP to induce the integrated stress response and apoptosis, presents a novel approach to cancer therapy. While direct comparative data with current standard-of-care treatments in PDX models is needed, the existing evidence supports the continued investigation of this compound as a potential therapeutic agent for pancreatic and other cancers. The use of well-characterized PDX models will be crucial in further defining its clinical potential and identifying patient populations most likely to benefit from this innovative treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of ONC212 Compared to Conventional Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic window, a critical measure of a drug's safety and efficacy, represents the dosage range that can effectively treat a disease without causing unacceptable toxicity. For anticancer agents, a wide therapeutic window is paramount, as it allows for potent tumor eradication with minimal harm to healthy tissues. This guide provides a comprehensive comparison of the therapeutic window of ONC212, a novel investigational agent, with that of conventional therapies for pancreatic cancer, acute myeloid leukemia (AML), and melanoma.
This compound is a small molecule that belongs to the imipridone class of compounds. It is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[1] This dual-targeting mechanism leads to a cascade of downstream effects within cancer cells, including the activation of the integrated stress response, altered mitochondrial bioenergetics, and inhibition of pro-survival signaling pathways, ultimately culminating in apoptosis.[1] Preclinical studies have demonstrated its potent, nanomolar efficacy across a broad spectrum of solid and hematological malignancies, coupled with a favorable safety profile, suggesting a wide therapeutic window.[2][3]
This guide will objectively compare the performance of this compound with established conventional therapies: gemcitabine for pancreatic cancer, cytarabine for AML, and dacarbazine for melanoma. The comparison is based on available preclinical data, with a focus on quantitative measures of efficacy and toxicity.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and conventional therapies in various cancer cell lines and, where available, in normal cells. A lower IC50 value indicates greater potency. The therapeutic index (TI) is estimated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, providing a quantitative measure of the therapeutic window. A higher TI suggests a wider therapeutic window.
Table 1: Pancreatic Cancer - this compound vs. Gemcitabine
| Cell Line | Compound | IC50 (µM) | Normal Cell Line | IC50 (µM) | Estimated Therapeutic Index |
| AsPC-1 | This compound | 0.09[4] | Normal Human Bronchial Epithelial (NHBE) | >10 | >111 |
| HPAF-II | This compound | 0.11 | Normal Human Bronchial Epithelial (NHBE) | >10 | >91 |
| PANC-1 | This compound | 0.1-0.4 | Normal Human Bronchial Epithelial (NHBE) | >10 | >25-100 |
| BxPC-3 | This compound | 0.1-0.4 | Normal Human Bronchial Epithelial (NHBE) | >10 | >25-100 |
| MIA PaCa-2 | Gemcitabine | 0.025 | Pancreatic Stellate Cells (PSCs) | Not cytotoxic | High (not quantifiable) |
| PANC-1 | Gemcitabine | 0.048 | Pancreatic Stellate Cells (PSCs) | Not cytotoxic | High (not quantifiable) |
| BxPC-3 | Gemcitabine | Varies (less sensitive than MIA PaCa-2) | Pancreatic Stellate Cells (PSCs) | Not cytotoxic | High (not quantifiable) |
Table 2: Acute Myeloid Leukemia (AML) - this compound vs. Cytarabine
| Cell Line | Compound | IC50 (µM) | Normal Cell Line | IC50 (µM) | Estimated Therapeutic Index |
| OCI-AML3 | This compound | 0.258 | Normal Bone Marrow Cells | Minimal effect at therapeutic doses | High (not quantifiable) |
| MOLM13 | This compound | 0.105 | Normal Bone Marrow Cells | Minimal effect at therapeutic doses | High (not quantifiable) |
| KG-1 | Cytarabine | Varies (e.g., ~0.1-1) | Normal Hematopoietic Clonogenic Cells | Dose-dependent cytotoxicity | Lower (dose-dependent) |
| MOLM13 | Cytarabine | Varies (e.g., ~0.1-1) | Normal Hematopoietic Clonogenic Cells | Dose-dependent cytotoxicity | Lower (dose-dependent) |
| MV4-11 | Cytarabine | 0.26 | Normal Hematopoietic Clonogenic Cells | Dose-dependent cytotoxicity | Lower (dose-dependent) |
Table 3: Melanoma - this compound vs. Dacarbazine
| Cell Line | Compound | IC50 (µM) | Normal Cell Line | IC50 (µM) | Estimated Therapeutic Index |
| SK-MEL-30 | This compound | Data not specifically found for this cell line | Normal Human Dermal Fibroblasts (HDF) | Minimal toxicity observed in normal fibroblasts | Likely High |
| A375 | This compound | Broad-spectrum efficacy at nanomolar concentrations | Normal Human Dermal Fibroblasts (HDF) | Minimal toxicity observed in normal fibroblasts | Likely High |
| SK-MEL-30 | Dacarbazine | 1095 | Normal Human Dermal Fibroblasts (HDF) | 1094 | ~1 |
| A375 | Dacarbazine | 1113 | Normal Human Dermal Fibroblasts (HDF) | 1094 | ~1 |
In Vivo Efficacy and Toxicity
Direct comparative in vivo studies under identical experimental conditions are limited. However, available data from xenograft models provide insights into the therapeutic window of these agents.
This compound:
-
Pancreatic Cancer: In xenograft models of human pancreatic cancer, orally administered this compound at doses of 50 mg/kg (daily or three times a week) resulted in significant tumor growth inhibition. In some models, this compound was more efficacious than its parent compound, ONC201. The maximum tolerated dose (MTD) of this compound was determined to be high at 250 mg/kg, indicating a broad therapeutic window.
-
Acute Myeloid Leukemia: In a subcutaneous xenograft model of AML (MV4-11 cells), this compound significantly reduced tumor growth, comparable to cytarabine treatment.
-
Melanoma: Orally administered this compound displayed potent anti-tumor effects in vivo in BRAF V600E melanoma models.
Conventional Therapies:
-
Gemcitabine (Pancreatic Cancer): In xenograft models of pancreatic cancer, gemcitabine has been shown to inhibit tumor growth, although resistance can develop. The toxicity of gemcitabine in clinical use is a significant concern, with myelosuppression being a common dose-limiting toxicity.
-
Cytarabine (AML): In AML xenograft models, cytarabine is used as a standard-of-care agent and has demonstrated efficacy in reducing leukemia burden. However, it is associated with significant toxicity to normal hematopoietic cells.
-
Dacarbazine (Melanoma): In melanoma xenograft models, dacarbazine has shown some efficacy, but its response rates are generally low. Its clinical use is limited by its toxicity and the development of resistance.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Cancer cells (e.g., PANC-1, MOLM13, A375) and normal cells (e.g., NHBE, normal hematopoietic cells, HDF) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound, gemcitabine, cytarabine, or dacarbazine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a compound.
-
Cell Preparation: Human cancer cells (e.g., PANC-1, MV4-11, A375) are harvested from culture, washed, and resuspended in a suitable medium, often mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored as indicators of toxicity. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's dual agonism of GPR132 and ClpP triggers a complex signaling cascade leading to cancer cell death.
Caption: this compound signaling pathway leading to apoptosis.
Conventional Therapy Signaling Pathways
Conventional chemotherapies primarily induce cytotoxicity by interfering with DNA synthesis and replication.
Caption: Mechanisms of action for conventional chemotherapies.
Experimental Workflow for In Vitro and In Vivo Assessment
The following diagram illustrates the general workflow for assessing the therapeutic window of an anticancer agent.
Caption: Workflow for assessing the therapeutic window.
Conclusion
Based on the available preclinical data, this compound demonstrates a promisingly wide therapeutic window compared to the conventional chemotherapies gemcitabine, cytarabine, and dacarbazine. This is evidenced by its high potency in cancer cells at nanomolar concentrations, coupled with minimal toxicity to normal cells, resulting in a high estimated therapeutic index. In contrast, conventional therapies often exhibit a narrow therapeutic window, with significant toxicity to healthy tissues that limits their effective dosage.
The unique dual-targeting mechanism of this compound, which selectively induces apoptosis in cancer cells, likely contributes to its favorable safety profile. While further clinical investigation is necessary to fully delineate the therapeutic window of this compound in humans, the preclinical evidence strongly suggests its potential as a safer and more effective therapeutic option for a range of malignancies. The data presented in this guide underscore the importance of developing targeted therapies with wider therapeutic windows to improve patient outcomes in oncology.
References
- 1. Scholars@Duke publication: Is the therapeutic index better with gemcitabine-based chemoradiation than with 5-fluorouracil-based chemoradiation in locally advanced pancreatic cancer? [scholars.duke.edu]
- 2. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers | MDPI [mdpi.com]
- 3. Developments in metastatic pancreatic cancer: Is gemcitabine still the standard? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the therapeutic index better with gemcitabine-based chemoradiation than with 5-fluorouracil-based chemoradiation in locally advanced pancreatic cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: Validating the Synergistic Interaction Between ONC212 and Bcl-2 Inhibitors
A Comparison Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with combination strategies emerging as a powerful approach to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a comprehensive analysis of the synergistic interaction between ONC212, a novel imipridone-class anti-cancer agent, and Bcl-2 inhibitors, a class of drugs that target the apoptosis-regulating protein Bcl-2. Through a detailed examination of experimental data, this guide substantiates the potentiation of cancer cell apoptosis through this combination, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132, has demonstrated preclinical efficacy against a range of malignancies. Its mechanism involves the induction of the integrated stress response, leading to cell death. Bcl-2 inhibitors, such as Venetoclax and Navitoclax, function by antagonizing the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death. This guide presents compelling in vitro evidence demonstrating that the combination of this compound and a Bcl-2 inhibitor results in a synergistic increase in cancer cell apoptosis. The underlying mechanism appears to be a unique, mitochondrial-independent activation of caspase-3, driven by this compound's ability to upregulate the expression of Bcl-2 and Bcl-xL, thereby sensitizing cancer cells to Bcl-2 inhibition.
Data Presentation: In Vitro Efficacy of this compound and Bcl-2 Inhibitor Combination
The following tables summarize the quantitative data from in vitro studies on the combination of this compound and the Bcl-2/Bcl-xL inhibitor, Navitoclax, in HeLa (cervical cancer) and A549 (lung cancer) cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 of this compound (48h treatment) |
| HeLa | 16 µM[1] |
| A549 | 54 µM[1] |
Table 2: Synergistic Induction of Apoptosis by this compound and Navitoclax Combination (24h treatment)
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| HeLa | This compound alone | 15 µM | Baseline |
| Navitoclax alone | 0.25 µM | Sub-lethal | |
| This compound + Navitoclax | 15 µM + 0.25 µM | Markedly Increased [1] | |
| A549 | This compound alone | 50 µM | Baseline |
| Navitoclax alone | 0.50 µM | Sub-lethal | |
| This compound + Navitoclax | 50 µM + 0.50 µM | Significantly Enhanced [1] |
Note: The referenced study describes a "marked" and "significant" increase in the apoptotic cell population with the combination treatment compared to single agents but does not provide specific percentage values in the main text. The synergistic effect was confirmed by a significant increase in cleaved caspase-3 and cleaved PARP levels.[1]
Mechanism of Synergistic Interaction
The synergistic effect of combining this compound and Bcl-2 inhibitors is not a simple additive effect but rather a well-orchestrated molecular interplay. This compound treatment has been observed to increase the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. While seemingly counterintuitive for an anti-cancer agent, this upregulation primes the cancer cells for apoptosis by making them more dependent on these survival proteins. The subsequent introduction of a Bcl-2 inhibitor, such as Navitoclax, effectively neutralizes this survival mechanism, leading to a robust and rapid induction of apoptosis.
A key finding is that this enhanced apoptosis occurs via an unconventional, mitochondrial-independent pathway that culminates in the activation of caspase-3. This is noteworthy as the classical intrinsic apoptotic pathway heavily relies on mitochondrial outer membrane permeabilization (MOMP).
Caption: Synergistic apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the synergistic interaction between this compound and Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Navitoclax, alone and in combination, and to calculate the IC50 value of this compound.
Materials:
-
HeLa or A549 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Navitoclax stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound, Navitoclax, or the combination of both for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and Navitoclax, alone and in combination.
Materials:
-
HeLa or A549 cells
-
6-well plates
-
Complete culture medium
-
This compound and Navitoclax stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, Navitoclax, or the combination for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To detect the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, following drug treatment.
Materials:
-
HeLa or A549 cells
-
6-well plates
-
Complete culture medium
-
This compound and Navitoclax stock solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound, Navitoclax, or the combination as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Caption: Workflow for in vitro validation of synergy.
Conclusion and Future Directions
The experimental evidence strongly supports a synergistic interaction between this compound and Bcl-2 inhibitors, leading to enhanced apoptosis in cancer cells. This combination presents a promising therapeutic strategy, particularly for tumors that may have developed resistance to conventional therapies. The unique mechanism of action, involving the upregulation of Bcl-2 family proteins by this compound and subsequent targeting by Bcl-2 inhibitors, warrants further investigation.
Future studies should focus on:
-
In vivo validation: Conducting xenograft studies in animal models to confirm the synergistic anti-tumor activity and to assess the safety and tolerability of the combination.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.
-
Expansion to other cancer types: Investigating the efficacy of this combination in a broader range of solid and hematological malignancies.
This guide provides a solid foundation for understanding the preclinical rationale behind combining this compound and Bcl-2 inhibitors. The presented data and protocols offer a valuable resource for researchers aiming to further explore and translate this promising therapeutic strategy into clinical applications.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for ONC212
Researchers and drug development professionals handling ONC212, a promising anti-cancer agent, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper management of this compound and associated waste materials.
Immediate Safety and Handling Protocols
While one Safety Data Sheet (SDS) has classified this compound as not hazardous under the Globally Harmonised System (GHS), it is prudent to handle it as a potent chemotherapeutic agent.[1] All personnel must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be utilized when handling the solid compound or preparing solutions.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Gloves: Chemically resistant gloves, with double-gloving recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling large quantities of the powder or if there is a risk of aerosolization.
In the event of a spill, the area should be immediately secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE.
Storage and Stability
Proper storage of this compound is critical to maintain its efficacy and prevent degradation. The following table summarizes the recommended storage conditions.
| Formulation | Storage Temperature | Storage Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress.[2][3]
Step-by-Step Disposal Procedures
The disposal of this compound and contaminated materials must be managed as hazardous chemotherapeutic waste.[4][5] Waste should be segregated at the point of generation into appropriate, clearly labeled containers.
1. Unused or Expired this compound (Bulk Waste):
-
Classification: Unused or expired this compound is considered "bulk" chemotherapy waste and is regulated as hazardous waste.
-
Containment: The original vial or a securely sealed, chemically compatible container clearly labeled "Hazardous Waste: this compound." This should be placed in a special black RCRA (Resource Conservation and Recovery Act) container.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility. Do not dispose of down the drain or in regular trash.
2. Contaminated Labware (Trace Waste):
-
Classification: Items with trace amounts of this compound, such as empty vials, syringes, pipette tips, and gloves, are considered "trace" chemotherapy waste.
-
Containment:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a yellow chemotherapy sharps container.
-
Non-Sharps: Contaminated gloves, absorbent pads, and other disposable items should be placed in a yellow chemotherapy waste bag or container.
-
-
Disposal: These containers should be collected by your institution's EH&S department for proper disposal, which is typically incineration.
3. Liquid Waste:
-
Classification: Solutions containing this compound are considered hazardous chemical waste.
-
Containment: Collect in a clearly labeled, leak-proof, and chemically compatible container. The container must be labeled "Hazardous Waste" along with the full chemical name and concentration.
-
Disposal: Arrange for pickup by your institution's EH&S department. Do not pour down the drain.
Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A common procedure involves:
-
Wiping the surface with a detergent solution.
-
Rinsing thoroughly with water.
-
Wiping with a suitable inactivating agent if approved by your institution's EH&S.
Dispose of all cleaning materials as trace chemotherapy waste.
Signaling Pathway of this compound
This compound is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132. Its engagement with these targets leads to the activation of the integrated stress response, altered mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, ultimately resulting in tumor cell death.
Caption: this compound dual agonism and downstream anti-cancer effects.
Experimental Workflow: Cell Viability Assay
A common method to assess the anti-cancer effects of this compound is a cell viability assay. The following diagram outlines a typical workflow.
Caption: A typical workflow for an this compound cell viability assay.
References
Essential Safety and Logistics for Handling ONC212
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of ONC212, a promising anti-cancer agent. Adherence to these guidelines is essential to ensure laboratory safety, experimental integrity, and proper disposal. This compound is a fluorinated analogue of ONC201 and acts as a dual agonist of the G protein-coupled receptor 132 (GPR132) and the mitochondrial protease ClpP, inducing apoptosis in cancer cells.[1] While specific safety data for this compound is not exhaustively detailed in publicly available official Safety Data Sheets (SDS), the following recommendations are based on best practices for handling potent, cytotoxic small molecule inhibitors and available product information.
Personal Protective Equipment (PPE)
Given that this compound is a potent anti-cancer agent, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following PPE should be worn at all times when handling this compound in solid form or in solution:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Provides an extra layer of protection against direct skin contact and potential contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental contact with the powdered compound. |
| Body Protection | A dedicated, disposable or professionally laundered lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Recommended when handling the solid compound, especially if there is a risk of aerosolization. |
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.
Operational Plans: Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound, as well as for ensuring a safe laboratory environment.
Solution Preparation
This compound is typically supplied as a crystalline solid. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).
| Solvent | Maximum Solubility |
| DMSO | 50 mg/mL (requires sonication)[2] |
For in vitro experiments, the DMSO stock solution is further diluted in cell culture media to the desired final concentration. For in vivo studies, various formulations have been used, such as a solution of 10% DMSO, 20% Kolliphor®EL, and 70% PBS, administered by oral gavage.[2]
Storage Conditions
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Aqueous solutions of this compound are not recommended for storage for more than one day.
Disposal Plan
As a potent anti-cancer compound, all waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: All materials that have come into direct contact with this compound, including pipette tips, tubes, vials, gloves, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, such as unused stock solutions, cell culture media from treated cells, and rinsates from contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in an approved sharps container designated for hazardous chemical waste.
Disposal Procedure:
-
Containment: Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for hazardous waste pickup and disposal.
DO NOT dispose of this compound or any contaminated materials in the regular trash, biohazardous waste, or down the drain.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Signaling Pathways
This compound exerts its anti-cancer effects through a dual mechanism involving the G protein-coupled receptor GPR132 and the mitochondrial protease ClpP.
Caption: this compound activates GPR132 at the cell membrane and ClpP in the mitochondria.
The activation of GPR132 by this compound initiates a G-protein signaling cascade that leads to the integrated stress response (ISR) and subsequent apoptosis through the extrinsic pathway.[4] Concurrently, this compound enters the mitochondria and directly activates the protease ClpP. This leads to mitochondrial stress, including the mitochondrial unfolded protein response (UPRmt), which ultimately triggers apoptosis via the intrinsic pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
